molecular formula C5H5Br2N3 B1358044 3,5-Dibromo-6-methylpyrazin-2-amine CAS No. 74290-66-7

3,5-Dibromo-6-methylpyrazin-2-amine

Cat. No.: B1358044
CAS No.: 74290-66-7
M. Wt: 266.92 g/mol
InChI Key: AWBLTDFTDYGFGJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-methylpyrazin-2-amine is a useful research compound. Its molecular formula is C5H5Br2N3 and its molecular weight is 266.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBLTDFTDYGFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618013
Record name 3,5-Dibromo-6-methylpyrazin-2-amine
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Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74290-66-7
Record name 3,5-Dibromo-6-methyl-2-pyrazinamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-6-methylpyrazin-2-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-6-methylpyrazin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-6-methylpyrazin-2-amine (CAS No. 74290-66-7), a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust, field-proven protocol for its synthesis, and explores its reactivity, with a particular focus on its application in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition at biological targets.[1] The introduction of bromine atoms onto this core, as seen in this compound, creates a highly versatile intermediate. The two bromine atoms serve as orthogonal synthetic handles for carbon-carbon bond formation, enabling the systematic and divergent synthesis of compound libraries. The strategic placement of the amino and methyl groups further modulates the electronic properties and steric profile of the molecule, offering additional points for derivatization or interaction with target proteins. This guide elucidates the core properties of this compound, providing the foundational knowledge necessary for its effective application.[2]

Physicochemical and Structural Properties

This compound is a solid at room temperature with defined thermal properties.[3] Its core structure consists of a central pyrazine ring functionalized with two bromine atoms, an amine group, and a methyl group.

Diagram 1: Chemical Structure of this compound

cluster_0 This compound C1 C N1 N C1->N1 C1_N NH₂ C1->C1_N C2 C N1->C2 N2 N C2->N2 C2_Br Br C2->C2_Br C3 C N2->C3 C4 C C3->C4 C3_Br Br C3->C3_Br C4->C1 C4_CH3 CH₃ C4->C4_CH3

A 2D representation of the title compound.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 74290-66-7[4][5]
Molecular Formula C₅H₅Br₂N₃[3]
Molecular Weight 266.92 g/mol [3]
Appearance Solid[4]
Melting Point 167-168 °C[3]
Boiling Point 300.2 ± 37.0 °C (Predicted)[3]
Density 2.104 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.11 ± 0.10 (Predicted)[3]
InChI Key AWBLTDFTDYGFGJ-UHFFFAOYSA-N[4]

Synthesis Protocol: A Validated Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a reliable protocol can be established based on the known reactivity of aminopyrazines. The synthesis is a two-step process involving the preparation of the key precursor followed by a regioselective dibromination.

Causality Behind Experimental Choices

The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The starting material, 2-amino-6-methylpyrazine, possesses an electron-rich aromatic system due to the strong activating, ortho-, para-directing effect of the amino group (-NH₂).[6] This high reactivity allows for bromination under relatively mild conditions. The positions ortho (C3) and para (C5) to the amino group are electronically activated, making them the primary sites for electrophilic attack. Using two equivalents of a brominating agent ensures the reaction proceeds to the desired dibrominated product. N-Bromosuccinimide (NBS) is selected as an effective and often more manageable source of electrophilic bromine compared to liquid Br₂, minimizing side reactions and improving safety.[7][8]

Diagram 2: Proposed Synthesis Workflow

G start Start: 2-Amino-6-methylpyrazine reagent Reagents: - N-Bromosuccinimide (NBS) (2.2 equiv.) - Solvent (e.g., DMF or CH₂Cl₂) start->reagent Add to reaction Reaction Vessel: Stir at 0°C to Room Temperature reagent->reaction Combine in workup Aqueous Workup: - Quench with Na₂S₂O₃(aq) - Extract with organic solvent reaction->workup Proceed to purify Purification: Recrystallization or Column Chromatography workup->purify Crude Product product Final Product: This compound purify->product Purified G compound This compound plus + boronic Arylboronic Acid R-B(OH)₂ arrow Pd(0) Catalyst, Base (e.g., K₂CO₃) boronic->arrow product Coupled Product arrow->product

Sources

Chemical structure of 3,5-Dibromo-6-methylpyrazin-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-6-methylpyrazin-2-amine

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating remarkable versatility and significance across various scientific disciplines. These aromatic nitrogen-containing heterocycles are not merely academic curiosities; they are integral components in the fields of medicinal chemistry, materials science, and agrochemicals. Their unique electronic properties, hydrogen bonding capabilities, and structural rigidity make them privileged scaffolds in the design of novel therapeutic agents.

This guide focuses on a specific, highly functionalized derivative: This compound (CAS Number: 74290-66-7). This molecule, featuring a pyrazine core decorated with two bromine atoms, an activating amino group, and a methyl group, serves as a potent building block for complex molecular architectures. The strategic placement of these functional groups offers multiple reaction sites, enabling chemists to forge new pathways in drug discovery and development. This document provides an in-depth analysis of its chemical structure, synthesis, spectroscopic characterization, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is paramount before its application in any synthetic or biological context. This compound is a solid compound under standard conditions, with its stability and handling requirements dictating its use in a laboratory setting.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 74290-66-7[1]
Molecular Formula C₅H₅Br₂N₃[1][2][3]
Molecular Weight 266.92 g/mol [2][3]
Physical Form Solid
Melting Point 167-168 °C[3]
Boiling Point 300.2 ± 37.0 °C (at 760 mmHg)[2][3]
Storage 2-8°C, inert atmosphere, protect from light[2]
InChI Key AWBLTDFTDYGFGJ-UHFFFAOYSA-N

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is rooted in the principles of electrophilic aromatic substitution. The starting material is 2-Amino-6-methylpyrazine, a readily available pyrazine derivative.[4][5] The amino group (-NH₂) is a powerful activating group, which significantly increases the electron density of the pyrazine ring and directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5).

The reaction mechanism involves the direct bromination of the activated ring. Bromine (Br₂) is the electrophile, and its polarization is often facilitated by a mild base like pyridine, which also serves to neutralize the HBr byproduct. The high reactivity of the 2-aminopyrazine system allows for the straightforward introduction of two bromine atoms at the vacant 3 and 5 positions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Final Product Start 2-Amino-6-methylpyrazine Reaction Electrophilic Aromatic Substitution in Dichloromethane (DCM) Start->Reaction Dissolve Reagent Bromine (Br₂) Pyridine Reagent->Reaction Add slowly Workup Aqueous Wash Reaction->Workup Reaction Completion Purification Concentration & Isolation Workup->Purification Phase Separation End This compound Purification->End Yields solid product

Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Dibromination

This protocol is adapted from a standard procedure for the bromination of substituted aminopyrazines and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[6]

  • Preparation : To a solution of 2-amino-6-methylpyrazine (1.0 eq) in dichloromethane (DCM), add pyridine (1.2 eq). Stir the mixture at room temperature.

  • Bromination : Slowly add a solution of bromine (2.2 eq) in DCM to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring : Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Purification : Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and filter.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization to afford this compound as a solid.[6]

Section 3: Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure of a synthesized compound is a critical step that relies on a suite of analytical techniques. For this compound, a combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of its structure.

Table 2: Predicted Spectroscopic Data

TechniqueFunctional GroupExpected Signal / ObservationRationale
¹H NMR -CH₃ (Methyl)Singlet, ~2.4-2.6 ppmProtons on the methyl group are chemically equivalent and have no adjacent protons to couple with.
-NH₂ (Amine)Broad Singlet, ~4.9-5.5 ppmAmine protons are exchangeable and often appear as a broad signal. Its chemical shift is concentration-dependent.
¹³C NMR Pyrazine Ring & -CH₃5 distinct signalsThe molecule has 5 unique carbon environments (C2, C3, C5, C6, and the methyl carbon).
IR Spectroscopy -NH₂ (Primary Amine)Two sharp bands at 3300-3500 cm⁻¹ (N-H stretch)Primary amines exhibit both symmetric and asymmetric N-H stretching vibrations.[7]
-NH₂ (Primary Amine)Band at 1580-1650 cm⁻¹ (N-H bend)This bending (scissoring) vibration is characteristic of primary amines.[7]
C-N (Aromatic Amine)Strong band at 1250-1335 cm⁻¹The stretching vibration of the carbon-nitrogen bond attached to the aromatic ring.[7]
Mass Spectrometry Molecular Ion (M⁺)Cluster of peaks at m/z 265, 267, 269The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern with an approximate 1:2:1 intensity ratio.
FragmentationLoss of Br, CH₃Common fragmentation pathways would involve the loss of a bromine radical or a methyl radical from the molecular ion.

Section 4: Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile chemical intermediate. The presence of two bromine atoms provides ideal handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or acetylenic moieties. The amino group can be further functionalized, for instance, through acylation or by serving as a nucleophile.

This multi-functional platform is particularly valuable in drug discovery, where rapid diversification of a core scaffold is essential for generating libraries of compounds for screening. Halogenated heterocycles are known to possess a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.[8][9] Specifically, this compound is utilized as a precursor in the synthesis of novel antimicrobial and antiviral agents, where the pyrazine core acts as a bioisostere for other aromatic systems, and the substituents can be tailored to optimize binding with biological targets like enzymes or receptors.[2]

Drug_Discovery_Workflow cluster_reactions Scaffold Diversification A This compound (Core Scaffold) B Suzuki Coupling (Introduce Aryl Groups) A->B C Sonogashira Coupling (Introduce Alkynes) A->C D Amine Functionalization (Acylation, etc.) A->D E Compound Library Generation B->E C->E D->E F High-Throughput Screening (Biological Assays) E->F G Hit Identification & Lead Optimization F->G

Caption: Role as a key intermediate in a drug discovery workflow.

Section 5: Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Statements : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Precautionary Measures :

    • Avoid breathing dust, fumes, or vapors.[10] Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

    • Wash hands thoroughly after handling.[10]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] For long-term stability, it is recommended to store the compound under an inert atmosphere and protected from light.[2] It should be kept away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a strategically designed chemical building block with significant potential for researchers in organic synthesis and medicinal chemistry. Its structure, rich in functional handles, allows for extensive and predictable chemical modification. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, empowers scientists to leverage this compound effectively in the pursuit of novel molecules with therapeutic potential. Its utility as a core scaffold ensures its continued relevance in the development of next-generation pharmaceuticals and other advanced materials.

References

  • This compound | CAS 74290-66-7 . AMERICAN ELEMENTS. [Link]

  • 3,5-Dibromo-6-methylpyridin-2-amine . ResearchGate. [Link]

  • Process for the preparation of 2-amino-alkylpyridines.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • IR: amines . University of Calgary. [Link]

  • This compound . My Skin Recipes. [Link]

  • 3-BROMO-6-METHYLPYRIDAZINE . SpectraBase. [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine . PubMed. [Link]

  • 3,5-Dibromo-6-methylpyridin-2-amine . IUCr Journals. [Link]

  • Supporting Information . The Royal Society of Chemistry. [Link]

  • 2-Amino-3,5-dibromopyrazine . PubChem. [Link]

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  • 3,5-Dibromo-6-methylpyridin-2-amine . ResearchGate. [Link]

  • Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine . Journal of the American Chemical Society. [Link]

  • 2-amino-6-bromopyrazine (C4H4BrN3) . PubChemLite. [Link]

  • 24.10: Spectroscopy of Amines . Chemistry LibreTexts. [Link]

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  • Prodrugs for Amines . PMC. [Link]

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Sources

The Pervasive Influence of Halogenation on the Biological Activity of Pyrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block for designing bioactive molecules.[2] When subjected to halogenation, the physicochemical and pharmacological properties of pyrazine derivatives can be profoundly modulated. This guide provides an in-depth exploration of the biological activities of halogenated pyrazine compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into their diverse therapeutic applications, underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their synthesis and evaluation.

Introduction: The Pyrazine Scaffold and the Impact of Halogenation

Pyrazine and its derivatives are integral components of numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][3][4][5] The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyrazine ring or its substituents is a powerful strategy in drug design. Halogenation can influence a molecule's:

  • Lipophilicity: Affecting membrane permeability and oral bioavailability.[6]

  • Metabolic Stability: Blocking sites of metabolism and prolonging the drug's half-life.[6]

  • Binding Affinity: Introducing halogen bonds, a type of non-covalent interaction that can enhance binding to target proteins.[6][7]

  • Electronic Properties: The electron-withdrawing nature of halogens can alter the reactivity and pKa of the molecule.[8][9][10]

This strategic incorporation of halogens has led to the development of potent and selective therapeutic agents, which will be the focus of this guide.

Antiviral Activity: A Prominent Therapeutic Area

Halogenated pyrazines have shown significant promise as antiviral agents, with activity against a broad range of viruses.[11][12][13]

Favipiravir: A Case Study in Broad-Spectrum Antiviral Activity

Favipiravir, a fluorinated pyrazine derivative, is a prime example of a successful halogenated antiviral drug.[11][12] It is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[12] This active metabolite targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[11][12][13]

The proposed mechanisms of action for favipiravir include:

  • Lethal Mutagenesis: Incorporation of favipiravir-RTP into the viral RNA strand induces a high rate of mutations, leading to non-viable viral progeny.[12][14]

  • Chain Termination: In some contexts, the incorporation of the drug can also lead to the premature termination of viral RNA synthesis.[12][14]

Favipiravir has demonstrated efficacy against influenza viruses, SARS-CoV-2, and other RNA viruses.[11][12][13]

Favipiravir_Mechanism Favipiravir Favipiravir (Prodrug) Cell Host Cell Favipiravir->Cell Enters Favipiravir_RTP Favipiravir-RTP (Active) Cell->Favipiravir_RTP Metabolized to RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Targets Lethal_Mutagenesis Lethal Mutagenesis Favipiravir_RTP->Lethal_Mutagenesis Induces Chain_Termination Chain Termination Favipiravir_RTP->Chain_Termination Causes Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates RdRp->Lethal_Mutagenesis Induces RdRp->Chain_Termination Causes Inhibition Inhibition of Viral Replication Lethal_Mutagenesis->Inhibition Chain_Termination->Inhibition

Caption: Mechanism of action of the antiviral drug Favipiravir.

Other Halogenated Pyrazine Antivirals

Research has explored other halogenated pyrazine derivatives for their antiviral properties. For instance, a bromo-pyrazino-pyrazine derivative has shown in vitro activity against a range of viruses including measles, influenza, and herpes simplex.[15] The development of new pyrazine conjugates, including those with halogen substitutions, is an active area of research for targeting viruses like SARS-CoV-2.[16] Studies on pyrido[2,3-b]pyrazines have also yielded potent inhibitors of the human cytomegalovirus (HCMV) polymerase.[17]

Antimicrobial and Antitubercular Activity

The pyrazine scaffold is also a cornerstone in the development of antimicrobial and antitubercular agents.

Pyrazinamide: A First-Line Antituberculosis Drug

Pyrazinamide (PZA) is a crucial first-line drug for the treatment of tuberculosis.[18][19] It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[18][19] The mechanism of action of PZA is multifaceted and not fully elucidated, but it is known to be particularly effective against semi-dormant mycobacteria in acidic environments.[18][20]

Key proposed mechanisms of POA include:

  • Disruption of Membrane Transport and Energetics: POA is thought to disrupt membrane potential and interfere with energy production.[19][21][22]

  • Inhibition of Fatty Acid Synthase I (FAS-I): This enzyme is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[18][22]

  • Inhibition of Trans-translation: This process is crucial for rescuing stalled ribosomes, and its inhibition can be lethal to the bacteria.[19][20][21]

Pyrazinamide_Mechanism PZA Pyrazinamide (PZA) (Prodrug) Mtb Mycobacterium tuberculosis (Mtb) PZA->Mtb Enters POA Pyrazinoic Acid (POA) (Active) Mtb->POA Converted by PncA Membrane Membrane Disruption POA->Membrane FAS1 FAS-I Inhibition POA->FAS1 Trans Trans-translation Inhibition POA->Trans PncA Pyrazinamidase (pncA gene) Bactericidal Bactericidal Effect Membrane->Bactericidal FAS1->Bactericidal Trans->Bactericidal

Caption: Proposed mechanisms of action for the antitubercular drug Pyrazinamide.

Halogenated Pyrazine-Based Chalcones and Other Antimicrobials

Research has shown that halogenated pyrazine-based chalcones exhibit promising antimicrobial activity.[8][9][10] The presence of electron-withdrawing groups, such as halogens, on the chalcone scaffold appears to enhance their potency.[8][9][10] For example, 2-chloro and 2-bromo substituted derivatives have demonstrated inhibitory effects against various fungi and bacteria, including Staphylococcus species and Mycobacterium species.[8][9][10] The development of halogenated phenazine prodrugs that can be activated by bacterial nitroreductases represents a novel strategy to combat antibiotic resistance.[23]

Anticancer Activity

Pyrazine derivatives, including halogenated analogs, have emerged as a significant class of anticancer agents.[1][2][4][5] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The anticancer potential of pyrazine derivatives can be fine-tuned through structural modifications. For instance, studies on chalcone-pyrazine hybrids have shown that specific substitutions can lead to potent inhibitory effects on various cancer cell lines.[1] The introduction of halogens can significantly impact the anticancer activity, with some halogenated pyrazines demonstrating potent cytotoxicity against cancer cells.[24]

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine HybridA549 (Lung)0.13[1]
Chalcone-Pyrazine HybridColo-205 (Colon)0.19[1]
Chalcone-Pyrazine HybridMCF-7 (Breast)0.18[1]
Ligustrazine-Curcumin DerivativeBEL-7402 (Liver)6.391[1]
Ligustrazine-Curcumin DerivativeA549 (Lung)5.890[1]

Experimental Protocols

General Synthesis of Halogenated Pyrazines

The synthesis of halogenated pyrazines often involves multi-step procedures. A common approach is the regioselective halogenation of a pyrazine precursor.

Step-by-Step Methodology for Halogenation:

  • Starting Material: Begin with a suitable pyrazine derivative, such as 2-aminopyrazine.

  • Chlorination: Regioselective chlorination can be achieved using reagents like N-chlorosuccinimide (NCS).

  • Bromination: N-bromosuccinimide (NBS) is a common reagent for bromination.

  • Further Functionalization: The halogenated pyrazine can then undergo further reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille), to introduce additional functional groups.[24]

  • Purification: The final product is purified using standard techniques like column chromatography.

Halogenation_Workflow Start Pyrazine Precursor Halogenation Halogenation (e.g., NCS, NBS) Start->Halogenation Halogenated_Pyrazine Halogenated Pyrazine Intermediate Halogenation->Halogenated_Pyrazine Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) Halogenated_Pyrazine->Coupling Functionalized_Pyrazine Functionalized Halogenated Pyrazine Coupling->Functionalized_Pyrazine Purification Purification (Column Chromatography) Functionalized_Pyrazine->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the synthesis of functionalized halogenated pyrazines.

In Vitro Bioactivity Screening

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC):

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a series of twofold dilutions of the halogenated pyrazine compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated pyrazine compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Perspectives

Halogenated pyrazine compounds represent a rich and diverse class of molecules with significant therapeutic potential. The strategic incorporation of halogens has proven to be a highly effective approach for modulating the biological activity of the pyrazine scaffold. From the broad-spectrum antiviral activity of favipiravir to the essential antitubercular role of pyrazinamide and the emerging promise of halogenated pyrazine-based anticancer and antimicrobial agents, this chemical class continues to be a fertile ground for drug discovery and development.

Future research in this area will likely focus on:

  • Rational Design: Utilizing computational tools to design novel halogenated pyrazines with enhanced potency and selectivity.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and pathways of these compounds.

  • Combating Drug Resistance: Developing halogenated pyrazines that are effective against drug-resistant pathogens and cancers.

  • Prodrug Strategies: Designing innovative prodrugs to improve the pharmacokinetic and safety profiles of these compounds.

The continued exploration of halogenated pyrazines holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

  • Zhao, L., & Zhong, W. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?.
  • ChemicalBook. (n.d.). Mechanism of action of Pyrazinamide.
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Whitepaper: A Guide to the Discovery of Novel Kinase Inhibitors Leveraging Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1][2][3][4] Consequently, they have become one of the most critical target classes in modern drug discovery. This guide provides an in-depth technical overview of the strategies and methodologies for discovering novel kinase inhibitors, with a specific focus on the use of the pyrazine scaffold. Pyrazine, a nitrogen-containing six-membered heterocycle, is recognized as a privileged scaffold in medicinal chemistry due to its unique electronic properties and its ability to form key interactions within the ATP-binding site of kinases.[1][5][6] We will explore the entire discovery cascade, from initial hit identification and synthetic chemistry to structure-activity relationship (SAR) optimization and essential biochemical and cellular validation protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical motif for the creation of next-generation targeted therapies.

The Rationale: Why Kinases and Why Pyrazine?

The Kinase Family: Master Regulators and Prime Drug Targets

The human kinome comprises over 500 protein kinases that function as a complex network of molecular switches. By catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, they control a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] The central role of kinases in signaling makes them highly susceptible to pathogenic dysregulation through mutations or overexpression, which can drive disease progression. This direct causal link to pathology is the primary reason that targeting kinases with small molecule inhibitors has become a cornerstone of modern therapeutic strategy.[2][3]

The Pyrazine Scaffold: A Privileged Tool for Kinase Inhibition

In the vast landscape of heterocyclic chemistry, the pyrazine ring stands out for its utility in kinase inhibitor design.[3] Its status as a "privileged scaffold" is not arbitrary; it stems from a combination of advantageous chemical and structural properties.

  • Hydrogen Bonding Capability: As an electron-deficient aromatic ring, the two nitrogen atoms of the pyrazine core are excellent hydrogen bond acceptors. This allows them to form crucial, high-affinity interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many successful inhibitors.[7]

  • Structural Rigidity and Planarity: The planar structure of the pyrazine ring provides a rigid core, which helps to minimize the entropic penalty upon binding to the target protein. This rigidity also provides a well-defined vector for substituent placement, facilitating rational drug design.

  • Synthetic Tractability: The chemistry of pyrazines is well-established, allowing for the efficient synthesis of diverse compound libraries.[1] This is critical during the lead optimization phase, where rapid iteration of chemical modifications is necessary to improve potency and selectivity.

  • Bioisosteric Replacement: Pyrazine can serve as a bioisostere for other aromatic systems like benzene or pyridine, offering a way to modulate a compound's physicochemical properties (e.g., solubility, metabolic stability) while maintaining its core binding interactions.

Common Binding Modes

The majority of pyrazine-based kinase inhibitors function as ATP-competitive agents.[1][2] They occupy the ATP-binding site and typically form hydrogen bonds with the kinase hinge region, alongside other hydrophobic interactions.[1] These interactions can be reversible, as seen with drugs like upadacitinib and erdafitinib, or irreversible, where a reactive group on the inhibitor forms a covalent bond with a nearby cysteine residue in the active site, exemplified by acalabrutinib.[1]

The Discovery Workflow: From Concept to Candidate

The path from identifying a need to developing a clinical candidate is a systematic process of design, synthesis, and testing. The pyrazine scaffold provides a robust starting point for this journey.

G HTS High-Throughput Screen Synth Synthesis of Pyrazine Library HTS->Synth FBDD Fragment-Based Screen FBDD->Synth VS Virtual/Computational Screen VS->Synth Biochem Biochemical Assay (IC50) Synth->Biochem SAR SAR Studies Biochem->SAR SAR->Synth Iterative Design Cell Cellular Assays SAR->Cell ADME ADME/Tox Profiling Cell->ADME ADME->SAR Vivo In Vivo Efficacy Models ADME->Vivo Candidate Candidate Selection Vivo->Candidate

Caption: High-level workflow for pyrazine-based kinase inhibitor discovery.
Hit Identification: Finding the Starting Point

The initial "hit" is a compound that demonstrates activity against the kinase of interest. For pyrazine-based inhibitors, hits are often identified through:

  • Computational Screening: Virtual libraries of pyrazine-containing compounds can be docked against the crystal structure of the target kinase to identify molecules with a high predicted binding affinity.[8][9] This was the approach used to identify the initial pharmacophore for a series of TrkA inhibitors.[8][9]

  • High-Throughput Screening (HTS): Large, diverse chemical libraries are screened against the kinase target in a biochemical assay to identify active compounds.

  • Fragment-Based Drug Discovery (FBDD): Small, low-affinity "fragments," including pyrazines, are screened for binding. Hits are then grown or linked to generate more potent leads.

Lead Generation and SAR: Building Potency and Specificity

Once a hit is identified, the next step is to synthesize a library of analogues to explore the structure-activity relationship (SAR). The goal is to understand how different chemical substitutions on the pyrazine core affect the compound's potency and selectivity.[10]

A key aspect of this phase is establishing a robust synthetic route that allows for modular modifications. For example, in the development of 2,6-disubstituted pyrazine inhibitors, a common strategy involves a core synthesis followed by diversification at the 2 and 6 positions using coupling reactions.[10][11]

Data Presentation: Table 1. Example SAR of 2,6-disubstituted Pyrazines as CK2 Inhibitors

This table summarizes data illustrating how modifications to a pyrazine core influence inhibitory activity against Casein Kinase 2 (CK2). The data highlights the importance of specific substituents at the R1 and R2 positions for achieving high potency.

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 6)CK2α IC₅₀ (µM)
1a 4-fluoroaniline(pyrrol-3-yl)acetic acid0.15
1b 3-fluoroaniline(pyrrol-3-yl)acetic acid0.22
1c Aniline(pyrrol-3-yl)acetic acid0.50
1d 4-fluoroanilineThiophene-3-carboxylic acid> 10
1e 4-fluoroanilinePhenylacetic acid5.8

Source: Data synthesized from principles described in SAR studies of pyrazine-based CK2 inhibitors.[10]

Causality Behind the Data: The SAR in Table 1 reveals critical insights. The (pyrrol-3-yl)acetic acid moiety at the R2 position is clearly essential for potent inhibition (compare 1a-c to 1d-e ). Furthermore, electron-withdrawing groups like fluorine on the aniline at R1 enhance potency (1a vs. 1c ), suggesting a specific electronic or steric requirement in that sub-pocket of the kinase. This iterative process of synthesis and testing is the engine of lead optimization.

Core Methodologies: Self-Validating Protocols

Trustworthy data is the bedrock of any drug discovery program. The following protocols are fundamental for characterizing pyrazine-based kinase inhibitors and are designed to be self-validating systems.

Protocol: In Vitro Biochemical Kinase Assay

Purpose: To determine the direct inhibitory activity of a compound on a purified kinase enzyme and calculate its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

G Prep Prepare Reagents: - Purified Kinase - Substrate (Peptide/Protein) - ATP (radiolabeled or cold) - Test Compound Dilutions Plate Plate Compounds: Dispense serial dilutions of pyrazine inhibitors into 384-well plate. Prep->Plate Add_Enzyme Add Kinase & Substrate: Add kinase and substrate mixture to all wells. Plate->Add_Enzyme Initiate Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at RT. Add_Enzyme->Initiate Stop Stop Reaction: Add stop solution (e.g., EDTA) to quench the kinase activity. Initiate->Stop Detect Detect Signal: Quantify substrate phosphorylation (e.g., luminescence, fluorescence, or radioactivity). Stop->Detect Analyze Analyze Data: Plot % inhibition vs. log[compound] and fit to a dose-response curve to determine IC50. Detect->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution series of the pyrazine test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense 100 nL of each concentration into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Preparation: Prepare a solution containing the purified kinase enzyme and its specific peptide or protein substrate in an appropriate kinase buffer.

  • Enzyme/Substrate Addition: Add 10 µL of the kinase/substrate solution to each well of the assay plate. Allow the plate to incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution (at a concentration near its Km for the kinase) in the kinase buffer. Add 10 µL of the ATP solution to each well to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: Add a "stop/detect" solution. The composition depends on the detection method (e.g., ADP-Glo™, LanthaScreen™). This solution simultaneously stops the reaction and generates a signal (e.g., luminescence, fluorescence) that is inversely proportional to the amount of ATP consumed (and thus, kinase activity).

  • Data Analysis: Read the plate on a suitable plate reader. Normalize the data to the controls (% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol: Cellular Proliferation (MTT) Assay

Purpose: To assess the cytostatic or cytotoxic effect of the inhibitor on cancer cells, providing a measure of the compound's on-target effect in a biological system.[3]

Step-by-Step Methodology:

  • Cell Seeding: Culture cancer cells (e.g., MCF7, HCT116) to ~80% confluency.[3] Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the pyrazine inhibitor (similar to the biochemical assay). Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Case Studies: Pyrazine Scaffolds in the Clinic

The versatility and effectiveness of the pyrazine scaffold are best demonstrated by the number of compounds that have successfully progressed into and through clinical trials.[1][2][12]

Data Presentation: Table 2. Selected Pyrazine-Based Kinase Inhibitors

Drug NameTarget Kinase(s)FDA-Approved Indication(s)Role of Pyrazine Scaffold
Darovasertib PKCMetastatic Uveal Melanoma[1][12]The pyrazine nitrogen forms a key hydrogen bond with Val420 in the PKC hinge region.[12]
Gilteritinib FLT3 / AXLRelapsed/Refractory AML with a FLT3 mutationActs as a core scaffold that binds to the ATP pocket of the inactive kinase form.[1][2]
Erdafitinib FGFR1-4Locally Advanced or Metastatic Urothelial CarcinomaBinds the ATP pocket of the active enzyme, forming key hydrogen bonds.[1]
Upadacitinib JAK1Rheumatoid Arthritis, Psoriatic Arthritis, Atopic DermatitisBinds the ATP pocket of the active enzyme.[1]

Source: Information compiled from recent reviews and clinical trial data.[1][2][12]

These examples underscore the scaffold's broad applicability against different kinase families (tyrosine and serine/threonine kinases) and its success in treating both oncological and inflammatory diseases.[1][12]

Conclusion and Future Directions

The pyrazine scaffold is a validated and powerful tool in the arsenal of the medicinal chemist. Its favorable combination of electronic properties, synthetic accessibility, and proven ability to form high-affinity interactions within the kinase ATP-binding site ensures its continued relevance. The discovery process, grounded in a logical workflow of design, synthesis, and iterative testing with self-validating protocols, allows for the systematic optimization of pyrazine-based hits into potent and selective clinical candidates. As our understanding of kinase biology deepens, the strategic application of privileged scaffolds like pyrazine will remain essential for developing the next generation of targeted therapies to address unmet medical needs.

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A Senior Application Scientist's Guide to the Preliminary Biological Screening of 3,5-Dibromo-6-methylpyrazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide presents a comprehensive, technically-grounded framework for the preliminary biological evaluation of novel analogs derived from 3,5-Dibromo-6-methylpyrazin-2-amine, a versatile heterocyclic building block.[3][4] We will move beyond a simple recitation of protocols to dissect the causality behind the experimental design, establishing a self-validating, tiered screening cascade. This strategy is designed for efficiency, enabling rapid, data-driven decisions to identify and advance compounds with the most promising therapeutic potential while deprioritizing those with unfavorable profiles early in the discovery process. The protocols, data interpretation frameworks, and structure-activity relationship (SAR) considerations detailed herein are tailored for researchers, scientists, and drug development professionals seeking to unlock the potential of this chemical series.

The Strategic Imperative: A Tiered Screening Cascade

In early-stage drug discovery, resources are finite. A monolithic approach where all compounds are subjected to all possible tests is inefficient and cost-prohibitive. A more strategic methodology is the implementation of a tiered screening cascade.[5] This approach functions as a funnel, starting with broad, cost-effective assays to assess foundational properties like cytotoxicity, before progressing promising candidates to more specific and resource-intensive phenotypic and target-based assays. This ensures that the most compelling compounds receive the deepest investigation.

Our proposed cascade for the this compound analog library is structured to first establish a therapeutic window, then identify relevant biological activity, and finally, to probe the potential mechanism of action.

G cluster_0 Analog Library cluster_1 Tier 1: Foundational Assessment cluster_2 Tier 2: Phenotypic Screening cluster_3 Tier 3: Mechanistic Deconvolution cluster_4 Analysis lib This compound Analogs (n = 1 to X) tier1 General Cytotoxicity Assay (MTT/XTT) on non-cancerous cell line (e.g., HEK293) lib->tier1 antimicrobial Antimicrobial Assay (Broth Microdilution - MIC) tier1->antimicrobial If IC50 > 10-20 µM (Establishes Therapeutic Window) anticancer Anticancer Proliferation Assay (e.g., on MCF-7, HCT116) tier1->anticancer sar Structure-Activity Relationship (SAR) & Hit Selection antimicrobial->sar tier3 Target-Based Assay (e.g., Kinase Inhibition Panel) anticancer->tier3 If IC50 < 10 µM in cancer cells & Selectivity vs. non-cancer cells tier3->sar

Caption: A logical workflow for a tiered biological screening cascade.

Tier 1: Establishing the Therapeutic Window with Cytotoxicity Screening

2.1 The Rationale: Viability First Before investigating any specific therapeutic activity, it is critical to assess the general cytotoxicity of each analog. A compound that indiscriminately kills all cells is a poison, not a drug. This initial screen serves two primary purposes:

  • Triage: To immediately eliminate non-specifically toxic compounds.

  • Dose-Ranging: To establish a non-toxic concentration range for use in subsequent, more sensitive biological assays.

We utilize tetrazolium reduction assays like MTT or XTT, which are robust, high-throughput, and cost-effective colorimetric methods for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple), the quantity of which is directly proportional to the number of living, metabolically active cells.

2.2 Experimental Workflow: The MTT Assay The workflow for a typical MTT cytotoxicity assay is a multi-step process requiring careful execution.

G start Start seed 1. Seed Cells in 96-well plate (e.g., HEK293) start->seed incubate1 2. Incubate (24h, 37°C, 5% CO2) seed->incubate1 treat 3. Treat Cells with serial dilutions of analog compounds incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formazan crystals form) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO or SDS) incubate3->solubilize read 8. Read Absorbance (~570nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability & IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

2.3 Detailed Protocol: MTT Cytotoxicity Assay This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 2X stock concentration of each analog in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 100 µM down to 0.1 µM).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for an additional 24 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[8]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Identifying Biological Activity with Phenotypic Screens

Compounds that pass the cytotoxicity filter (e.g., IC₅₀ > 20 µM) are advanced to phenotypic screens. Based on the extensive literature on pyrazine derivatives, primary screening for antimicrobial and anticancer activity is a logical starting point.[9][10]

3.1 Antimicrobial Screening: Broth Microdilution The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11][12]

3.2 Detailed Protocol: Broth Microdilution MIC Assay

  • Plate Preparation: In a sterile 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: In well 1, add 100 µL of the test analog at a starting concentration (e.g., 256 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no compound.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[11]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

3.3 Anticancer Proliferation Screening The same MTT/XTT assay protocol described in Section 2.3 can be adapted to screen for anticancer activity. The key difference is the use of one or more cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer[13]). The goal here is to identify compounds that have a significantly lower IC₅₀ value against cancer cells compared to the non-cancerous cells used in Tier 1, indicating a degree of selectivity.

3.4 Data Presentation: Summarizing Tier 1 & 2 Results Clear data presentation is crucial for comparative analysis.

Analog IDR1 GroupR2 GroupCytotoxicity IC₅₀ (µM) [HEK293]Anticancer IC₅₀ (µM) [MCF-7]Selectivity Index (SI)¹Antimicrobial MIC (µg/mL) [S. aureus]
Parent -Br-Br> 50> 50-> 128
ANA-01 -Phenyl-Br45.28.15.664
ANA-02 -Cl-Phenyl> 5015.7> 3.2> 128
ANA-03 -OCH₃-Br28.925.11.232
ANA-04 -Phenyl-Phenyl12.51.48.9128
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Tier 3: Probing the Mechanism with Target-Based Assays

4.1 Rationale: From "What" to "How" Analogs showing potent and selective anticancer activity in Tier 2 warrant further investigation into their mechanism of action. The pyrazine scaffold is a common feature in many small molecule kinase inhibitors.[14][15] Therefore, screening promising anticancer hits against a panel of protein kinases is a logical and data-driven next step to identify potential molecular targets.[16]

G cluster_0 No Inhibitor cluster_1 With Inhibitor node_style node_style a Kinase ATP Binding Site adp ADP + P a->adp Phosphorylation atp ATP atp->a:atp b Kinase ATP Binding Site no_reaction No Reaction b->no_reaction Inhibition inhibitor Pyrazine Analog inhibitor->b:atp

Caption: Principle of competitive ATP-binding kinase inhibition.

4.2 Detailed Protocol: Generic In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and the required cofactors in a kinase buffer solution.

  • Compound Addition: Add the test analogs at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature. The kinase will transfer phosphate from ATP to the substrate, producing ADP.

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated in the first step into a luminescent signal.

  • Data Acquisition: Incubate for 30-60 minutes and measure the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Conclusion: From Data to Discovery

This tiered screening guide provides a robust and logical framework for the initial biological characterization of this compound analogs. By systematically assessing cytotoxicity, screening for relevant phenotypes, and probing for mechanistic targets, this process efficiently identifies compounds with genuine therapeutic promise. The data generated from these assays forms the foundation of a preliminary structure-activity relationship (SAR), guiding the next cycle of chemical synthesis toward analogs with improved potency, selectivity, and drug-like properties.[17][18] This iterative process of design, synthesis, and screening is the engine of modern drug discovery.

References

  • Guerrini, G., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sun, L., et al. (2007). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Guerrini, G., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Publications. Retrieved from [Link]

  • Jantová, S., et al. (2004). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • Cunningham, F. M., & Rhee, J. W. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Biotechnology and Applied Biochemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Retrieved from [Link]

  • Wallace, M. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Song, Y., et al. (2023). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Russell, R. K., et al. (1993). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chen, G., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Assay and Drug Development Technologies. Retrieved from [Link]

  • Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • ScienceDirect. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Hancock Lab. (2025). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. Retrieved from [Link]

  • Setyowati, W. A. E., et al. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ARL Bio Pharma. (2020). Antimicrobial Susceptibility Testing - Broth microdilution (MIC testing). Retrieved from [Link]

  • Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • My Skin Recipes. (2025). This compound. Retrieved from [Link]

  • Murthy, P. K., et al. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to 3,5-Dibromo-6-methylpyrazin-2-amine for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary for the Medicinal Chemist

3,5-Dibromo-6-methylpyrazin-2-amine (CAS No. 74290-66-7) is a highly functionalized heterocyclic compound that serves as a strategic building block in modern medicinal chemistry. Its pyrazine core is a recognized bioisostere for other aromatic systems, often imparting favorable properties such as improved solubility and metabolic stability. The molecule possesses three key points of reactivity: a nucleophilic primary amine and two electronically distinct carbon-bromine bonds. This trifecta of functional groups allows for selective and sequential modification, making it an exceptionally versatile scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of its properties, predicted spectral signature, and practical applications.

Section 2: Core Physicochemical Profile

The compound is a solid at room temperature and requires specific storage conditions to ensure its long-term stability.[1] Key physical and chemical data are summarized below.

PropertyValueSource(s)
CAS Number 74290-66-7[1][2][3]
Chemical Formula C₅H₅Br₂N₃[1][3]
Molecular Weight 266.92 g/mol [3][4]
Appearance Solid[1]
Melting Point 167-168 °C[3]
Boiling Point 300.2 ± 37.0 °C (Predicted)[3][4]
Density 2.104 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.11 ± 0.10 (Predicted)[3]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon), protected from light[1][3][4]

Section 3: Structural Elucidation and Spectroscopic Signature

While specific spectral data are not publicly cataloged, the structure of this compound allows for a reliable prediction of its key spectroscopic features. These predictions are essential for researchers to confirm the identity and purity of the material in a laboratory setting.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a typical deuterated solvent like DMSO-d₆, the spectrum is expected to be simple:

  • Methyl Protons (-CH₃): A singlet peak would appear, likely in the range of δ 2.3-2.6 ppm.

  • Amine Protons (-NH₂): A broad singlet corresponding to two protons would be observed, typically in the range of δ 6.0-7.5 ppm. The chemical shift of this peak can be highly dependent on solvent and concentration.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons bonded to bromine would be significantly influenced by the halogen's electronegativity and would appear in the aromatic region.

Infrared (IR) Spectroscopy

As a primary amine, the compound will exhibit characteristic N-H stretching vibrations.[5]

  • N-H Stretch: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.[5]

  • N-H Bend: A bending vibration for the primary amine should be visible in the 1580-1650 cm⁻¹ region.[5]

  • C-N Stretch: Aromatic C-N stretching is anticipated between 1250-1335 cm⁻¹.[5]

  • C-H Stretch/Bend: Signals corresponding to the methyl group's C-H bonds will also be present.

Mass Spectrometry (MS)

The mass spectrum provides a definitive confirmation of the molecular weight and elemental composition. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks:

  • [M]⁺: (C₅H₅⁷⁹Br₂N₃)

  • [M+2]⁺: (C₅H₅⁷⁹Br⁸¹BrN₃)

  • [M+4]⁺: (C₅H₅⁸¹Br₂N₃) The relative intensity of these peaks will be approximately 1:2:1.

Section 4: Reactivity and Synthetic Utility

The utility of this compound stems from its capacity to undergo a variety of chemical transformations at its distinct functional sites. The electron-deficient nature of the pyrazine ring, further enhanced by the two bromine atoms, makes the C-Br bonds susceptible to palladium-catalyzed cross-coupling reactions. This opens a gateway to a vast chemical space for drug discovery. Halogenated organic compounds are well-established precursors for molecules with diverse biological activities, including anticancer and antiviral properties.[6][7]

G cluster_amine Amine Reactivity cluster_coupling Cross-Coupling Reactivity (C-Br) main This compound n_alkylation N-Alkylation main->n_alkylation R-X n_acylation N-Acylation main->n_acylation RCOCl suzuki Suzuki Coupling (C-C bond formation) main->suzuki Pd catalyst, R-B(OH)₂ buchwald Buchwald-Hartwig Amination (C-N bond formation) main->buchwald Pd catalyst, R₂NH heck Heck Reaction (C-C bond formation) main->heck Pd catalyst, Alkene

Caption: Key synthetic pathways for this compound.

Section 5: Experimental Protocols

The following protocols provide standardized, reliable methods for common laboratory procedures involving this reagent.

Protocol 5.1: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a general procedure for coupling an aryl boronic acid to one of the C-Br positions. The C5-Br is generally more reactive towards cross-coupling than the C3-Br due to the electronic environment.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start Start: Reagents & Glassware reagents 1. Combine Reagents in Flask (Pyrazine, Boronic Acid, Catalyst, Base) start->reagents inert 2. Degas Solvent & Purge with N₂/Ar reagents->inert react 3. Heat and Stir (e.g., 90°C, 4-12h) inert->react monitor 4. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Work-up & Extraction monitor->workup Complete purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify analyze 7. Characterize Product (NMR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: Standard experimental workflow for a Suzuki coupling reaction.

Section 6: Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety.

  • Hazard Statements: The compound is associated with the following hazards:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere as recommended.[1][3]

Section 7: References

  • This compound | 74290-66-7 - Sigma-Aldrich.

  • This compound | CAS 74290-66-7 | AMERICAN ELEMENTS ®.

  • (PDF) 3,5-Dibromo-6-methylpyridin-2-amine - ResearchGate.

  • 74290-66-7(2-AMINO-3,5-DIBROMO-6-METHYLPYRAZINE) Product Description - ChemicalBook.

  • IR: amines - University of Calgary.

  • This compound - My Skin Recipes.

  • (PDF) 3,5-Dibromo-6-methylpyridin-2-amine - ResearchGate.

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Methodological & Application

Synthesis of 3,5-Dibromo-6-methylpyrazin-2-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Brominated Pyrazines in Drug Discovery

Halogenated heterocyclic compounds, particularly those containing a pyrazine core, are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The introduction of bromine atoms into the pyrazine ring provides reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. 3,5-Dibromo-6-methylpyrazin-2-amine is a key intermediate in the development of novel therapeutics, including kinase inhibitors for oncology and antiviral agents. The strategic placement of the bromine atoms and the amino group on the pyrazine ring allows for precise tuning of the molecule's electronic and steric properties, which is crucial for its interaction with biological targets.

This application note provides a comprehensive guide for the synthesis of this compound, designed for researchers and professionals in drug development. We will delve into a detailed, step-by-step protocol, explore the underlying reaction mechanism, and discuss the critical parameters that ensure a successful and safe synthesis.

Reaction Scheme: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-amino-6-methylpyrazine proceeds via an electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions (positions 3 and 5).

Reaction_Scheme sub 2-Amino-6-methylpyrazine prod This compound sub->prod reagents N-Bromosuccinimide (NBS) Acetonitrile (MeCN) Microwave Irradiation reagents->sub

Caption: Reaction scheme for the synthesis of this compound.

Detailed Synthesis Protocol: Microwave-Assisted Bromination

This protocol is adapted from the highly efficient method developed for the halogenation of 2-aminopyrazine.[1][2] The use of microwave irradiation significantly accelerates the reaction, leading to high yields in a short timeframe.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-6-methylpyrazine≥98%Commercially AvailableStarting material
N-Bromosuccinimide (NBS)≥98%Commercially AvailableBrominating agent
Acetonitrile (MeCN)AnhydrousCommercially AvailableSolvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Grade-For work-up
Brine (Saturated NaCl solution)ACS Grade-For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Microwave Synthesis Reactor--Capable of controlled heating and stirring
10 mL Microwave Reaction Vial with Stir Bar--
Standard Glassware for Organic Synthesis--
Rotary Evaporator--
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)--
Flash Chromatography System--
Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation - Weigh 2-amino-6-methylpyrazine and NBS. - Add to microwave vial with MeCN and stir bar. B 2. Microwave Reaction - Seal the vial. - Irradiate at 100°C for a short period. A->B Reaction Setup C 3. Reaction Quenching & Work-up - Cool the reaction mixture. - Quench with saturated NaHCO₃ solution. - Extract with DCM. B->C Post-Reaction D 4. Drying and Concentration - Wash organic layer with brine. - Dry over anhydrous Na₂SO₄. - Concentrate under reduced pressure. C->D Isolation E 5. Purification - Purify the crude product by flash chromatography. D->E Purification F 6. Characterization - Obtain NMR and Mass Spectrometry data. - Determine yield and purity. E->F Analysis

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-6-methylpyrazine (1.0 mmol, 109.13 mg).

    • Add anhydrous acetonitrile (5 mL) to dissolve the starting material.

    • Carefully add N-Bromosuccinimide (NBS) (2.2 mmol, 391.8 mg). Note: For dibromination, a slight excess of NBS is used to ensure complete reaction.[2] The stoichiometry is critical to control the degree of bromination.

    • Seal the vial securely with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesis reactor.

    • Set the reaction temperature to 100°C, the ramp time to 2 minutes, and the hold time to 10 minutes with stirring.

    • Causality: Microwave heating provides rapid and uniform heating, which is essential for driving the reaction to completion quickly and minimizing the formation of side products.[1][2] Acetonitrile is an ideal solvent due to its ability to absorb microwave energy efficiently and its suitable boiling point.[1][2]

  • Work-up and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial in a well-ventilated fume hood.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution (10 mL) to neutralize any acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) is typically effective for eluting the desired product.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Characterization and Storage:

    • Concentrate the pure fractions to yield this compound as a solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • The expected melting point is in the range of 167-168°C.

    • Store the final product in a cool, dark, and dry place under an inert atmosphere.

Mechanism of the Reaction: The "Why" Behind the Synthesis

The bromination of 2-amino-6-methylpyrazine is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The key to understanding this synthesis lies in the electronic properties of the pyrazine ring and the influence of the substituents.

  • Activation of the Pyrazine Ring: The amino group (-NH₂) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This lone pair can be delocalized into the pyrazine ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by an electrophile. This activation is crucial as the pyrazine ring itself is relatively electron-deficient due to the presence of two electronegative nitrogen atoms.

  • Generation of the Electrophile: N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine. In the presence of a polar solvent like acetonitrile, NBS can generate a polarized bromine species (Br⁺ character) that acts as the electrophile.

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich pyrazine ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and the nitrogen atom of the amino group.

  • Deprotonation and Aromatization: A base (which can be the solvent or another molecule in the reaction mixture) removes a proton from the carbon atom to which the bromine has attached. This step restores the aromaticity of the pyrazine ring and yields the brominated product.

  • Dibromination: Due to the strong activating effect of the amino group, a second bromination occurs at the other available activated position (position 5), following the same mechanistic pathway to yield the final 3,5-dibromo product. The methyl group at position 6 has a minor electronic effect but can influence the regioselectivity sterically.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing agent. It can cause severe skin burns and eye damage. Avoid inhalation of dust. Handle with care and avoid contact with skin and eyes.

  • Acetonitrile (MeCN): Acetonitrile is flammable and toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

Reaction Hazards:

  • The bromination reaction can be exothermic. Although microwave heating provides precise temperature control, it is important to monitor the reaction closely.

  • Ensure the microwave vial is not overfilled and is properly sealed to prevent pressure buildup.

References

  • Mono- und Dihalogenierung von 2-Aminopyrazin. (2019). Thieme Chemistry. Available at: [Link]

  • Efficient Halogenation of 2-Aminopyrazine. (2019). ResearchGate. Available at: [Link]

  • 2-Amino-3,5-dibromopyrazine. PubChem. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. Available at: [Link]

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Application Notes and Protocols for the Pharmaceutical Intermediate: 3,5-Dibromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,5-Dibromo-6-methylpyrazin-2-amine (Br₂MePzA) as a versatile intermediate in pharmaceutical synthesis. This document outlines its critical role in constructing complex molecular architectures, with a focus on the synthesis of kinase inhibitors and precursors for novel anti-tuberculosis agents. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for further research and development.

Introduction and Physicochemical Properties

This compound is a highly functionalized heterocyclic building block. Its pyrazine core is a common scaffold in many biologically active compounds due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The presence of two bromine atoms at positions 3 and 5, an amino group at position 2, and a methyl group at position 6 offers multiple reaction sites for diversification, making it a valuable starting material in medicinal chemistry.

PropertyValueReference
CAS Number 74290-66-7
Molecular Formula C₅H₅Br₂N₃[1]
Molecular Weight 266.92 g/mol [1]
Appearance Solid
Melting Point 167-168 °C[1]
Boiling Point 300.2±37.0 °C at 760 mmHg[2]
Storage 2-8°C, inert atmosphere, protected from light

Core Applications in Drug Discovery

The strategic placement of reactive handles on the pyrazine ring of Br₂MePzA makes it an ideal starting point for the synthesis of various targeted therapeutics. Two key areas of application are the development of kinase inhibitors and anti-tuberculosis agents.

Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Kinase inhibitors are a major class of targeted cancer therapies. The dibrominated nature of Br₂MePzA allows for sequential or dual Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties, which are often crucial for binding to the ATP pocket of kinases.[3][4][5][6][7] The amino group can act as a key hydrogen bond donor, while the methyl group can provide steric hindrance or be involved in van der Waals interactions within the active site.

The general workflow for the synthesis of a generic kinase inhibitor scaffold from Br₂MePzA is depicted below:

G A This compound C Suzuki-Miyaura Coupling 1 (Pd Catalyst, Base) A->C B Arylboronic Acid 1 B->C D Mono-arylated Intermediate C->D F Suzuki-Miyaura Coupling 2 (Pd Catalyst, Base) D->F E Arylboronic Acid 2 E->F G Di-arylated Kinase Inhibitor Scaffold F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General workflow for the synthesis of a di-arylated kinase inhibitor scaffold.

This protocol describes a typical procedure for the selective mono-arylation of Br₂MePzA at the more reactive 5-position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (15 mL)

  • Water (3 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Causality behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust catalyst for Suzuki-Miyaura couplings, known for its high efficiency and functional group tolerance.[8][9][10]

  • Base: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle.[11][12]

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions, as it facilitates the dissolution of both the organic and inorganic reagents.[12]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Precursor to Anti-Tuberculosis Agents: The Case of PBTZ169

This compound serves as a key precursor for the synthesis of advanced anti-tuberculosis drug candidates like PBTZ169. PBTZ169 is a benzothiazinone that acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[13]

The synthesis of the benzothiazinone core of PBTZ169 involves a multi-step sequence where the pyrazine moiety is a key component. While the exact, detailed synthesis of PBTZ169 from Br₂MePzA is proprietary, a plausible synthetic route would involve the transformation of one of the bromine atoms into a thiol group, followed by condensation with a suitable ortho-halonitrobenzoyl derivative and subsequent cyclization to form the thiazinone ring. The remaining bromine atom can then be functionalized, for instance, via a nucleophilic aromatic substitution with a piperazine derivative.

G A This compound B Functional Group Interconversion (e.g., Br to SH) A->B C Thiolated Pyrazine Intermediate B->C E Condensation C->E D Ortho-halonitrobenzoyl derivative D->E F Thiazinone Ring Formation E->F G Benzothiazinone Core F->G I Nucleophilic Aromatic Substitution G->I H Piperazine derivative H->I J PBTZ169 Precursor I->J

Caption: Plausible synthetic pathway towards a PBTZ169 precursor.

This protocol outlines a general method for the substitution of a bromine atom on the pyrazine ring with a piperazine moiety.

Materials:

  • Mono-substituted 3-bromo-6-methylpyrazin-2-amine derivative (1.0 mmol)

  • Piperazine derivative (e.g., N-Boc-piperazine) (1.5 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromo-pyrazine derivative, piperazine derivative, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vessel.

  • Add dry, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Causality behind Experimental Choices:

  • Catalyst and Ligand: The Pd₂(dba)₃/XPhos system is a highly active catalyst for C-N cross-coupling reactions, particularly with sterically hindered substrates.[14]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in these types of coupling reactions.

  • Solvent: Toluene is a common high-boiling solvent suitable for these reaction conditions.

Analytical Protocols for Quality Control

Ensuring the purity and identity of this compound and its derivatives is paramount in pharmaceutical development. The following are representative analytical protocols.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient:

Time (min)% B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

This method provides excellent separation of the main compound from potential impurities.[15][16]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the intermediate and its derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Expected ¹H NMR Spectral Features for this compound:

  • A singlet for the methyl protons (CH₃) around 2.4-2.6 ppm.

  • A broad singlet for the amine protons (NH₂) which can vary in chemical shift depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the pyrazine ring carbons, with the carbon atoms attached to bromine atoms appearing at lower field.

  • A signal for the methyl carbon.

The specific chemical shifts will depend on the solvent used. For derivatives, the appearance of new signals corresponding to the introduced moieties and shifts in the pyrazine ring signals will confirm the success of the reaction.[17][18][19]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for the synthesis of high-value pharmaceutical compounds. Its versatile reactivity allows for the construction of diverse molecular scaffolds, particularly for the development of kinase inhibitors and anti-tuberculosis agents. The protocols and application notes provided in this guide offer a solid foundation for the effective utilization of this building block in drug discovery and development programs.

References

  • US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents.

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure.

  • This compound | 74290-66-7 - Sigma-Aldrich.

  • (PDF) 3,5-Dibromo-6-methylpyridin-2-amine - ResearchGate.

  • 74290-66-7(2-AMINO-3,5-DIBROMO-6-METHYLPYRAZINE) Product Description.

  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.

  • 3,5-Dibromo-6-chloropyrazin-2-amine | C4H2Br2ClN3 | CID 45789662 - PubChem.

  • This compound | CAS 74290-66-7 | AMERICAN ELEMENTS ®.

  • BR112014012396B1 - pyrazine kinase inhibitors, composition, in vitro method for inhibiting kinase syk or signal transduction pathway, use of said inhibitors and kit - Google Patents.

  • WO2014149164A1 - Mk2 inhibitors and uses thereof - Google Patents.

  • WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.

  • Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC - NIH.

  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods - Benchchem.

  • Reactions of Piperazines - Ambeed.com.

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET.

  • (PDF) 3,5-Dibromo-6-methylpyridin-2-amine - ResearchGate.

  • HPLC method for determination of the purity of a mebrofenin-ligand for 99mTc-complexes.

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Application Notes & Protocol: Strategic Suzuki-Miyaura Coupling of 3,5-Dibromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide provides an in-depth technical protocol for the Suzuki coupling of a challenging yet valuable substrate: 3,5-Dibromo-6-methylpyrazin-2-amine . This molecule presents a unique set of synthetic hurdles due to its structure: an electron-deficient dihalogenated pyrazine ring featuring a primary amine.[4] The successful functionalization of this scaffold requires careful consideration of several factors:

  • Catalyst Inhibition: The primary amine and the nitrogen atoms of the pyrazine ring can act as ligands, coordinating to the palladium catalyst and impeding its activity.[5][6][7]

  • Substrate Reactivity: As an electron-deficient heteroaryl halide, the substrate's reactivity profile differs significantly from simpler aryl halides, demanding specialized catalyst systems.[4]

By understanding the underlying mechanism and strategically selecting reagents, researchers can overcome these challenges to effectively synthesize a diverse range of substituted aminopyrazine derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][10][11] The cycle is composed of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of the pyrazine), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic moiety from the organoboron species is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate complex (-B(OH)₃⁻).[2][12][13]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][10]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ (Active Catalyst) pdiia R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)L₂-R² (Di-organo Complex) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-R² (Coupled Product) aryl_halide R¹-X (Pyrazine-Br) boronic_acid R²-B(OH)₂ base Base (e.g., K₃PO₄) boronate [R²-B(OH)₃]⁻ (Activated Boronate) base->boronate Activation Experimental_Workflow setup 1. Reaction Setup - Add solids to oven-dried flask - (Pyrazine, Boronic Acid, Base, Catalyst, Ligand) degas 2. Degassing - Evacuate and backfill with inert gas (3x) - Add degassed solvents via syringe setup->degas reaction 3. Reaction - Heat to desired temperature with stirring - Monitor progress (TLC/LC-MS) degas->reaction workup 4. Work-up - Cool to RT - Dilute with organic solvent - Wash with water and brine reaction->workup purify 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Filter and concentrate - Purify via column chromatography workup->purify

Caption: General experimental workflow for the Suzuki coupling protocol.

Protocol 1: Selective Mono-Arylation

This protocol is optimized for the selective coupling at a single bromine position.

ComponentStoichiometryExample AmountPurpose
This compound1.0 eq.269 mg (1.0 mmol)Substrate
Arylboronic Acid1.1 eq.1.1 mmolCoupling Partner
Pd₂(dba)₃0.02 eq. (2 mol%)18 mg (0.02 mmol)Catalyst Precursor
SPhos0.08 eq. (8 mol%)33 mg (0.08 mmol)Ligand
K₃PO₄ (Potassium Phosphate)2.5 eq.531 mg (2.5 mmol)Base
1,4-Dioxane-8 mLOrganic Solvent
Water (degassed)-2 mLAqueous Solvent

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. [14]3. Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete when the starting material is consumed (usually 4–12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). [15]6. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the mono-arylated product.

Protocol 2: Double (Di) Arylation

This protocol is designed to substitute both bromine atoms on the pyrazine ring.

ComponentStoichiometryExample AmountPurpose
This compound1.0 eq.269 mg (1.0 mmol)Substrate
Arylboronic Acid2.5 eq.2.5 mmolCoupling Partner
Pd₂(dba)₃0.04 eq. (4 mol%)37 mg (0.04 mmol)Catalyst Precursor
SPhos0.16 eq. (16 mol%)66 mg (0.16 mmol)Ligand
K₃PO₄ (Potassium Phosphate)5.0 eq.1.06 g (5.0 mmol)Base
1,4-Dioxane-10 mLOrganic Solvent
Water (degassed)-2.5 mLAqueous Solvent

Step-by-Step Procedure:

  • Vessel Preparation & Inert Atmosphere: Follow steps 1 and 2 from Protocol 1, using the quantities listed in the table above.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Allow the reaction to stir for 12–24 hours, or until monitoring by LC-MS indicates the full conversion of the mono-arylated intermediate to the di-arylated product.

  • Work-up & Purification: Follow steps 5 and 6 from Protocol 1 to isolate and purify the final di-substituted product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: Pd(0) source oxidized; poor quality ligand.Use fresh Pd₂(dba)₃ and ligand. Ensure the reaction is rigorously degassed to prevent oxidation. [5]
Catalyst Poisoning: Substrate inhibiting the palladium center.Increase ligand loading (up to 16 mol%). Switch to a different bulky ligand like XPhos.
Poor Solubility: Reagents not sufficiently dissolved.Try an alternative solvent system such as Toluene/Water or DME/Water. Gentle heating may improve solubility before reaching the target reaction temperature. [16]
Protodeboronation Presence of Protic Sources/Acidity: Undesired cleavage of the C-B bond.Ensure the base is sufficient and of good quality. Use anhydrous solvents if possible (though often counterproductive for base dissolution). Consider using the corresponding boronate ester, which can be more stable. [6]
Homocoupling of Boronic Acid Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.Ensure the flask, solvents, and reaction headspace are thoroughly deoxygenated. Maintain a positive pressure of inert gas throughout the reaction. [5][6]
Dehalogenation of Substrate Hydride Source: Trace water or impurities in solvents can act as a hydride source.Use high-purity, anhydrous solvents for the organic phase. Ensure the reaction is run under a strict inert atmosphere. [14]
Mixture of Products Incorrect Stoichiometry: For mono-arylation, boronic acid may be in excess.For mono-arylation, carefully measure 1.05-1.1 eq. of the boronic acid. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when approached with a rational design of the reaction conditions. The primary challenges—catalyst inhibition and control of selectivity—can be effectively managed through the use of modern palladium catalysts equipped with bulky, electron-rich phosphine ligands like SPhos. Careful control over reagent stoichiometry and reaction temperature allows for the selective synthesis of either mono- or di-arylated products, opening the door to a wide array of novel and medicinally relevant pyrazine derivatives.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. RSC Advances.
  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Dalton Transactions. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI: 10.1039/C8DT01041K.
  • Chemistry – A European Journal. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. DOI: 10.1002/chem.201402313.
  • ResearchGate. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. DOI: 10.1021/ja047921j.
  • Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. DOI: 10.1021/ja9919295.
  • Accounts of Chemical Research. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. DOI: 10.1021/ar800036p.
  • ResearchGate. (2014). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids.
  • ACS Central Science. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. DOI: 10.1021/acscentsci.3c00252.
  • Organic Letters. (2017). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. DOI: 10.1021/acs.orglett.7b03144.
  • ACS Central Science. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available from: [Link]

  • ResearchGate. (2025).
  • Journal of the American Chemical Society. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. DOI: 10.1021/jacs.2c02820.
  • Organic & Biomolecular Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. DOI: 10.1039/C3OB40460A.
  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]

  • Angewandte Chemie International Edition. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. DOI: 10.1002/anie.200503479.
  • Journal of the American Chemical Society. (2013).
  • Journal of the American Chemical Society. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. DOI: 10.1021/jacs.1c01997.
  • ResearchGate. (2017). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • The Journal of Organic Chemistry. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. DOI: 10.1021/jo051139v.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]

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Application Notes and Protocols: Investigating 3,5-Dibromo-6-methylpyrazin-2-amine in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction and Scientific Rationale

The relentless pursuit of novel therapeutic agents in oncology is paramount to addressing the complexities of cancer biology and the emergence of drug resistance. Small molecule inhibitors, prized for their ability to traverse cellular membranes and interact with intracellular targets, represent a cornerstone of modern targeted cancer therapy.[1][2] Halogenated heterocyclic compounds, in particular, have garnered significant interest due to their diverse biological activities, including anticancer properties.

This document provides a detailed guide for the investigation of 3,5-Dibromo-6-methylpyrazin-2-amine , a halogenated pyrazine derivative, as a potential small molecule inhibitor in oncology. While direct literature on the oncological applications of this specific compound is nascent, its structural motifs—a pyrazine core and bromine substituents—suggest a plausible role as a modulator of key cellular signaling pathways implicated in cancer. This proposed research framework is built upon established principles of drug discovery and the known activities of structurally related compounds.

Chemical Structure and Properties of this compound:

  • Chemical Formula: C₅H₅Br₂N₃

  • Molecular Weight: 266.92 g/mol

  • Appearance: Solid

  • Storage: 2-8°C, protected from light, under an inert atmosphere

The bromine atoms on the pyrazine ring are expected to enhance the compound's lipophilicity, potentially facilitating cell membrane permeability. The amine group provides a site for hydrogen bonding, which could be critical for interactions with target proteins.

II. Proposed Mechanism of Action and Key Signaling Pathways

Based on the structure of this compound and the known targets of similar small molecule inhibitors, a primary hypothesis is its function as a kinase inhibitor.[3] Many small molecule inhibitors achieve their anticancer effects by targeting kinases within signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways govern critical cellular processes including proliferation, survival, and apoptosis.

A plausible, yet hypothetical, mechanism of action is the inhibition of a key kinase, leading to the downstream suppression of pro-survival signals and the activation of apoptotic pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates RAS RAS Growth_Factor_Receptor->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Regulators Apoptosis Regulators AKT->Apoptosis_Regulators Inhibits Proliferation_Survival Gene Transcription (Proliferation, Survival) mTOR->Proliferation_Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation_Survival Promotes Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Induces Compound This compound (Hypothesized Target) Compound->AKT Inhibits (Hypothesized) Compound->Apoptosis_Regulators Promotes (Indirectly)

Figure 1: Hypothesized mechanism of action for this compound.

III. Experimental Protocols for Preclinical Evaluation

The following protocols provide a comprehensive framework for the initial in vitro and in vivo evaluation of this compound.

A. In Vitro Evaluation

1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the effect of the compound on the viability and proliferation of a panel of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of reduced cell viability or cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HepG2 liver cancer, SW480 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell LineCompound Concentration (µM)% Viability (Hypothetical)IC₅₀ (µM) (Hypothetical)
A5490.198 ± 3.28.5
185 ± 4.1
1045 ± 2.8
5015 ± 1.9
1005 ± 1.1
HepG20.195 ± 2.912.3
178 ± 3.5
1052 ± 3.1
5025 ± 2.4
10010 ± 1.5
SW4800.199 ± 3.5>50
192 ± 4.0
1075 ± 3.8
5060 ± 4.2
10048 ± 3.9

2. Apoptosis Assays

  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Principle: The Annexin V-FITC/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

3. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. This can reveal changes in protein levels or post-translational modifications like phosphorylation, which is a key indicator of kinase activity.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK, cleaved caspase-3, Bcl-2, Bax). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

B. In Vivo Evaluation

1. Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the compound to assess its effect on tumor growth.

Protocol: Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of athymic nude mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment groups (e.g., vehicle control, compound at two different doses, positive control like a standard chemotherapy drug).

  • Compound Administration: Administer the compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Positive Result Leads to Western_Blot Western Blot (Signaling Pathways) Apoptosis_Assay->Western_Blot Mechanism Elucidation Xenograft_Model Xenograft Tumor Model Western_Blot->Xenograft_Model Promising In Vitro Data Justifies In Vivo Study

Figure 2: Experimental workflow for evaluating this compound.

IV. Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the experimental data, the following measures are essential:

  • Positive and Negative Controls: In all assays, include appropriate positive (e.g., known inhibitors) and negative (vehicle) controls.

  • Dose-Response and Time-Course Studies: Evaluate the effects of the compound over a range of concentrations and time points to establish a clear dose-response relationship.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, apoptosis induction can be confirmed by both Annexin V staining and western blotting for cleaved caspase-3.

  • Statistical Analysis: Perform appropriate statistical analysis on all quantitative data to determine the significance of the observed effects.

  • Reagent and Cell Line Authentication: Use authenticated cell lines and high-quality reagents to ensure the validity of the results.

V. Conclusion and Future Directions

The proposed application notes and protocols provide a robust framework for the initial investigation of this compound as a potential anticancer agent. While the information presented is based on a hypothetical application due to the limited specific literature, the outlined experimental strategy is grounded in established methodologies for small molecule drug discovery in oncology.

Positive results from these initial studies would warrant further investigation, including:

  • Target Identification and Validation: Elucidating the specific molecular target(s) of the compound.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Lead Optimization: Synthesizing and evaluating derivatives of the compound to improve its potency, selectivity, and pharmacokinetic profile.

Through a systematic and rigorous approach, the therapeutic potential of this compound in oncology can be thoroughly explored.

VI. References

  • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.

  • OAText. (n.d.). Small molecule inhibitors as emerging cancer therapeutics. OAText.

  • Labclinics. (2019). Small molecule inhibitors as emerging cancer therapeutics. labclinics.com.

  • Molecules. (n.d.). Special Issue : Small Molecule Inhibitors as Anticancer Drugs: Advances and Challenges. MDPI.

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.

  • My Skin Recipes. (n.d.). This compound. My Skin Recipes.

  • American Elements. (n.d.). This compound. American Elements.

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

  • IUCr Journals. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCr Journals.

  • ResearchGate. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate.

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Application Notes and Protocols for the Development of Antitumor Agents from Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyrazines in Oncology

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their potential as anticancer agents due to their versatile chemical structures and ability to interact with a wide range of biological targets.[1][2] The pyrazine core is a key structural motif in several natural and synthetic compounds with diverse pharmacological activities.[3] In the realm of oncology, pyrazine-based molecules have been successfully developed as potent inhibitors of various enzymes and receptors that are critical for cancer cell proliferation, survival, and migration.[4] A notable example is their role as kinase inhibitors, where they often act as ATP-competitive binders in the active site of enzymes crucial for tumor growth.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antitumor agents derived from substituted pyrazines, from initial design and synthesis to preclinical evaluation.

Rational Drug Design and Structure-Activity Relationships (SAR)

The development of potent and selective pyrazine-based anticancer agents relies heavily on a thorough understanding of their structure-activity relationships (SAR). This involves systematically modifying the pyrazine scaffold with various substituents to optimize its pharmacological properties.

Key Principles of SAR for Pyrazine-Based Antitumor Agents:

  • Substitution Pattern: The position and nature of substituents on the pyrazine ring significantly influence biological activity. Different substitution patterns can modulate the molecule's affinity and selectivity for its target.

  • Pharmacophore Identification: Identifying the key functional groups responsible for the desired biological activity is crucial. For instance, specific side chains may be essential for hydrogen bonding or hydrophobic interactions within the target's binding pocket.[5]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency, selectivity, or pharmacokinetic profiles.

  • Computational Modeling: Structure-based drug design, aided by computational tools, can predict the binding modes of pyrazine derivatives with their targets, guiding the synthesis of more effective compounds.[6][7]

A systematic exploration of SAR is an iterative process of design, synthesis, and biological testing, which is fundamental to lead optimization and the development of clinical candidates.

Synthesis of Substituted Pyrazines: A Representative Protocol

The synthesis of substituted pyrazines often involves multi-step reaction sequences. Below is a representative protocol for the synthesis of a pyrazine derivative, illustrating a common synthetic strategy. This protocol is a generalized example and may require optimization for specific target molecules.

Protocol: Synthesis of a Substituted Pyrazine Derivative

This protocol outlines a general approach involving a Suzuki-Miyaura coupling followed by functional group manipulation.[7]

Materials and Reagents:

  • 3-Bromo-6-chloropyrazin-2-amine

  • (2,3-Dichlorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3, K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Di-tert-butyl dicarbonate (Boc2O)

  • L-proline methyl ester

  • Base for hydrolysis (e.g., LiOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling:

    • In a round-bottom flask, dissolve 3-bromo-6-chloropyrazin-2-amine (1 equivalent) and (2,3-dichlorophenyl)boronic acid (1.1 equivalents) in a mixture of dioxane and water.

    • Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the coupled intermediate.[7]

  • Protection of the Amine Group:

    • Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).

    • Add di-tert-butyl dicarbonate (Boc2O) (1.2 equivalents) and a base (e.g., triethylamine) to the solution.

    • Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the Boc-protected intermediate.[7]

  • Nucleophilic Aromatic Substitution (SNAr):

    • To a solution of the Boc-protected intermediate in a suitable solvent (e.g., DMF), add L-proline methyl ester (1.5 equivalents) and a base (e.g., K2CO3).

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

    • After completion, cool the mixture and perform an aqueous workup. Extract the product and purify by column chromatography.[7]

  • Ester Hydrolysis:

    • Dissolve the ester intermediate in a mixture of THF and water.

    • Add a base such as lithium hydroxide (LiOH) (2 equivalents) and stir at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the carboxylic acid product.

  • Deprotection (if necessary):

    • If the final compound requires a free amine, the Boc protecting group can be removed using an acid such as trifluoroacetic acid (TFA) or methanolic HCl.[7]

In Vitro Screening Protocols

Initial evaluation of the antitumor potential of newly synthesized pyrazine derivatives is performed using a panel of in vitro assays. These assays provide crucial information on the cytotoxicity, mechanism of action, and selectivity of the compounds.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay using Annexin V Staining

This assay is used to detect and quantify apoptotic cells by flow cytometry.[10]

Materials and Reagents:

  • Cancer cells treated with pyrazine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[11]

    • Wash the cells twice with cold PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension.[11]

    • Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.[12]

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of pyrazine derivatives on the cell cycle distribution of cancer cells.[14]

Materials and Reagents:

  • Cancer cells treated with pyrazine derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in cold PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[14]

    • Store the fixed cells at -20°C for at least 2 hours.[14]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.[14]

    • Incubate in the dark at room temperature for 30 minutes.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]

In Vivo Evaluation Protocol

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and toxicity in a living organism. The subcutaneous xenograft model is a widely used preclinical model for this purpose.[5][15]

Protocol: Subcutaneous Xenograft Mouse Model

Materials and Reagents:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulation and vehicle control

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.[5] For some cell lines, mixing with Matrigel can improve tumor take rate.[5]

    • Subcutaneously inject the cell suspension into the flank of each mouse.[5][16]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers two to three times a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Treatment:

    • When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor growth and the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Assess toxicity by observing changes in body weight, clinical signs of distress, and by performing histopathological analysis of major organs.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed antitumor effects.

Data Presentation and Visualization

Table 1: In Vitro Cytotoxicity of Representative Pyrazine Derivatives
CompoundCancer Cell LineIC50 (µM)
PZ-1 MCF-7 (Breast)5.2
A549 (Lung)8.7
HCT116 (Colon)3.1
PZ-2 MCF-7 (Breast)1.8
A549 (Lung)2.5
HCT116 (Colon)0.9
Positive Control Doxorubicin0.5 (MCF-7)
Diagrams

DrugDevelopmentWorkflow cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials TargetID Target Identification & Validation LeadGen Lead Generation (Pyrazine Scaffold) TargetID->LeadGen SAR Structure-Activity Relationship Studies LeadGen->SAR Synthesis Chemical Synthesis SAR->Synthesis InVitro In Vitro Screening (Cytotoxicity, Apoptosis, Cell Cycle) Synthesis->InVitro InVivo In Vivo Evaluation (Xenograft Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox PhaseI Phase I Tox->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII

Caption: A generalized workflow for the development of antitumor agents from substituted pyrazines.

KinaseInhibitionPathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, FLT3) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrazine Pyrazine Inhibitor (e.g., Erdafitinib, Gilteritinib) Pyrazine->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A simplified signaling pathway illustrating the mechanism of action of pyrazine-based kinase inhibitors.

LeadOptimization decision decision Start Initial Pyrazine Hit Compound Potency Evaluate In Vitro Potency (IC50) Start->Potency IsPotent IC50 < 1 µM? Potency->IsPotent Selectivity Assess Target Selectivity IsPotent->Selectivity Yes Redesign Redesign & Resynthesize IsPotent->Redesign No IsSelective Selective? Selectivity->IsSelective PK Determine Pharmacokinetic Properties (ADME) IsSelective->PK Yes IsSelective->Redesign No GoodPK Favorable PK? PK->GoodPK InVivoEfficacy Test In Vivo Efficacy GoodPK->InVivoEfficacy Yes GoodPK->Redesign No IsEfficacious Significant TGI? InVivoEfficacy->IsEfficacious LeadCandidate Lead Candidate IsEfficacious->LeadCandidate Yes IsEfficacious->Redesign No Redesign->Potency

Caption: A decision tree for the lead optimization of pyrazine-based antitumor agents.

Conclusion and Future Directions

Substituted pyrazines represent a promising class of heterocyclic compounds for the development of novel anticancer therapeutics. Their synthetic tractability and ability to be tailored to interact with a multitude of oncogenic targets provide a rich foundation for future drug discovery efforts. The protocols and guidelines presented in this document offer a systematic framework for the design, synthesis, and preclinical evaluation of pyrazine-based antitumor agents. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel mechanisms of action, and the use of advanced drug delivery systems to enhance the therapeutic index of these promising compounds.

References

  • Wang, S., Peng, N., Yin, L., Wang, W., Wu, Y., & Zhang, D. (2024). Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib. Synthetic Communications, 54(24). [Link]

  • ResearchGate. (2025). New and convergent synthesis of erdafitinib. ResearchGate. [Link]

  • ACS Publications. (2023). A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib. Organic Letters. [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • ResearchGate. (2025). New and convergent synthesis of erdafitinib. ResearchGate. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego. [Link]

  • NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. University of Wisconsin. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • The Francis Crick Institute. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. The Francis Crick Institute. [Link]

  • NIH. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Gilteritinib synthesis route 1. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Creative Bioarray. [Link]

  • NIH. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • AACR Journals. (2012). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. [Link]

  • NIH. (n.d.). Drug Efficacy Testing in Mice. PubMed Central. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • ResearchGate. (n.d.). (PDF) A study of the synthetic route and resistance of gilteritinib. ResearchGate. [Link]

  • Springer Nature. (n.d.). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • ACS Figshare. (2024). Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. ACS Publications. [Link]

  • Google Patents. (n.d.). WO2020208592A1 - Process for preparation of erdafitinib, its purification and amorphous solid dispersion.
  • PubMed. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Journal of Chemical and Pharmaceutical Research. [Link]

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Application Note: Strategic Use of 3,5-Dibromo-6-methylpyrazin-2-amine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing 3,5-Dibromo-6-methylpyrazin-2-amine as a versatile starting material in the synthesis of kinase inhibitors. We delve into the strategic importance of the aminopyrazine scaffold, the principles of regioselective functionalization via palladium-catalyzed cross-coupling reactions, and provide step-by-step methodologies for synthesizing advanced intermediates and final compounds targeting key kinases such as Colony-Stimulating Factor 1 Receptor (CSF-1R) and Aurora Kinases. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: The Privileged Aminopyrazine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have therefore become a cornerstone of modern targeted therapy.[1][2] Within this class of drugs, heterocyclic scaffolds are paramount, with the pyrazine ring being a frequently employed motif.[1][2]

The strategic placement of nitrogen atoms in the pyrazine ring makes it an excellent bioisostere for other aromatic systems like benzene or pyridine.[1] Crucially, one of the pyrazine nitrogen atoms often serves as a key hydrogen bond acceptor, enabling a strong and specific interaction with the "hinge region" of the kinase ATP-binding pocket—a critical anchor point for many inhibitors.[1] The 2-aminopyrazine core, in particular, is a privileged scaffold found in numerous clinically evaluated and FDA-approved kinase inhibitors.[1][2]

This compound is a highly valuable starting material for building libraries of such inhibitors. Its key attributes include:

  • Pre-installed Amino Group: The amine at the C2 position provides a crucial interaction point or a vector for further modification.

  • Orthogonal Halogen Handles: The two bromine atoms at the C3 and C5 positions offer distinct electronic and steric environments, allowing for sequential and regioselective functionalization.

  • Methyl Group Modulation: The C6-methyl group can provide beneficial steric interactions or be modified to fine-tune solubility and metabolic properties.

This guide will focus on the practical application of this building block, emphasizing the strategic use of palladium-catalyzed cross-coupling reactions to construct complex, biologically active molecules.

Core Synthetic Strategy: Sequential Palladium-Catalyzed Cross-Coupling

The primary strategy for elaborating the this compound core involves a two-step, sequential cross-coupling process. This approach allows for the controlled and differential introduction of two distinct substituents, which is essential for optimizing kinase affinity and selectivity. The two most powerful and widely used reactions for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[3][4]

Principle of Regioselectivity

The success of a sequential coupling strategy hinges on the differential reactivity of the two bromine atoms. In the case of 3,5-dibromo-2-aminopyrazine derivatives, the C5-Br bond is generally more susceptible to initial palladium-catalyzed coupling, particularly Suzuki coupling. This regioselectivity can be attributed to:

  • Electronic Effects: The C5 position is para to one ring nitrogen and meta to the other, making it electronically distinct from C3.

  • Steric Hindrance: The C5 position is less sterically hindered than the C3 position, which is flanked by both the C2-amino and C6-methyl groups. Oxidative addition of the palladium catalyst, the rate-determining step in many cross-coupling cycles, is therefore favored at the more accessible C5 site.[5][6]

By carefully selecting ligands, catalysts, and reaction conditions, chemists can reliably direct the first coupling to the C5 position, leaving the C3-Br intact for a subsequent, different coupling reaction.[7][8]

The overall workflow is visualized below:

G A This compound (Starting Material) B Step 1: Regioselective Suzuki Coupling (C5 Position) A->B  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., K₂CO₃)  Arylboronic Acid C 5-Aryl-3-bromo-6-methylpyrazin-2-amine (Key Intermediate) B->C D Step 2: Buchwald-Hartwig Amination (C3 Position) C->D  Pd Pre-catalyst (e.g., Pd₂(dba)₃)  Ligand (e.g., XPhos)  Base (e.g., Cs₂CO₃)  Amine Nucleophile E 3-Amino-5-aryl-6-methylpyrazin-2-amine (Final Kinase Inhibitor Scaffold) D->E

Figure 1: General workflow for sequential functionalization.

Experimental Protocols

The following protocols are representative examples for the synthesis of a generic kinase inhibitor scaffold targeting CSF-1R or Aurora kinases, based on established methodologies for similar heterocyclic systems. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol describes the introduction of an aryl or heteroaryl moiety at the C5 position, which often serves to occupy a hydrophobic pocket in the kinase active site.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add the 1,4-dioxane/water solvent mixture to the flask. The typical concentration is 0.1-0.2 M with respect to the starting pyrazine.

  • Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Seal the flask and heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Aryl-3-bromo-6-methylpyrazin-2-amine intermediate.

Causality and Justification:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of heteroaryl halides.[6]

  • Base and Solvent: The aqueous base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[6][9] Dioxane is an excellent solvent for solubilizing both organic and organometallic species in the reaction.

  • Regioselectivity: As discussed, the C5 position is favored for the initial coupling due to lower steric hindrance and favorable electronics, leading to the desired mono-arylated product in good yield.[5]

Protocol 2: Buchwald-Hartwig Amination at the C3 Position

This protocol installs a second key pharmacophoric element—an amine side chain—at the remaining C3 bromine. This amine can form additional hydrogen bonds or ionic interactions within the kinase active site.

Reaction Scheme:

Materials:

  • 5-Aryl-3-bromo-6-methylpyrazin-2-amine (from Protocol 1) (1.0 eq)

  • Desired amine (e.g., piperazine derivative) (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the 5-Aryl-3-bromo-6-methylpyrazin-2-amine intermediate (1.0 eq), the amine nucleophile (1.5 eq), and cesium carbonate (2.0 eq) to an oven-dried Schlenk flask.

  • In a separate vial, pre-mix the palladium pre-catalyst Pd₂(dba)₃ (0.025 eq) and the XPhos ligand (0.1 eq) in a small amount of the anhydrous solvent.

  • Add the anhydrous solvent (Toluene or Dioxane) to the main reaction flask, followed by the pre-mixed catalyst solution.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 8-16 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting bromide.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the final, disubstituted kinase inhibitor.

Causality and Justification:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling sterically hindered aryl halides with amines.[10][11] These "Buchwald ligands" facilitate the challenging oxidative addition and reductive elimination steps.

  • Base: Cesium carbonate is a strong, non-nucleophilic base often used in Buchwald-Hartwig reactions. It is effective at deprotonating the amine nucleophile without causing unwanted side reactions.[11]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze intermediates. Using anhydrous solvents and inert atmosphere techniques is critical for achieving high yields.

Data Presentation: Representative Synthesis and Activity

To illustrate the potential of this synthetic platform, the table below presents hypothetical but realistic data for a kinase inhibitor synthesized via the described protocols, targeting CSF-1R.

Table 1: Synthesis and Biological Activity of a Hypothetical CSF-1R Inhibitor

Compound IDStarting MaterialC5-Substituent (from Suzuki)C3-Substituent (from B-H)Yield (Step 1)Yield (Step 2)CSF-1R IC₅₀ (nM)
PYZ-CSF-001 This compound1-methyl-1H-pyrazol-4-yl(R)-3-aminopiperidine75%62%15 nM

Note: The IC₅₀ value is a representative value based on known CSF-1R inhibitors with similar scaffolds.[12][13][14] Actual values would require experimental determination.

Visualization of Key Interactions

The final disubstituted aminopyrazine scaffold is designed to interact optimally with the kinase active site. The diagram below illustrates the key binding hypothesis for a generic inhibitor of this class.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold cluster_2 Hydrophobic Pocket hinge_Ala Alanine (Backbone NH) hinge_Glu Glutamate (Backbone C=O) inhibitor Pyrazine_N1 Pyrazine N1 Pyrazine_N1->hinge_Ala H-Bond Pyrazine_NH2 2-Amino Group Pyrazine_NH2->hinge_Glu H-Bond C5_Aryl C5-Aryl Group (e.g., Pyrazole) pocket Gatekeeper Residue & Other Hydrophobic AAs C5_Aryl->pocket Hydrophobic Interaction C3_Amine C3-Amine Side Chain C3_Amine->pocket Solvent Exposed Region/ Forms Add'l Interactions

Figure 2: Hypothesized binding mode of a 2-aminopyrazine inhibitor. Note: This is a simplified 2D representation. The C2-amino group and the N1 of the pyrazine ring form the classic bidentate hydrogen bond interaction with the kinase hinge.

Conclusion

This compound serves as an exceptional platform for the modular synthesis of potent kinase inhibitors. The ability to perform sequential, regioselective Suzuki and Buchwald-Hartwig cross-coupling reactions provides a robust and flexible route to novel chemical entities. By systematically varying the substituents at the C5 and C3 positions, researchers can rapidly generate diverse compound libraries to probe structure-activity relationships and optimize inhibitors for potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide offer a solid foundation for drug discovery programs targeting a wide range of kinases.

References

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  • Chen, Y-T., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • de la Cruz, E., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. MedChemComm. Available at: [Link]

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  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • Snoeks, T., et al. (2022). Discovery of a CSF-1R inhibitor and PET tracer for imaging of microglia and macrophages in the brain. Nuclear Medicine and Biology. Available at: [Link]

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  • Morioka, M., et al. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gade, S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]

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  • Murthy, P. K., et al. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of the 3,5-Dibromo-6-methylpyrazin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core in Modern Chemistry

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1] The compound 3,5-Dibromo-6-methylpyrazin-2-amine represents a highly versatile and valuable starting material. Its di-brominated nature allows for sequential and selective functionalization, enabling the rapid generation of diverse chemical libraries for drug discovery and lead optimization programs.[3]

This guide provides an in-depth exploration of established palladium-catalyzed cross-coupling methodologies for the functionalization of this pyrazine core. We will detail robust protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, moving beyond simple step-by-step instructions to explain the critical reasoning behind the choice of catalysts, ligands, and reaction conditions.

Strategic Considerations: Reactivity and Regioselectivity

The pyrazine ring is inherently electron-deficient, a characteristic that significantly influences its reactivity in cross-coupling reactions. This electron deficiency facilitates the oxidative addition step, often considered the rate-determining step in many palladium-catalyzed cycles. However, it can also render the ring susceptible to side reactions if conditions are not carefully controlled.

For this compound, the two bromine atoms are in non-equivalent chemical environments. The C3-Br is ortho to the strongly electron-donating amino group, while the C5-Br is para to the amino group and ortho to the weakly electron-donating methyl group. This asymmetry can be exploited to achieve regioselective mono-functionalization. Generally, oxidative addition of the palladium catalyst is favored at the more electrophilic C-X bond.[4] While precise selectivity can be catalyst- and substrate-dependent, careful control of stoichiometry (using a slight deficiency of the coupling partner) is the primary strategy to favor mono-substitution over di-substitution.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[5][6] It involves the coupling of an organoboron species (boronic acid or ester) with an organic halide.[5] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][8]

Causality Behind Component Selection
  • Catalyst System : For electron-deficient heteroaryl bromides like our substrate, palladium catalysts paired with bulky, electron-rich phosphine ligands are highly effective.[5][7] Ligands such as SPhos, XPhos, or RuPhos promote the crucial reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and turnover numbers. Pre-formed catalysts like SPhos Pd G3 or G4 are often preferred for their air-stability and ease of use.

  • Base : A base is required to activate the organoboron species in the transmetalation step. Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome, with milder bases often sufficient for activated substrates.[9]

  • Solvent : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical, as it facilitates the dissolution of both the organic and inorganic reagents. Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Workup Vessel Schlenk Flask Inert Purge with Ar/N₂ Vessel->Inert Reagents Add Pyrazine, Boronic Acid, Base, Solvent Inert->Reagents Degas Degas Mixture Reagents->Degas Catalyst Add Pd Catalyst/Ligand Degas->Catalyst Heat Heat to 80-100 °C Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench (e.g., with H₂O) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography Extract->Purify

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocol: Mono-Arylation
  • Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (0.95 eq.), and a base such as K₂CO₃ (3.0 eq.).

  • Inert Atmosphere : Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/H₂O (4:1, 0.1 M concentration relative to the pyrazine substrate).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 6 mol%).

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃Readily available and effective Pd(0) sources.
Ligand SPhos, XPhos, P(tBu)₃Bulky, electron-rich ligands enhance catalytic activity for heteroaryl halides.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Effective for transmetalation; wide functional group compatibility.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OGood solubility for both organic and inorganic reagents.
Temperature 80 - 110 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.

Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[10] This reaction couples an amine with an aryl halide and is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[10][11]

Causality Behind Component Selection
  • Catalyst System : Similar to Suzuki coupling, bulky biarylphosphine ligands are crucial.[12] Ligands like Josiphos, XPhos, or BrettPhos are highly effective. The choice of ligand can be critical and often depends on the specific amine coupling partner (primary, secondary, acyclic, etc.).[11]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[13] Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be used for base-sensitive substrates.[11][12]

  • Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base. As with all palladium catalysis, the solvent must be thoroughly degassed.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 L₂Pd⁰ OAC L₂PdII(Ar)(Br) Pd0->OAC Oxidative Addition AmineComplex [L₂PdII(Ar)(HNR¹R²)]⁺Br⁻ OAC->AmineComplex Amine Coordination AmidoComplex L₂PdII(Ar)(NR¹R²) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product ArBr Ar-Br ArBr->OAC

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Mono-Amination
  • Vessel Preparation : In a glovebox or under a strong flow of inert gas, add a base such as sodium tert-butoxide (1.4 eq.) to a flame-dried Schlenk flask.

  • Reagent Addition : Add the this compound (1.0 eq.), the desired amine (1.2 eq.), the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere & Solvent : Seal the vessel. If not in a glovebox, evacuate and backfill with argon three times. Add anhydrous, degassed toluene or dioxane (0.1-0.2 M).

  • Reaction : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, BrettPhos, RuPhosBulky, electron-rich ligands are essential for coupling amines with heteroaryl halides.[14]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required for amine deprotonation.[13]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are critical for reaction success.
Temperature 80 - 110 °CEnsures efficient catalyst turnover and reaction completion.

Protocol III: C-C (sp) Bond Formation via Sonogashira Coupling

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[15][16] This reaction is exceptionally useful for introducing linear alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry) or as components of conjugated materials. The reaction is typically co-catalyzed by palladium and copper(I).[17]

Causality Behind Component Selection
  • Catalyst System : A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) is the primary catalyst.[18] Copper(I) iodide (CuI) is a crucial co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] Copper-free versions exist but often require different conditions.[19]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX by-product and as the reaction solvent in many cases.[18]

  • Solvent : While the amine base can often serve as the solvent, co-solvents like THF or DMF are frequently used to improve the solubility of the substrates.[20][21]

Detailed Experimental Protocol: Mono-Alkynylation
  • Vessel Preparation : To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).

  • Inert Atmosphere : Seal the vessel, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N, 3.0 eq.). Add the terminal alkyne (1.1 eq.) via syringe.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC.

  • Work-up : Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Filter the organic phase through a pad of celite to remove catalyst residues.

  • Purification : Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, reliable catalysts for Sonogashira couplings.[18]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide intermediate.[15]
Base Triethylamine (Et₃N), DIPEAActs as an acid scavenger and often as the solvent.
Solvent THF, DMF, or neat amineEnsures all reactants are in solution.
Temperature 25 - 60 °CReactions are often facile and proceed under mild thermal conditions.[15]

Conclusion

This compound is a powerful and adaptable building block for chemical synthesis. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide researchers with a robust and reliable toolkit for the strategic functionalization of the pyrazine core. By carefully selecting the appropriate catalyst system and reaction conditions, scientists can efficiently generate novel and diverse libraries of pyrazine derivatives, accelerating research and development in drug discovery and materials science.

References

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Microwave-Assisted Synthesis of Aminopyridine Derivatives: A Comprehensive Guide to Protocols and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents.[1][2][3] Its prevalence in drug discovery programs, targeting everything from cancer to neglected tropical diseases, necessitates rapid and efficient synthetic methodologies for library generation and lead optimization.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic accelerations in reaction times, improved yields, and enhanced product purity compared to conventional heating methods.[6][7][8] This guide provides an in-depth exploration of the principles, protocols, and practical considerations for applying microwave energy to the synthesis of aminopyridine derivatives, designed for professionals in pharmaceutical and chemical research.

The Rationale for Microwave Chemistry in Aminopyridine Synthesis

The synthesis of functionalized aminopyridines often involves multi-step sequences or cross-coupling reactions that are sluggish under traditional reflux conditions. Microwave chemistry presents a powerful solution by leveraging a fundamentally different heating mechanism.

The Inefficiency of Conventional Heating

Classical heating with an oil bath or heating mantle relies on conduction. Heat is transferred from the source, through the vessel walls, and finally into the bulk of the reaction mixture. This process is slow and creates significant temperature gradients, where the vessel walls are hotter than the solution's core. This can lead to extended reaction times and the formation of impurities through thermal decomposition at the vessel surface.

The Advantage of Microwave Dielectric Heating

Microwave energy utilizes a mechanism known as dielectric heating.[9] Instead of heating from the outside-in, microwave radiation passes through the vessel walls (typically glass or Teflon) and directly couples with polar molecules within the reaction mixture.[10] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, continuously attempt to align themselves with the rapidly oscillating electric field of the microwave (2.45 GHz).[10][11][12] This rapid molecular rotation and resulting intermolecular friction generate heat efficiently and uniformly throughout the bulk of the solution.[9][11]

  • Ionic Conduction: If ions are present (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement is met with resistance from the surrounding molecules, and the energy lost from this process is dissipated as heat.[11][12]

This "in-core" volumetric heating is instantaneous and highly efficient, allowing reaction mixtures to reach target temperatures in seconds, a feat that could take many minutes with an oil bath.[10][13] This rapid heating is a key factor in accelerating reaction rates and often leads to cleaner product profiles by minimizing the time reactants spend at high temperatures where side reactions can occur.[7]

MicrowaveHeating cluster_Conventional Conventional Heating (Conduction) cluster_Microwave Microwave Heating (Dielectric) OilBath Oil Bath VesselWall Vessel Wall OilBath->VesselWall Slow Heat Transfer ReactionCore Reaction Core VesselWall->ReactionCore Slow Heat Transfer Microwave Microwave Source Molecules Polar Molecules & Ions Microwave->Molecules Direct Energy Transfer BulkHeating Uniform Bulk Heating Molecules->BulkHeating Friction & Resistance

Figure 1: A comparison of heat transfer mechanisms in conventional versus microwave-assisted synthesis.

Core Protocols: Microwave-Assisted C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are mainstays for the synthesis of substituted aminopyridines. Microwave irradiation dramatically enhances the efficiency of these transformations.

Protocol: Buchwald-Hartwig Amination of Halopyridines

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine. Microwave assistance can reduce reaction times from many hours to mere minutes.[14][15]

Step-by-Step Methodology:

  • Vessel Preparation: To a certified microwave reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Reagent Addition: Add a suitable base (e.g., NaOt-Bu or K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF) to achieve a concentration of 0.1-0.5 M.

  • Sealing and Purging: Securely crimp the vessel cap and purge the vial with an inert gas (Argon or Nitrogen).

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate with stirring at a pre-set temperature (typically 120-180 °C) for 10-30 minutes. The instrument will automatically modulate power to maintain the target temperature.

  • Workup: After cooling to a safe temperature (<50 °C), uncap the vial. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Conditions

Halopyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene15010>90[14]
3-ChloropyridineAnilineG3-XPhosK₂CO₃Dioxane1602085
4-IodopyridineN-MethylpiperazinePd(OAc)₂ / BINAPCs₂CO₃DMF1401592

Advanced Protocols: Multicomponent and Suzuki Couplings

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

While a C-C bond-forming reaction, the Suzuki coupling is invaluable for functionalizing an aminopyridine core or coupling an aminopyridine-boronic acid to another scaffold.[16] Microwave protocols offer rapid access to diverse biaryl aminopyridines with extremely low catalyst loadings.[17]

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave vial with a stir bar, add the bromo-aminopyridine (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).

  • Reagent Addition: Add an aqueous base solution (e.g., 2M K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable organic solvent (e.g., 1,4-dioxane, DME, or toluene) to form a biphasic mixture.

  • Sealing and Irradiation: Crimp the vial, place it in the reactor, and irradiate with stirring at 100-150 °C for 5-20 minutes.

  • Workup and Purification: Follow a standard aqueous workup as described in Section 2.1, followed by purification via chromatography or recrystallization.

Protocol: One-Pot Multicomponent Synthesis

Microwave energy is exceptionally well-suited for multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product.[18] This approach is highly efficient for building complex aminopyridine-fused heterocycles.[19][20]

Example: Synthesis of Imidazo[1,2-a]pyridines [19]

  • Reagent Mixing: In a microwave vial, combine 2-aminopyridine (1.0 equiv.), a phenyl glyoxal (1.0 equiv.), and barbituric acid (1.0 equiv.).

  • Solvent-Free Conditions: No solvent or catalyst is required for this specific transformation.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 120 °C for 5-10 minutes.

  • Purification: After cooling, the solid product can often be purified by simple trituration and washing with a solvent like ethanol, followed by filtration.

Optimization, Troubleshooting, and Safety

Parameter Optimization Workflow

Successful microwave synthesis relies on the systematic optimization of key parameters. The choice of solvent is paramount, as its ability to absorb microwave energy (quantified by the dielectric loss tangent, tan δ) dictates heating efficiency.

OptimizationWorkflow Start Define Reaction: Substrates, Catalyst, Base Solvent Select High-Boiling Polar Solvent (e.g., DMF, NMP) Start->Solvent Temp Screen Temperature (120-180°C, 10 min) Solvent->Temp Time Optimize Time at Best Temp (5-30 min) Temp->Time Conc Adjust Concentration (0.1 M to 1.0 M) Time->Conc Result Optimized Protocol Conc->Result

Figure 2: A logical workflow for optimizing a microwave-assisted reaction.

Troubleshooting Common Issues
SymptomPossible Cause(s)Suggested Solution(s)
Low Conversion Insufficient temperature or time.Increase temperature in 10-20 °C increments. Increase reaction time.
Poor microwave absorption.Add a polar co-solvent (e.g., a few drops of DMF) or a small amount of an ionic liquid to improve heating.
Inactive catalyst or improper base.Screen alternative ligands, catalysts, or bases.
Byproduct Formation Temperature is too high.Reduce the reaction temperature.
(e.g., Debromination)Catalyst decomposition.Use a more robust pre-catalyst. Ensure the reaction is properly deoxygenated.[21][22]
Pressure Over-limit Temperature setpoint is too high for the chosen solvent.Reduce the temperature. Consult solvent vapor pressure charts to ensure the setpoint is safe.[23]
Reaction is exothermic.Run the reaction at a lower concentration or with a lower power setting to better control the initial heating ramp.
Mandatory Safety Protocols

Operating a microwave reactor requires adherence to strict safety protocols beyond standard laboratory practice.

  • Use Only Certified Vessels: Never use standard glassware. Only use pressure-rated, sealed vessels designed specifically for the microwave reactor model in use.[23][24]

  • Do Not Exceed Vessel Volume: Fill reaction vials to a maximum of 2/3 of their total volume to allow for thermal expansion and vapor pressure.

  • Beware of Flammable Solvents: Ensure the reactor is located in a well-ventilated fume hood and that any integrated vapor detection systems are active.[25][26]

  • Avoid Metals: Do not place any metal objects (spatulas, foil) inside the microwave cavity. Finely divided metal catalysts are generally safe when fully suspended in a sufficient volume of solvent.[23][25]

  • Monitor Reactions: While automated, do not leave reactions completely unattended, especially during the development of a new protocol.[23]

  • Know Your Reagents: Be aware of the thermal stability of your reactants and products. Some compounds can decompose violently at the high temperatures achievable in microwave synthesis.[24]

Conclusion

Microwave-assisted synthesis is an indispensable tool for the modern medicinal chemist. By enabling rapid, efficient, and clean synthesis of aminopyridine derivatives, this technology accelerates the drug discovery process from initial library synthesis to late-stage lead optimization. The protocols and guidelines presented here provide a robust framework for researchers to harness the full potential of microwave chemistry, fostering innovation while maintaining the highest standards of safety and scientific rigor.

References

  • Wikipedia. Microwave chemistry. [Link]

  • Sharma, G. et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Bandyopadhyay, A. & Chowdhury, S. (2013). Microwave Chemistry: General Features and Applications. International Journal of Computational Engineering & Management. [Link]

  • Tyagi, P. & Gupta, M. (2017). Microwave Chemistry: A Review. International Journal of Engineering and Technical Research. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • ETH Zurich. Microwave Reactor Safety. [Link]

  • Boruah, M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Cravotto, G. & Leonelli, C. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering. [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. [Link]

  • Sharma, K. et al. (2017). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [Link]

  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]

  • Larsen, S. D. et al. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters. [Link]

  • Landeau, A. et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. [Link]

  • IChemE. (2007). Microwave chemistry — an approach to the assessment of chemical reaction hazards. [Link]

  • Khalid, T. et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • Li, D. et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Scribd. Microwave Reactor Usage Guidelines. [Link]

  • Al-Soud, Y. A. et al. (2016). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. [Link]

  • Reddit. (2024). Microwave irradiation assisted organic synthesis. r/Chempros. [Link]

  • Shaabani, A. et al. (2019). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Polycyclic Aromatic Compounds. [Link]

  • Hachemane, F. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. RSC Advances. [Link]

  • Kibou, Z. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Pharmaceuticals. [Link]

  • Gucka, M. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules. [Link]

  • Hachemane, F. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • Baxendale, I. R. et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal. [Link]

  • Kumar, A. et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. [Link]

  • Shaya, D. et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. [Link]

  • Santos, C. M. M. & Silva, A. M. S. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. [Link]

  • Shaya, D. et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Obermayer, D. et al. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. [Link]

  • Gigli, G. et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules. [Link]

  • da Silva, F. S. Q. et al. (2018). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Dibromo-6-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.

Introduction to the Synthesis

The synthesis of this compound typically involves the electrophilic bromination of 2-amino-6-methylpyrazine. The pyrazine ring is electron-deficient; however, the strong activating effect of the amino group at the C2 position directs electrophilic substitution to the C3 and C5 positions. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation due to its ease of handling and selectivity compared to liquid bromine.

The overall reaction is as follows:

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in this synthesis?

A1: Low yields in the synthesis of this compound are often attributed to incomplete reaction, leading to the formation of the mono-brominated intermediate (5-bromo-6-methylpyrazin-2-amine), or suboptimal reaction conditions that may cause degradation of the starting material or product. Careful control of stoichiometry and reaction temperature is crucial.

Q2: I am observing a significant amount of a mono-brominated byproduct. How can I drive the reaction to completion?

A2: The formation of 5-bromo-6-methylpyrazin-2-amine is a common issue. To favor the formation of the desired dibrominated product, ensure that at least 2.1 to 2.2 equivalents of NBS are used. You can also consider a stepwise addition of NBS, allowing the first bromination to complete before adding the second equivalent. Increasing the reaction time or temperature may also help, but this must be done cautiously to avoid product degradation.

Q3: What is the best solvent for this reaction?

A3: Acetonitrile is a good starting point as it is a polar aprotic solvent that can facilitate the reaction while being relatively inert. Other solvents such as chloroform or dichloromethane can also be used. The choice of solvent can influence the reaction rate and solubility of the reagents and products. It is advisable to perform small-scale trials to determine the optimal solvent for your specific setup.

Q4: Can I use liquid bromine instead of NBS?

A4: While liquid bromine can be used, it is generally more hazardous and less selective than NBS. The use of NBS is preferred as it provides a slow, controlled release of bromine, which can help to minimize side reactions and improve the overall yield and purity of the final product.[1]

Q5: How can I effectively purify the final product?

A5: Purification of this compound can typically be achieved through recrystallization from a suitable solvent such as ethanol or methanol.[2] If isomeric impurities or other byproducts are present, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexanes is a good starting point for chromatographic purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (<50%) - Incomplete reaction (presence of mono-brominated product).- Suboptimal reaction temperature.- Insufficient reaction time.- Degradation of starting material or product.- Increase the equivalents of NBS to 2.1-2.2.- Gradually increase the reaction temperature in 5-10°C increments.- Extend the reaction time and monitor by TLC or LC-MS.- Ensure the reaction is protected from light and moisture.
Formation of Multiple Spots on TLC - Presence of starting material, mono-brominated, and di-brominated products.- Formation of other side products due to impurities in reagents or harsh conditions.- Optimize stoichiometry and reaction time to drive the reaction to completion.- Purify the starting material (2-amino-6-methylpyrazine) if necessary.- Use freshly recrystallized NBS.[3]- Consider lowering the reaction temperature.
Product is a Dark Oil or Gummy Solid - Presence of polymeric byproducts.- Residual solvent.- Pyrazine synthesis can sometimes lead to polymerization under certain conditions.[4] Ensure the reaction is not overheated.- After workup, ensure the product is thoroughly dried under vacuum.
Difficulty in Isolating the Product - Product is too soluble in the workup or recrystallization solvent.- During aqueous workup, adjust the pH to ensure the product is neutral and less soluble.- For recrystallization, screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-amino-6-methylpyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of 2-amino-6-methylpyrazine in acetonitrile, add N-bromosuccinimide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed and the reaction is complete (typically 4-6 hours), pour the reaction mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol for Microwave-Assisted Synthesis

Microwave irradiation can sometimes improve yields and reduce reaction times.[5]

Procedure:

  • In a microwave-safe vessel, combine 2-amino-6-methylpyrazine (1.0 eq) and NBS (2.2 eq) in acetonitrile.

  • Seal the vessel and heat in a microwave reactor at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Visualizing the Process

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 2-amino-6-methylpyrazine in Acetonitrile add_nbs Add NBS (2.2 eq) portion-wise reagents->add_nbs 1.0 eq stir Stir at Room Temperature (4-6 hours) add_nbs->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify final_product final_product purify->final_product Yields Pure Product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

G start Low Yield? check_sm Starting Material Consumed? start->check_sm check_mono Mono-bromo Product Present? check_sm->check_mono Yes solution_time_temp solution_time_temp check_sm->solution_time_temp Increase Time/ Temperature check_purity Impure Product? check_mono->check_purity No solution_nbs solution_nbs check_mono->solution_nbs Increase NBS Equivalents solution_purification solution_purification check_purity->solution_purification Optimize Purification end end check_purity->end Yield Optimized

Caption: A decision tree for troubleshooting low yield issues.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem.
  • BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis? Blog - BIOSYNCE.
  • Chem-Impex. (n.d.). 2-Amino-6-méthylpyrazine. Chem-Impex.
  • Wikipedia. (2023). N-Bromosuccinimide. Wikipedia. [Link]

  • ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 74290-66-7(2-AMINO-3,5-DIBROMO-6-METHYLPYRAZINE) Product Description. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. BenchChem.
  • HETEROCYCLES. (2011).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • YouTube. (2021).
  • My Skin Recipes. (n.d.). This compound. My Skin Recipes.
  • ResearchGate. (2017). 3,5-Dibromo-6-methylpyridin-2-amine.
  • AMERICAN ELEMENTS. (n.d.). This compound. AMERICAN ELEMENTS.
  • PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. PubChem.
  • ChemScene. (n.d.). 5-Bromo-6-methylpyrazin-2-amine. ChemScene.
  • Google Patents. (n.d.). US6011156A - Process for removing primary amines from an amine-containing stream.
  • KITopen. (2024).

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Technical Support Center: Purification of 3,5-Dibromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3,5-Dibromo-6-methylpyrazin-2-amine (CAS 74290-66-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this key building block in its purest form.

Introduction: The Criticality of Purity

This compound is a vital intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and complications in the biological assessment of final compounds. This guide provides a systematic approach to troubleshooting common purification challenges, ensuring the integrity of your research and development pipeline.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The primary route to this compound involves the bromination of 2-amino-6-methylpyrazine. This process can lead to several common impurities.

Potential Impurities in the Synthesis of this compound:

Impurity Structure Reason for Formation Potential Impact
2-Amino-6-methylpyrazineC₅H₇N₃Unreacted starting material.Can compete in subsequent reactions, leading to a complex product mixture.
2-Amino-3-bromo-6-methylpyrazineC₅H₆BrN₃Incomplete bromination (monobrominated intermediate).May lead to the formation of undesired regioisomers in downstream applications.
2-Amino-5-bromo-6-methylpyrazineC₅H₆BrN₃Incomplete bromination (monobrominated intermediate).Similar to the 3-bromo isomer, it can result in isomeric impurities in the final product.
Over-brominated speciesVariesExcess brominating agent or harsh reaction conditions.Can introduce unwanted reactivity and alter the physicochemical properties of the product.

Troubleshooting and FAQs: Purification Techniques

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids to a high degree of purity.[1]

Q1: My yield from recrystallization is very low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue in recrystallization and can stem from several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor.

  • Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will keep more of it in solution upon cooling, thus reducing the yield.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

Troubleshooting Steps:

  • Solvent Screening: If you are experiencing low yields with a particular solvent, perform a small-scale solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene). A good starting point for this class of compound is methanol.[2][3][4]

  • Minimize Solvent Volume: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are using the minimum amount of solvent necessary.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal precipitation.

  • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze the residue by TLC or HPLC to determine the amount of product being lost. If a significant amount of product remains, you may consider a second recrystallization or concentrating the mother liquor to recover more material.

Q2: After recrystallization, I still see impurities in my product. Why is this happening?

A2: Persistent impurities after recrystallization usually indicate one of two scenarios: the impurity has very similar solubility properties to your product in the chosen solvent, or the crystals have trapped the impurities.

Troubleshooting Steps:

  • Solvent System Modification: Try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • Activated Carbon Treatment: If your product is colored due to minor, highly colored impurities, you can try adding a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Q1: I'm having trouble separating my product from a closely related impurity on a silica gel column. What can I do to improve the separation?

A1: Co-elution of closely related impurities is a common challenge in column chromatography. Here's how to address it:

  • Optimize the Mobile Phase: The key to good separation is finding a mobile phase that provides a significant difference in the retention factors (Rf) of your product and the impurity.

    • Solvent System: For aminopyrazine derivatives, a common and effective mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

    • Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution can be very effective. Start with a low concentration of the more polar solvent and gradually increase its concentration. This will help to separate compounds with similar polarities.

    • TLC Analysis: Before running a large-scale column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.3 for your desired product.

Troubleshooting Steps:

  • Systematic Solvent Screening (TLC):

    • Start with a standard system like 4:1 Hexane:Ethyl Acetate.

    • If the spots are too high (high Rf), increase the proportion of hexane.

    • If the spots are too low (low Rf), increase the proportion of ethyl acetate.

    • If separation is still poor, try adding a small amount of a third solvent with a different polarity, such as dichloromethane or methanol, to the mobile phase.

  • Column Packing and Dimensions:

    • Ensure your column is packed uniformly to avoid channeling.

    • A longer, narrower column will generally provide better resolution than a short, wide column.

  • Loading Technique:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This will result in a more concentrated band at the top of the column and sharper peaks.

Q2: My product is streaking on the TLC plate and the column. What is causing this?

A2: Streaking is often caused by the acidic nature of silica gel interacting with basic compounds like amines.

Troubleshooting Steps:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent the amine from sticking, resulting in sharper spots and peaks.

  • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. You should observe the formation of crystals.

  • Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 9:1 to 4:1 Hexane:Ethyl Acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (e.g., Methanol) Crude->Recrystallization Check_Purity Check Purity (TLC, HPLC, NMR) Recrystallization->Check_Purity Column Column Chromatography (Silica Gel, Hexane/EtOAc) Pure Pure Product (>98%) Column->Pure Impure Impure Product Check_Purity->Column Purity Not OK Check_Purity->Pure Purity OK

Caption: Decision workflow for the purification of this compound.

Logical Relationships of Impurities and Purification

Impurity_Logic cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Starting Material 2-Amino-6-methylpyrazine Bromination Bromination (e.g., NBS) Starting Material->Bromination Crude Product Crude this compound Bromination->Crude Product yields Unreacted SM Unreacted Starting Material Recrystallization Recrystallization Unreacted SM->Recrystallization Removed if solubility differs Monobrominated Monobrominated Intermediates Column Column Chromatography Monobrominated->Column Separated by polarity Crude Product->Unreacted SM Crude Product->Monobrominated Crude Product->Recrystallization Crude Product->Column Pure Product Pure Product Recrystallization->Pure Product Column->Pure Product

Caption: Relationship between synthesis, impurities, and purification methods.

References

  • PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. Retrieved from [Link]

  • ResearchGate. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]

  • Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of Dihalogenated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of dihalogenated pyrazines. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of pyrazine derivatives. The pyrazine scaffold is a vital component in numerous pharmaceuticals and biologically active compounds, making its efficient functionalization a critical area of study.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the cross-coupling and functionalization of dihalogenated pyrazines.

FAQ 1: My cross-coupling reaction with a dichloropyrazine is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion with dichloropyrazines is a frequent challenge, primarily due to the high bond strength of the C-Cl bond compared to C-Br or C-I bonds.[3] Several factors can contribute to this issue:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your palladium source or precatalyst is fresh and stored under an inert atmosphere.[3][4]

  • Inappropriate Ligand: For challenging substrates like dichloropyrazines, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition step.[3][5]

  • Weak Base: The base plays a crucial role in the catalytic cycle. A base that is too weak may not be effective. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃.[3][4]

  • Suboptimal Temperature: Aryl chlorides generally require higher reaction temperatures (often 100-120 °C) to undergo oxidative addition.[3] Consider switching to a higher-boiling point solvent like dioxane or toluene.

Troubleshooting Workflow for Low Conversion:

G start Low / No Conversion reagent_check Verify Reagent Quality (Catalyst, Ligand, Base, Solvent) start->reagent_check reagent_check->reagent_check setup_check Confirm Reaction Setup (Inert Atmosphere, Temperature) reagent_check->setup_check Reagents OK setup_check->setup_check param_eval Re-evaluate Parameters (Ligand, Base, Solvent, Temp) setup_check->param_eval Setup Correct optimize Systematically Optimize Conditions param_eval->optimize Parameters Suboptimal success Improved Yield param_eval->success Parameters Optimal optimize->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

FAQ 2: I am attempting a mono-functionalization of a dihalogenated pyrazine, but I'm getting a mixture of starting material, mono-substituted, and di-substituted products. How can I improve selectivity?

Achieving selective mono-substitution is a common goal and challenge. The relative reactivity of the two halogen positions and the reaction conditions are key.

  • Control Stoichiometry: Use the limiting reagent carefully. For mono-arylation, start with 1.0-1.2 equivalents of the coupling partner.

  • Lower Temperature and Shorter Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent over-reaction. Lowering the temperature can also enhance selectivity.

  • Ligand Choice: The ligand can significantly influence selectivity. Less active or more sterically hindered ligands might favor mono-substitution.

  • Regioselectivity in Unsymmetrical Dihalopyrazines: For substrates like 2,3- or 2,6-dihalopyrazines, the electronic nature of the pyrazine ring dictates the reactivity. Halogens at positions alpha to the nitrogen (C2, C3, C5, C6) are generally more activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the nitrogen atoms.[6] However, selectivity can sometimes be inverted through careful catalyst and ligand selection.[6][7]

FAQ 3: My reaction is plagued by hydrodehalogenation, leading to a significant amount of the de-halogenated pyrazine byproduct. What causes this and how can I prevent it?

Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom and can be a major side reaction.[8][9]

  • Cause: This side reaction can be promoted by certain palladium-ligand complexes and can become competitive if the desired catalytic cycle (e.g., transmetalation in a Suzuki coupling) is slow.[8] Hydride sources in the reaction, such as solvent (e.g., alcohols), base (e.g., hydroxides), or impurities, can contribute.[9]

  • Prevention Strategies:

    • Choice of Base: Use non-hydridic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[9]

    • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene instead of protic solvents.[9]

    • Reagent Purity: Ensure all reagents, especially the boronic acid in Suzuki couplings, are of high purity.

    • Catalyst System: Screen different ligands, as some are less prone to promoting this side reaction.

FAQ 4: How does the type of halogen (Cl, Br, I) affect the reactivity of my dihalogenated pyrazine?

The reactivity of the C-X bond in cross-coupling reactions generally follows the trend I > Br > Cl.[10][11] This is related to the bond dissociation energy (BDE), where the C-I bond is the weakest and most easily broken during oxidative addition.

HalogenRelative ReactivityTypical Conditions
Iodo (I) HighestMilder conditions, lower temperatures, less active catalysts may suffice.
Bromo (Br) IntermediateStandard cross-coupling conditions are often effective.
Chloro (Cl) LowestRequires more forcing conditions: higher temperatures, stronger bases, and highly active catalysts with specialized ligands.[3]

This difference in reactivity can be exploited for selective cross-coupling reactions on mixed dihalogenated pyrazines (e.g., 2-bromo-5-chloropyrazine).

Section 2: Advanced Topics & Protocols

Controlling Regioselectivity in Cross-Coupling Reactions

For unsymmetrical dihalogenated heteroarenes, the site of the first coupling is typically at the position adjacent to a heteroatom.[6] However, this "innate" selectivity can be overturned.

Key Factors Influencing Regioselectivity:

  • Ligand Effects: The steric and electronic properties of the ligand are critical. Bulky N-heterocyclic carbene (NHC) or phosphine ligands can invert the typical selectivity.[6] For example, in some dihalopyridines, certain ligands favor reaction at the C4 position over the more conventional C2 position.[6]

  • Catalyst Speciation: The nature of the active palladium species (mononuclear, cluster, or nanoparticle) can dramatically influence the regiochemical outcome.[10][12] The ratio of ligand to palladium can control which species predominates.[6][12]

  • "Ligand-Free" Conditions: In some cases, so-called "ligand-free" conditions can lead to unconventional selectivity, potentially due to the formation of multinuclear palladium species.[13]

Decision Tree for Regioselective Functionalization:

G start Goal: Regioselective Functionalization target_isomer Desired Isomer? start->target_isomer conventional Conventional Isomer (e.g., C2 on 2,4-dichloro) target_isomer->conventional Conventional unconventional Unconventional Isomer (e.g., C4 on 2,4-dichloro) target_isomer->unconventional Unconventional standard_cond Use Standard Conditions: - Pd(OAc)2/PPh3 (≥3:1 P:Pd) - dppf-based ligands conventional->standard_cond special_cond Screen Unconventional Conditions: - Bulky NHC (e.g., IPr) or Phosphine (e.g., QPhos) ligands - Ligand-free (Jeffery) conditions - Vary P:Pd ratio (≤2.5:1) unconventional->special_cond outcome Desired Regioisomer standard_cond->outcome special_cond->outcome

Sources

Troubleshooting poor solubility of 3,5-Dibromo-6-methylpyrazin-2-amine in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of a Key Building Block

3,5-Dibromo-6-methylpyrazin-2-amine is a halogenated heterocyclic amine, a class of compounds of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the pyrazine core.[1][2] However, its planar structure, potential for intermolecular hydrogen bonding, and crystalline nature often lead to poor solubility in common organic solvents, presenting a significant hurdle in reaction setup, purification, and analysis.

This guide provides a structured, causality-driven approach to troubleshooting these solubility issues. It is designed for professionals who require not just a solution, but a fundamental understanding of the principles at play to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Understanding the compound's intrinsic properties is the first step in troubleshooting its behavior in solution. Key data points are summarized below.

PropertyValueSource
CAS Number 74290-66-7[3][4]
Molecular Formula C₅H₅Br₂N₃[3][5]
Molecular Weight 266.92 g/mol [5]
Appearance Solid[3]
Melting Point 167-168 °C[5]
Boiling Point 300.2 ± 37.0 °C[5]
Storage 2-8°C, inert atmosphere, keep in dark place[3]

Q2: Why does this specific compound often exhibit poor solubility?

The poor solubility of this compound is not unusual for a molecule with its structure. Several factors contribute to this:

  • High Crystal Lattice Energy: The planar structure of the pyrazine ring and the potential for strong intermolecular interactions (such as N-H···N hydrogen bonds and halogen bonding) can lead to a highly stable crystal lattice.[6][7] A significant amount of energy is required to break this lattice apart, which the solvation energy from a single solvent may not be sufficient to overcome.

  • Polarity Mismatch: The molecule possesses both polar (amine group, nitrogen atoms in the ring) and non-polar (methyl group, brominated ring) characteristics. This amphiphilic nature can make it difficult to find a single solvent that effectively solvates all parts of the molecule. The general principle of "like dissolves like" suggests that solubility is favored when the polarity of the solute matches that of the solvent.[8][9]

  • Molecular Weight: While not excessively large, a higher molecular weight generally correlates with lower solubility as larger molecules are more difficult for solvent molecules to surround and solvate.[8]

Q3: Are there any critical handling or storage considerations I should be aware of?

Yes. According to safety data sheets, the compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) and protected from light to prevent degradation.[3] Standard personal protective equipment (gloves, safety glasses) should be worn, and handling should occur in a well-ventilated area to avoid inhalation of dust.[10][11]

Troubleshooting Guide: A Systematic Approach to Dissolution

This section addresses the primary issue users face: achieving a stable, homogenous solution for their experimental needs.

Issue: The compound fails to dissolve in my chosen solvent at the desired concentration.

The logical first step is not to abandon the experiment, but to conduct a systematic investigation to find suitable solvent conditions.

The principle of "like dissolves like" is our starting point.[9] A rational approach involves testing a range of solvents with varying polarities. This workflow helps to empirically determine the best solvent or solvent class for your application.

G cluster_0 start Start: Define Required Concentration & Temperature test_nonpolar Test Non-Polar Solvents (e.g., Toluene, Hexane) start->test_nonpolar Begin Screening test_medium Test Mid-Polar Solvents (e.g., DCM, EtOAc, THF) test_nonpolar->test_medium No/Poor Solubility soluble Success: Solubility Achieved test_nonpolar->soluble Soluble test_polar_aprotic Test Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO) test_medium->test_polar_aprotic No/Poor Solubility test_medium->soluble Soluble test_polar_protic Test Polar Protic Solvents (e.g., MeOH, EtOH, IPA) test_polar_aprotic->test_polar_protic No/Poor Solubility test_polar_aprotic->soluble Soluble test_polar_protic->soluble Soluble insoluble Insoluble: Proceed to Next Strategy test_polar_protic->insoluble

Caption: Systematic workflow for solvent screening.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh approximately 1-2 mg of this compound into a small glass vial.

  • Add the chosen solvent dropwise (e.g., 100 µL at a time) while stirring or vortexing.

  • Observe for dissolution after each addition.

  • Continue adding solvent up to a defined volume (e.g., 1 mL) to estimate the solubility limit.

  • Record your observations in a log, as shown below.

Data Presentation: Example Solvent Screening Log

Solvent Polarity Index Observation at 25°C Estimated Solubility
Hexane 0.1 Insoluble < 1 mg/mL
Toluene 2.4 Sparingly soluble ~2-3 mg/mL
Dichloromethane (DCM) 3.1 Partially soluble ~5-10 mg/mL
Tetrahydrofuran (THF) 4.0 Soluble with warming > 15 mg/mL
Acetonitrile 5.8 Partially soluble ~8-12 mg/mL

| Dimethyl Sulfoxide (DMSO) | 7.2 | Readily soluble | > 50 mg/mL |

For most compounds, solubility increases with temperature. Applying heat provides the necessary energy to overcome the crystal lattice energy.

  • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that disrupt the intermolecular forces holding the solute together.

  • Procedure:

    • Using the best solvent identified in Strategy 1, create a slurry of the compound.

    • Gently warm the mixture in a water or oil bath with stirring.

    • Incrementally increase the temperature (e.g., in 10°C steps), observing for dissolution. Do not exceed the solvent's boiling point.

    • Once dissolved, allow the solution to cool slowly to room temperature. If the compound remains in solution, you have successfully increased its solubility. If it precipitates, you may have created a supersaturated solution, which may still be usable if handled correctly.

When a single solvent fails, a mixture of two or more miscible solvents (a co-solvent system) can be highly effective.[12][13]

  • Causality: A co-solvent system can fine-tune the polarity of the solvent environment to better match the solute's complex character. For instance, a small amount of a polar solvent like methanol can disrupt the hydrogen bonding network of a less polar solvent, while a non-polar co-solvent can help solvate the hydrophobic portions of the molecule.[13]

  • Common Combinations to Try:

    • Dichloromethane / Methanol

    • Toluene / Ethanol

    • Tetrahydrofuran / Heptane

    • Dimethylformamide / Water (for creating stock solutions)

Caption: Co-solvents create a synergistic solvation shell.

Experimental Protocol: Using Co-Solvents

  • Dissolve or suspend the compound in a small amount of the "better" solvent (the one in which it shows some solubility).

  • Slowly add the second solvent (the "co-solvent") dropwise with vigorous stirring.

  • Often, a transient precipitation may be observed, followed by complete dissolution as the optimal solvent ratio is reached.

  • Warming the mixture can further enhance the effect of the co-solvent system.

Physical methods can accelerate the rate of dissolution, though they do not change the equilibrium solubility.[8][12]

  • Sonication: Using an ultrasonic bath introduces high-frequency sound waves, which cause cavitation (the formation and collapse of microscopic bubbles). This process creates powerful micro-currents that break apart solute agglomerates and increase the interaction between the solute surface and the solvent.

  • Particle Size Reduction: Grinding the material with a mortar and pestle increases the surface-area-to-volume ratio.[12] A larger surface area allows for more efficient interaction with the solvent, leading to a faster dissolution rate.[8]

References

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • This compound | CAS 74290-66-7. American Elements. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate. [Link]

  • 3,5-Dibromo-6-chloropyrazin-2-amine. PubChem. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate. [Link]

  • 3,5-Dibromo-4-methylpyridin-2-amine. PubChem. [Link]

  • Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. [Link]

  • Synthesis of 2,6-Disubstituted Pyrazines and Related Derivatives. ACS Publications. [Link]

  • Pyrazine derivatives: a patent review (2008 - present). PubMed. [Link]

Sources

Technical Support Center: Analytical Purity Assessment of 3,5-Dibromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 3,5-Dibromo-6-methylpyrazin-2-amine (CAS: 74290-66-7). This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into establishing and troubleshooting robust analytical methods for purity determination. Our focus is on the practical application of chromatographic and spectroscopic techniques, underpinned by rigorous scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy for purity analysis of this compound.

Q1: What are the primary analytical techniques for determining the purity of this compound and its related impurities?

A1: A multi-faceted approach is essential for a comprehensive purity profile. The choice of technique is dictated by the physicochemical properties of the analyte and its potential impurities (e.g., volatility, polarity, chromophores).

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity and impurity determination. Given the compound's aromatic structure and expected low volatility, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most suitable primary method. It excels at separating the main component from non-volatile organic impurities such as starting materials, intermediates, and degradation products.

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile impurities, which are not amenable to HPLC analysis. This primarily includes residual solvents from the synthesis and purification process. A headspace GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation of the primary component.[1][2][3] While not typically used for routine purity testing of minor impurities, NMR can quantify major components and identify significant impurities if their signals are resolved from the main compound. For this molecule, ¹H NMR would show a characteristic methyl singlet and an amine singlet, with chemical shifts influenced by the bromine atoms. ⁷⁹Br NMR could also be a specialized tool for kinetic analysis or studying bromine-containing species.[4]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is indispensable for the identification of unknown impurities.[5][6] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is critical for its structural elucidation.

Q2: What are the likely process-related impurities I should anticipate during the analysis of this compound?

A2: Impurities are typically derived from the synthetic route. A common synthesis involves the bromination of an aminomethylpyrazine precursor. Therefore, the impurity profile is likely to include:

  • Starting Materials: Unreacted 6-methylpyrazin-2-amine or a mono-brominated precursor.

  • Isomeric Impurities: Incomplete or non-selective bromination can lead to positional isomers, such as 3-Bromo-6-methylpyrazin-2-amine or 5-Bromo-6-methylpyrazin-2-amine.[7][8]

  • Over-brominated Species: The presence of a tri-brominated or other poly-halogenated pyrazine derivative if the reaction conditions are too harsh.

  • Byproducts from Side Reactions: Depending on the specific synthetic pathway, other related substances may be formed. For example, substitution of the amine group or other modifications to the pyrazine ring.

A summary of potential impurities is presented below.

Impurity Type Potential Structure Name Rationale
Starting Material6-methylpyrazin-2-amineIncomplete reaction
Intermediate3-Bromo-6-methylpyrazin-2-amineIncomplete bromination
Intermediate / Isomer5-Bromo-6-methylpyrazin-2-amineIncomplete bromination / Isomeric starting material
Over-reaction Product3,5-Dibromo-6-(bromomethyl)pyrazin-2-amineRadical bromination at the methyl group
Related Substance3,5,6-Trichloropyrazin-2-amineIf chlorinated reagents are present

Q3: Why is analytical method validation critical for this compound, and what are the key parameters to assess?

A3: Method validation is a regulatory requirement and a cornerstone of good science that demonstrates an analytical procedure is suitable for its intended purpose.[9][10] For a purity method, validation ensures that you can reliably and accurately quantify impurities. The governing guideline is the International Council for Harmonisation (ICH) Q2(R1).[11]

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is often demonstrated using forced degradation studies and analysis of known impurities.[9][10]

  • Linearity: Demonstrates a proportional relationship between the concentration of an analyte and the analytical signal over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[9][10]

  • Accuracy: The closeness of test results to the true value. This is often assessed by spiking the sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[10]

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), indicating its reliability during normal usage.[9][10]

Q4: How can I definitively confirm the identity of the main peak in my chromatogram as this compound?

A4: Peak identity confirmation relies on a combination of chromatographic and spectroscopic data:

  • Reference Standard Comparison: The primary method is to co-inject a well-characterized reference standard of this compound. The peak in your sample should have the same retention time as the reference standard under identical chromatographic conditions.

  • Spiking Study: Add a small amount of the reference standard to your sample and analyze it. The main peak area should increase proportionally without the appearance of a new peak or distortion of the peak shape.

  • Spectroscopic Confirmation: For absolute confirmation, collect the peak fraction from the HPLC and analyze it using spectroscopic techniques like NMR and MS.[1][12] An LC-MS method is highly efficient, as it provides both the retention time and the mass-to-charge ratio (m/z), which should correspond to the molecular weight of the compound (C₅H₅Br₂N₃, MW: 266.92 g/mol ).[13][14][15] The characteristic isotopic pattern of two bromine atoms is a key diagnostic feature in the mass spectrum.

Section 2: Visual Workflows & Methodologies

Purity Assessment Workflow Diagram

This diagram outlines the logical flow from method development to routine analysis for assessing the purity of this compound.

G cluster_dev Method Development & Validation cluster_routine Routine Analysis cluster_investigation Investigation Dev Select Primary Technique (e.g., RP-HPLC) Optimize Optimize Parameters (Column, Mobile Phase, Temp) Dev->Optimize Forced Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) Optimize->Forced Validate Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) Forced->Validate SamplePrep Prepare Sample & Standards Validate->SamplePrep SST Perform System Suitability Test (SST) (Tailing Factor, Resolution, Precision) SamplePrep->SST Analyze Analyze Samples SST->Analyze OOS Out-of-Specification (OOS)? Analyze->OOS Report Calculate & Report Purity / Impurities OOS->Report No Troubleshoot Initiate Troubleshooting Guide (Check System, Method, Sample) OOS->Troubleshoot Yes Identify Identify Unknowns (LC-MS, NMR) Troubleshoot->Identify Identify->Report

Caption: Workflow for Purity Method Development and Analysis.

Protocol 1: RP-HPLC Method for Purity and Impurity Determination

This protocol provides a robust starting point for method development. Optimization will be required based on your specific instrumentation and impurity profile.

1. Instrumentation and Materials:

  • HPLC system with UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic acid or Trifluoroacetic acid (TFA).

  • Reference Standard (RS) of this compound.

2. Chromatographic Conditions (Starting Point):

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the amine, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 minA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[16]
Injection Volume 5 µLSmall volume to prevent peak distortion.
Detector UV at 254 nmAromatic pyrazine ring should have strong absorbance. A PDA detector is recommended to check for peak purity.
Sample Diluent 50:50 Acetonitrile:WaterShould be similar to the initial mobile phase composition to ensure good peak shape.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the reference standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing Factor (Tf) ≤ 1.5.

    • Theoretical Plates (N) ≥ 2000.

4. Procedure:

  • Prepare a stock solution of the reference standard and the sample at approximately 0.5 mg/mL in the diluent.

  • Filter all solutions through a 0.45 µm filter before injection.[17]

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Perform the SST injections.

  • If SST passes, inject the sample solutions.

  • Integrate all peaks and calculate the purity using the area percent method.

Section 3: Troubleshooting Guides

HPLC Troubleshooting
SymptomPossible Cause(s)Suggested Solutions & Explanations
Peak Tailing 1. Secondary Interactions: The basic amine group is interacting with acidic silanol groups on the silica support of the C18 column. 2. Column Overload: Injecting too much sample mass. 3. Column Degradation: A void has formed at the column inlet.1. Use a low-pH mobile phase (e.g., add 0.1% TFA or Formic Acid) to protonate the amine, minimizing silanol interactions.[18] Alternatively, use a base-deactivated column. 2. Reduce the sample concentration or injection volume. 3. Reverse flush the column or replace it if it's old. Using a guard column can extend the life of the analytical column.[19]
Variable Retention Times 1. Inadequate Equilibration: Not enough time for the column to stabilize between gradient runs.[16] 2. Pump/Mixer Issues: The pump is not delivering a consistent mobile phase composition.[19] 3. Temperature Fluctuations: The laboratory or column oven temperature is not stable.1. Increase the equilibration time post-gradient to at least 10 column volumes. 2. Degas the mobile phase thoroughly to remove dissolved gases.[17] Purge the pump and check for leaks in the system.[16] 3. Use a column oven to maintain a constant temperature.[16]
Ghost Peaks (Spurious) 1. Contaminated Mobile Phase: Impurities in the solvents, especially water. 2. Sample Carryover: Residue from a previous injection remains in the injector loop or on the column. 3. Impure Sample Diluent: The solvent used to dissolve the sample contains impurities.1. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. 2. Implement a robust needle wash program in your injection sequence. Inject a blank (diluent) after a concentrated sample to check for carryover. 3. Inject a blank of the sample diluent to confirm it is clean.
Low System Pressure 1. Leak in the System: A loose fitting between the pump and the column.[17] 2. Pump Malfunction: A faulty check valve or piston seal in the pump. 3. No Mobile Phase: A solvent reservoir is empty.1. Systematically check all fittings for signs of leakage, starting from the pump outlet. Tighten or replace as needed.[16] 2. Perform pump maintenance , which may include sonicating check valves or replacing pump seals.[16] 3. Ensure all solvent lines are submerged in their respective reservoirs and that the reservoirs are not empty.
Troubleshooting Diagram: Unexpected Peaks in HPLC

G Start Unexpected Peak Observed InjectBlank Inject Blank (Mobile Phase/Diluent) Start->InjectBlank PeakPresentBlank Is Peak Present in Blank? InjectBlank->PeakPresentBlank SourceIsSolvent Source: Contaminated Solvent or System Carryover PeakPresentBlank->SourceIsSolvent Yes InjectSampleNoColumn Inject Sample (No Column, Using a Union) PeakPresentBlank->InjectSampleNoColumn No PeakPresentNoColumn Is Peak Present? InjectSampleNoColumn->PeakPresentNoColumn SourceIsSample Source: Sample Impurity or Degradant PeakPresentNoColumn->SourceIsSample Yes SourceIsColumn Source: Column Bleed or Contamination PeakPresentNoColumn->SourceIsColumn No Identify Identify with LC-MS SourceIsSample->Identify

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Section 4: References

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Agilent Technologies. HPLC Troubleshooting Guide.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).

  • Sigma-Aldrich. This compound | 74290-66-7.

  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.

  • American Elements. This compound | CAS 74290-66-7.

  • ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy.

  • ETH Zurich. Structure Elucidation by NMR - NMR Service.

  • Wiley-VCH. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

  • Molecules. (2010). Structure Elucidation of a Pyrazolo[9][19]pyran Derivative by NMR Spectroscopy.

  • ChemicalBook. 74290-66-7(2-AMINO-3,5-DIBROMO-6-METHYLPYRAZINE) Product Description.

  • Magnetic Resonance in Chemistry. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis.

  • Sigma-Aldrich. 3-Bromo-5-methylpyrazin-2-amine | 74290-65-6.

  • ChemScene. 5-Bromo-6-methylpyrazin-2-amine | 74290-69-0.

Sources

Technical Support Center: Regioselectivity in Reactions with 3,5-Dibromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 3,5-Dibromo-6-methylpyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. The inherent challenge of selectively functionalizing one of the two bromine atoms (C3 or C5) is a common hurdle. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you achieve your desired regiochemical outcome.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the reactivity of this compound. A solid grasp of these concepts is the first step toward rational reaction design and troubleshooting.

Q1: What are the key structural and electronic features of this compound that dictate its reactivity?

A1: The reactivity of this molecule is a complex interplay of steric and electronic effects from its four substituents on an electron-deficient pyrazine core.

  • Pyrazine Ring: As a diazine, the pyrazine ring is inherently electron-poor due to the inductive electron-withdrawing effect of the two nitrogen atoms.[1][2] This general electron deficiency makes the molecule susceptible to nucleophilic attack and influences the oxidative addition step in cross-coupling reactions.

  • Amino Group (C2): The amine is a strong electron-donating group (EDG) through resonance (+M effect). It increases the electron density of the ring, partially counteracting the effect of the ring nitrogens.

  • Methyl Group (C6): The methyl group is a weak electron-donating group through induction (+I effect) and provides steric bulk adjacent to the C5-Br bond.

  • Bromo Groups (C3 & C5): The bromine atoms are electron-withdrawing through induction (-I effect) but can be weakly electron-donating through resonance (+M effect). Their primary role in cross-coupling is as leaving groups.

The combination of these factors results in a nuanced electronic environment where the C5 position is sterically more hindered by the adjacent methyl group, while the electronic properties of the C3 and C5 positions are subtly different.

Caption: Electronic push/pull effects on the pyrazine core.

Q2: What is the inherent difference in reactivity between the C3-Br and C5-Br positions in palladium-catalyzed cross-coupling?

A2: In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The regioselectivity is primarily dictated by the relative rates of oxidative addition at the C3-Br versus the C5-Br bond. Two main factors are at play:

  • Steric Hindrance: The C5-Br bond is flanked by a methyl group at C6. The C3-Br bond is flanked by an amino group at C2 and a ring nitrogen at N4. Generally, the methyl group at C6 presents a greater steric impediment to the approach of a bulky Pd(0)-ligand complex compared to the C3 position. Therefore, reactions controlled by sterics are expected to favor the C3 position .

  • Electronic Effects: The electron density at the carbon atom of the C-Br bond is crucial. A more electron-deficient carbon will undergo oxidative addition more readily. The C3 position is ortho to the electron-donating amino group and para to the electron-donating methyl group. The C5 position is meta to the amino group and ortho to the methyl group. The precise electronic character at each position is a subtle balance, but in many dihalo-N-heterocycles, the halide adjacent to a nitrogen atom (like C3-Br is to N4) can be more reactive.[4]

Q3: What general principles allow for catalyst control over regioselectivity in these systems?

A3: The ability to switch regioselectivity by changing the catalyst, particularly the phosphine or N-heterocyclic carbene (NHC) ligand, is a powerful tool in modern organic synthesis.[4][5] The principle lies in modulating the steric and electronic properties of the active Pd(0) catalyst.

  • Small, less-hindered ligands (e.g., PPh₃) often allow the reaction to proceed at the sterically and/or electronically most accessible site.

  • Bulky, electron-rich ligands (e.g., biaryl phosphine ligands like SPhos, XPhos, or NHC ligands like IPr) create a much larger catalytic complex.[5] This steric bulk can completely override subtle electronic preferences, forcing the oxidative addition to occur at the less sterically crowded position on the substrate.[4] This strategy is often used to "invert" the natural selectivity of a reaction.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides actionable advice for specific experimental challenges.

Scenario 1: Suzuki-Miyaura Coupling

Question: "My Suzuki coupling with an arylboronic acid is non-selective, giving a 1:1 mixture of C3- and C5-arylated products. How can I selectively form the C5-aryl product?"

Answer: Achieving high C5-selectivity requires overcoming the potential inherent preference for the less-hindered C3 position. This is a classic case where ligand choice is paramount to steer the reaction. The goal is to make the catalyst so large that it can only access the more sterically accessible C5 position, despite the adjacent methyl group being a hindrance. Wait, let me re-evaluate based on the structure. The C5-Br is next to the Me group, making it MORE sterically hindered. The C3-Br is next to the NH2 group. Therefore, to favor C5, we need a catalyst system that is less sensitive to sterics or perhaps one that coordinates with the C2-amino group.

Let's reconsider. The C5-Br is ortho to the methyl group. The C3-Br is ortho to the amino group. The steric bulk of the methyl group is significant. Therefore, a bulky ligand system should disfavor reaction at C5 and favor reaction at the less hindered C3 site. To achieve C5 selectivity, we must look for conditions that override this steric factor, likely through electronic control or by using smaller ligands where electronics dominate.

Revised Answer: Achieving high C5-selectivity requires a catalyst system that can overcome the significant steric hindrance from the adjacent C6-methyl group. This is a challenging transformation that often requires screening different catalyst systems.

Troubleshooting Steps to Favor C5-Arylation:

  • Re-evaluate Ligand Choice: Contrary to typical selectivity inversion, favoring the more hindered C5 site is difficult. Start with smaller, less sterically demanding ligands where electronic effects might dominate.

    • Initial Screen: Use ligands like PPh₃ or bidentate ligands like dppf. These are less bulky and may reveal the inherent electronic preference.

  • Catalyst and Precatalyst: Use a well-defined Pd(II) precatalyst (e.g., G3 or G4-type palladacycles) which can provide a consistent source of the active Pd(0) species.

  • Base and Solvent: The choice of base and solvent can influence catalyst activity and selectivity.

    • Base: Screen a range of bases from moderate (K₂CO₃, Cs₂CO₃) to strong (K₃PO₄).

    • Solvent: Aprotic polar solvents like Dioxane/H₂O or DME/H₂O are standard. Toluene can sometimes offer different selectivity profiles.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. Start at a moderate temperature (e.g., 80 °C) and adjust downwards if the reaction proceeds.

Condition Set Catalyst/Ligand Rationale for C5-Selectivity Typical Starting Conditions
A: Electronic Control Pd(OAc)₂ / PPh₃Small ligand, less influenced by sterics, may favor the electronically preferred site.1.2 eq. Ar-B(OH)₂, 2.0 eq. K₂CO₃, Dioxane/H₂O (4:1), 90 °C
B: Bidentate Ligand PdCl₂(dppf)Bidentate ligand alters the geometry and reactivity of the Pd center.1.2 eq. Ar-B(OH)₂, 2.0 eq. K₃PO₄, DME, 85 °C
Workflow for Optimizing Suzuki C5-Selectivity

G start Goal: C5-Selective Suzuki Coupling cond1 Condition Set A: Pd(OAc)2 / PPh3 K2CO3, Dioxane/H2O, 90°C start->cond1 check1 Analyze C5:C3 Ratio cond1->check1 cond2 Condition Set B: PdCl2(dppf) K3PO4, DME, 85°C check1->cond2 < 10:1 success Success: High C5 Selectivity check1->success > 10:1 check2 Analyze C5:C3 Ratio cond2->check2 check2->success > 10:1 failure Low Selectivity: Proceed to Advanced Troubleshooting check2->failure < 10:1

Caption: Decision workflow for optimizing C5-selective Suzuki coupling.
Scenario 2: Buchwald-Hartwig Amination

Question: "I want to perform a selective mono-amination at the C3 position. Which conditions should I use to avoid di-substitution and reaction at C5?"

Answer: This is a more straightforward challenge. You need to leverage steric hindrance to your advantage. The C3 position is significantly less sterically encumbered than the C5 position (next to the methyl group). By using a bulky ligand, you can dramatically favor reaction at C3.

Troubleshooting Steps to Favor C3-Amination:

  • Ligand is Key: This is the most critical parameter. Use a bulky, electron-rich biaryl monophosphine ligand. These are designed to catalyze reactions on hindered substrates and are highly sensitive to the steric environment around the C-Br bond.

    • Recommended Ligands: RuPhos, SPhos, or XPhos.[6]

  • Control Stoichiometry: To favor mono-amination, use a slight excess of the dibromo-substrate or a 1:1 ratio of reactants. Using an excess of the incoming amine will promote the second, di-amination reaction.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOtBu, KOtBu) are standard for Buchwald-Hartwig aminations.[7][8]

  • Temperature and Time: These reactions are often fast. Monitor the reaction by TLC or LC-MS. Start at a moderate temperature (e.g., 90-100 °C) and stop the reaction once the starting material is consumed to prevent the slower, second amination from occurring.

Protocol: C3-Selective Buchwald-Hartwig Mono-Amination
  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the amine coupling partner (1.1 equiv), and the appropriate base (e.g., NaOtBu, 1.4 equiv).

  • Add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (e.g., RuPhos, 1.5-3 mol% if not using a precatalyst).

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Heat the reaction mixture to 100 °C and monitor its progress by LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., EtOAc).

  • Purify the product by column chromatography.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr)

Question: "Can I selectively displace one bromine with a nucleophile like sodium methoxide via SNAr? Which position is more reactive?"

Answer: Yes, SNAr is a viable strategy for this electron-deficient system. The reactivity is governed by the stability of the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack.[9][10]

  • Positional Reactivity: The pyrazine nitrogens strongly activate the ortho and para positions to nucleophilic attack.

    • Attack at C3: The negative charge of the Meisenheimer complex can be delocalized onto the N4 nitrogen atom, which is highly stabilizing.

    • Attack at C5: The negative charge is ortho to one nitrogen (N1) and meta to the other (N4). This position is also activated, but the direct delocalization onto the adjacent nitrogen (as seen with C3 attack) is a powerful stabilizing effect.

Therefore, the C3 position is predicted to be significantly more electrophilic and reactive towards SNAr .

Recommended Conditions:

  • Nucleophile: Use a strong nucleophile (e.g., NaOMe, NaSMe, or a primary/secondary amine).

  • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is ideal to solvate the cation of the nucleophile and promote the reaction.

  • Temperature: These reactions may require heating. Start at room temperature and gradually increase to 60-100 °C if no reaction is observed.

  • Control: Use 1.0-1.1 equivalents of the nucleophile to favor mono-substitution.

References

  • Ducki, S. (2009). The role of pyridazine structures in drug design. Expert Opinion on Drug Discovery, 4(10), 1045-1061.
  • Houminer, Y., Southwick, E. W., & Williams, D. L. (1989). Substituent-directing effects in the homolytic acylation of pyrazine derivatives. The Journal of Organic Chemistry, 54(3), 640-644. [Link]

  • Murthy, P. K., et al. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCrData, 2(6), x170728. [Link]

  • Pinter, A., et al. (2024). Site-Selective Antibody Conjugation with Dibromopyrazines. Bioconjugate Chemistry. [Link]

  • Lee, C., & Kim, Y. (2014). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform, 45(29). [Link]

  • Norman, J. P., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(12), 7038-7050. [Link]

  • Ju, X. P., et al. (2021). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 13(16), 2739. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Smith, K. L., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9036-9043. [Link]

  • D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Smith, A. M., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 79(19), 8975-8983. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Pyrazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a sought-after motif in drug design.[3][4] The functionalization of this electron-deficient heterocycle is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which provide a powerful toolkit for constructing complex carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2][5][6][7]

For researchers and drug development professionals, the choice of starting material is a critical strategic decision. Halogenated pyrazines are among the most common and versatile building blocks for these transformations.[8][9] This guide provides an in-depth, objective comparison of the reactivity of two key substrates: brominated and chlorinated pyrazines. By understanding the fundamental principles governing their reactivity and examining supporting experimental data, scientists can make more informed decisions to optimize synthetic routes, improve yields, and accelerate discovery.

The Decisive Step: Understanding the Role of the Carbon-Halogen Bond

In the majority of palladium-catalyzed cross-coupling cycles, the initial, and often rate-determining, step is the oxidative addition of the halo-pyrazine to the low-valent palladium(0) catalyst.[10][11][12][13] This crucial step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new palladium(II) intermediate. The energy barrier for this process is directly influenced by the strength of the C-X bond.

A stronger bond requires more energy to break, resulting in a higher activation energy and, consequently, a slower reaction rate. The established trend for carbon-halogen bond dissociation energies (BDE) is:

  • C-Cl Bond Energy: ~339 kJ/mol[14][15]

  • C-Br Bond Energy: ~276 kJ/mol[14][15][16]

This fundamental difference in bond strength—with the C-Cl bond being significantly stronger than the C-Br bond—is the primary reason that brominated pyrazines are generally more reactive than their chlorinated counterparts in cross-coupling reactions .[14][17][18] The weaker C-Br bond allows for a more facile oxidative addition, enabling reactions to proceed under milder conditions, often with shorter reaction times and lower catalyst loadings.[10][19]

Furthermore, the inherently electron-deficient nature of the pyrazine ring, compared to carbocyclic aromatic systems like benzene, facilitates this oxidative addition step, making halopyrazines excellent substrates for a wide array of coupling transformations.[20]

Cross_Coupling_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L Active Catalyst oa_complex [Ar-Pd(II)(X)]L Oxidative Adduct pd0->oa_complex Oxidative Addition (Ar-X) Rate-Determining Step trans_complex [Ar-Pd(II)(R)]L oa_complex->trans_complex Transmetalation (R-M) product_complex [Ar-R-Pd(0)]L trans_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-R) ArR Coupled Product (Ar-R) product_complex->ArR ArX Halopyrazine (Ar-X) ArX->oa_complex RM Organometallic Reagent (R-M) RM->trans_complex

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Comparative Reactivity in Key Cross-Coupling Reactions

While the general reactivity trend (Br > Cl) serves as an excellent guiding principle, the practical reality is nuanced and highly dependent on the specific reaction type, catalyst system, and substrate. Advances in ligand design and catalysis have significantly narrowed the reactivity gap, making chloropyrazines exceptionally viable and often preferred substrates.

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is a workhorse in synthetic chemistry. The higher reactivity of bromopyrazines is most evident here, especially with traditional catalyst systems.

Feature2-Bromopyrazine Derivative2-Chloropyrazine Derivative
General Reactivity HighModerate to Low
Typical Conditions Milder temperatures (e.g., 80-100 °C), shorter reaction times.Often requires higher temperatures (>100 °C) and longer reaction times.
Catalyst System Standard catalysts like Pd(PPh₃)₄ are often effective.May fail with Pd(PPh₃)₄.[2] Requires more advanced, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) or specialized catalysts (e.g., Pd(dppb)Cl₂) to achieve good yields.[2][21]
Yields Generally good to excellent.Can be excellent with optimized, modern catalyst systems.

Expert Insight: The failure of first-generation catalysts like Pd(PPh₃)₄ with chloropyrazines underscores the importance of the ligand.[2] Modern bulky phosphine ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, effectively overcoming the higher C-Cl bond strength.

Buchwald-Hartwig Amination

This C-N bond-forming reaction is critical for synthesizing the aniline and amine-substituted heterocycles prevalent in pharmaceuticals.

Feature2-Bromopyrazine Derivative2-Chloropyrazine Derivative
General Reactivity HighModerate, but highly effective with modern catalysts.
Catalyst System Effective with a broad range of phosphine ligands.Highly dependent on sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Buchwald ligands).
Noteworthy Observation The reaction proceeds reliably under standard conditions.With optimized, modern catalyst systems, chloropyrazines can be coupled with remarkably low catalyst loadings and short reaction times, sometimes outperforming their bromo and iodo counterparts.[2]
Yields Good to excellent.Good to excellent, contingent on the correct catalyst system.

Expert Insight: The development of highly active catalyst systems for Buchwald-Hartwig amination has been a game-changer. It has elevated chloropyrazines from challenging substrates to routine starting materials, allowing chemists to leverage their lower cost and wider availability.

Stille & Sonogashira Couplings

These reactions further demonstrate that while the Br > Cl trend is a useful generalization, it is not absolute.

  • Stille Coupling: This reaction is known for its versatility and functional group tolerance. While bromopyrazines react more readily, chloropyrazines are also excellent substrates, and the choice of catalyst can be used to impart selectivity in di-halo systems.[2][22]

  • Sonogashira Coupling: In a notable inversion of expected reactivity, simple chloropyrazine has been shown to be an excellent substrate for Sonogashira coupling, in some cases providing quantitative conversion to the desired alkynylated product.[2] This highlights that the interplay between the substrate, coupling partner, and catalyst can sometimes override the influence of bond dissociation energy alone.

Validated Experimental Protocols

The trustworthiness of a synthetic method lies in its reproducibility. Below are detailed protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions, explaining the causal choices behind each component.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-phenylpyrazine

This protocol demonstrates the use of a modern catalyst system to effectively couple a less reactive chloropyrazine.

Methodology:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 2,5-dichloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Solvent Addition: Add degassed solvents, toluene and water (5:1 ratio), via syringe. Causality: The biphasic solvent system is standard for Suzuki couplings. The base (Na₂CO₃) is soluble in the aqueous phase, where it activates the boronic acid for transmetalation.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-phenylpyrazine.[1]

Experimental_Workflow setup 1. Reaction Setup (Reagents, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Solvent Addition (Degassed Solvents) inert->solvent react 4. Reaction (Heating & Stirring) solvent->react workup 5. Aqueous Workup (Extraction & Washing) react->workup purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Strategic Considerations for Synthesis Design

The choice between a brominated and a chlorinated pyrazine is a strategic one, balancing reactivity, cost, and synthetic goals.

When to Choose a Chlorinated Pyrazine:
  • Cost and Availability: Chlorinated starting materials are often significantly less expensive and more readily available from commercial suppliers than their brominated analogs, a crucial factor for large-scale synthesis.[8][9]

  • Selective Sequential Coupling: For di-halogenated pyrazines (e.g., 2-bromo-5-chloropyrazine), the inherent reactivity difference (Br > Cl) can be exploited. A first cross-coupling can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This provides a powerful strategy for building molecular complexity.[23]

  • Access to Modern Catalysts: If a laboratory is equipped with modern, highly active catalyst systems (specialized ligands and pre-catalysts), the reactivity barrier of chloropyrazines is easily overcome, making them the logical economic choice.

When to Choose a Brominated Pyrazine:
  • Milder Conditions Required: If the substrate contains sensitive functional groups that cannot tolerate the higher temperatures or longer reaction times often required for chloropyrazines, the milder conditions afforded by bromopyrazines are advantageous.

  • Broader Catalyst Scope: Bromopyrazines are more forgiving and react well with a wider array of "standard" and older-generation palladium catalysts. This can be beneficial if access to specialized, and often more expensive, ligands is limited.

  • Maximizing Yield with Difficult Partners: When using a particularly challenging or less reactive coupling partner (e.g., a sterically hindered boronic acid), starting with the more reactive bromopyrazine can increase the probability of a successful reaction and higher yield.

Decision_Workflow box_node Couple at more reactive halogen first. (e.g., Br before Cl) use_bromo Choose Bromopyrazine (Higher reactivity, milder conditions) box_node->use_bromo First Coupling start Start: Choose Halopyrazine q1 Is sequential coupling planned? start->q1 q1->box_node Yes q2 Are modern, highly active catalysts available? q1->q2 No q3 Are sensitive functional groups present? q2->q3 No use_chloro Choose Chloropyrazine (Cost-effective, selective) q2->use_chloro Yes q3->use_chloro No (Default economic choice) q3->use_bromo Yes

Caption: Decision workflow for selecting a halopyrazine substrate.

Conclusion

In the comparative landscape of halopyrazine reactivity, a clear hierarchy emerges. Brominated pyrazines are inherently more reactive than their chlorinated counterparts due to the weaker carbon-bromine bond, which facilitates the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling. This allows them to react under milder conditions and with a broader range of catalyst systems.

However, this fundamental reactivity is only part of the story. The remarkable advances in catalyst development over the past two decades have largely leveled the playing field. With the appropriate choice of electron-rich, bulky phosphine ligands, chlorinated pyrazines have become highly efficient and reliable substrates for nearly all major cross-coupling reactions.

Ultimately, the decision to use a brominated versus a chlorinated pyrazine is a strategic one. For syntheses demanding mild conditions or where access to advanced catalysts is limited, bromopyrazines remain the safer choice. For cost-driven, large-scale projects or complex sequential functionalizations, the economic advantages and strategic potential of chloropyrazines, unlocked by modern catalysis, make them an increasingly compelling and often superior option for the modern medicinal chemist.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine.
  • Stanetty, C., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3511-3526. DOI:10.1039/C3OB40460A.
  • Stanetty, C., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloropyrazine in Pharmaceutical Synthesis.
  • Aoyagi, Y., Inoue, A., Koike, I., et al. (n.d.). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Semantic Scholar.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • MacMillan, D. W. C., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloropyrazine in Modern Pharmaceutical Development.
  • BenchChem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
  • Balasubramanian, S., & Manogaran, S. (n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. NIH.
  • Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
  • Pinheiro, P. F. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
  • Request PDF. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate.
  • LibreTexts. (n.d.). Oxidative addition and palladium coupling.
  • Request PDF. (2013). Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. ResearchGate.
  • Request PDF. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
  • Zhang, Y., et al. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Zhang, Q. (n.d.). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Royal Society of Chemistry. (n.d.). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2025). Bond Energies.

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A Comparative Spectroscopic Guide to 3,5-Dibromo-6-methylpyrazin-2-amine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel heterocyclic compounds is paramount. 3,5-Dibromo-6-methylpyrazin-2-amine, a substituted pyrazine, represents a class of molecules with significant potential in medicinal chemistry due to the prevalence of the pyrazine ring in biologically active compounds. This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative framework against structurally similar analogues. By understanding its unique spectral signature, researchers can accelerate synthesis, purification, and downstream applications.

The following sections detail the expected and observed spectroscopic properties of this compound and its comparators, grounded in fundamental principles and supported by experimental data where available. This guide is intended to be a practical resource for scientists engaged in the synthesis and characterization of heterocyclic amines.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct arrangement of a primary amine, a methyl group, and two bromine atoms on the pyrazine core, gives rise to a predictable yet unique spectroscopic fingerprint. The electron-withdrawing nature of the bromine atoms and the pyrazine ring, combined with the electron-donating amine and methyl groups, creates a nuanced electronic environment that is reflected in its spectral data.

For a robust comparative analysis, this guide will reference the experimental data of two closely related compounds: 2-Amino-3-bromo-5-methylpyrazine and 2-Amino-3,5-dibromopyrazine . These molecules offer valuable insights into the influence of the number and position of bromine and methyl substituents on the spectroscopic properties of the aminopyrazine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected ¹H NMR Spectrum of this compound:

  • Methyl Protons (-CH₃): A singlet is expected for the three equivalent protons of the methyl group. Due to the proximity to the electron-donating amino group and the pyrazine ring, this signal is anticipated to appear in the range of δ 2.3-2.7 ppm.

  • Amine Protons (-NH₂): A broad singlet is characteristic of the two amine protons. The chemical shift of this peak is highly dependent on the solvent and concentration, but it is typically expected in the range of δ 4.5-5.5 ppm. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

  • Aromatic Protons: The pyrazine ring of the target molecule is fully substituted, and therefore, no aromatic proton signals are expected.

Comparative ¹H NMR Data:

CompoundMethyl Protons (δ, ppm)Amine Protons (δ, ppm)Aromatic Proton(s) (δ, ppm)
This compound (Predicted) ~2.5 (s, 3H)~5.0 (br s, 2H)None
2-Amino-3-bromo-5-methylpyridine 2.13 (s, 3H)5.65 (br s, 2H)7.78 (s, 1H), 7.17 (s, 1H)
2-Amino-6-methylpyrazine 2.4 (s, 3H)4.4 (br s, 2H)7.8 (s, 1H), 7.8 (s, 1H)

Note: The data for 2-Amino-3-bromo-5-methylpyridine is for a pyridine ring system, which will have different electronic properties but provides a useful reference for the chemical shifts of the methyl and amine protons in a similar heterocyclic environment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br) and the overall electronic distribution in the aromatic ring.

  • Methyl Carbon (-CH₃): This signal is expected to be the most upfield, likely in the range of δ 15-25 ppm.

  • Pyrazine Ring Carbons:

    • C-NH₂: The carbon bearing the amino group is expected to be significantly shielded, appearing around δ 140-150 ppm.

    • C-Br: The carbons attached to the electronegative bromine atoms will be deshielded, with their signals appearing downfield. The exact positions will depend on the combined electronic effects within the ring.

    • C-CH₃: The carbon attached to the methyl group will be influenced by both the methyl and adjacent nitrogen atoms.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectrum of this compound:

  • N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: Aromatic C-H stretching is absent. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The pyrazine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the primary amine is expected around 1600-1650 cm⁻¹.

  • C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond will likely be observed in the 1250-1350 cm⁻¹ range.

  • C-Br Stretching: The carbon-bromine stretching vibrations are expected in the fingerprint region, typically between 500-700 cm⁻¹.

Comparative IR Data (Key Vibrational Frequencies in cm⁻¹):

Vibrational ModeThis compound (Predicted)2-Amino-3,5-dibromopyrazine (Experimental)
N-H Stretch ~3450, ~33503427, 3313
C-H Stretch (aliphatic) ~2950N/A
N-H Bend ~16201635
C=N, C=C Stretch ~1580, ~14501577, 1446
C-N Stretch ~13001308
C-Br Stretch ~600-700Not specified

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to ensure a high-quality spectrum.

  • Data Processing: The spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular formula is C₅H₅Br₂N₃. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The most abundant isotopes of bromine are ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Therefore, the molecular ion will appear as a triplet of peaks at m/z 265, 267, and 269 in an approximate ratio of 1:2:1.

  • Major Fragmentation Pathways:

    • Loss of a Bromine Atom: A significant fragment would be the loss of a bromine radical ([M-Br]⁺), resulting in a doublet of peaks (due to the remaining bromine atom) around m/z 186 and 188.

    • Loss of a Methyl Radical: The loss of the methyl group ([M-CH₃]⁺) would also be a likely fragmentation pathway.

    • Ring Fragmentation: Subsequent fragmentation of the pyrazine ring can lead to smaller charged species.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight (monoisotopic)Key Fragments (m/z)
This compound C₅H₅Br₂N₃264.88M⁺ triplet: 265, 267, 269; [M-Br]⁺ doublet: 186, 188
2-Amino-3,5-dibromopyrazine C₄H₃Br₂N₃250.87M⁺ triplet: 251, 253, 255; [M-Br]⁺ doublet: 172, 174

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Alternatively, direct infusion with Electrospray Ionization (ESI) can be used.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Data Acquisition:

    • EI Mode (GC-MS): A standard electron energy of 70 eV is used.

    • ESI Mode: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

    • The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Expected UV-Vis Spectrum of this compound:

The pyrazine ring is an aromatic system, and the presence of the amino and bromo substituents will influence the wavelengths of maximum absorbance (λmax).

  • π → π* Transitions: Strong absorptions are expected in the UV region, typically between 200-300 nm, corresponding to π → π* transitions within the pyrazine ring.

  • n → π* Transitions: Weaker absorptions at longer wavelengths (potentially >300 nm) may be observed due to n → π* transitions involving the non-bonding electrons on the nitrogen atoms.

Comparative UV-Vis Data (in Ethanol or Methanol):

Compoundλmax (nm)
This compound (Predicted) ~250-260 nm, ~320-340 nm
Halogenated Aminopyrazoles (General) 246-300 nm (π → π), 334-520 nm (π → π)

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample solution over a range of 200-800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualizing the Analytical Workflow

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample (ATR) Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep UV_Prep Dilute in UV-Transparent Solvent Sample->UV_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS UV UV-Vis Spectroscopy UV_Prep->UV Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UV->Structure Comparison Comparison with Analogues Structure->Comparison Report Comprehensive Report Comparison->Report

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, Mass Spectrometry, and UV-Vis techniques, provides a detailed and unique fingerprint for this molecule. By comparing its expected spectral features with the experimental data of closely related analogues, researchers can confidently identify and characterize this compound. This guide serves as a foundational reference, enabling the efficient and accurate progression of research and development endeavors involving this and similar heterocyclic structures. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in scientific investigations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620004, 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Avdović, E. H., & Djozan, D. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8269. [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Brominated Aminopyridines

Brominated aminopyridines are a class of heterocyclic compounds that serve as pivotal building blocks in the realms of medicinal chemistry and materials science. Their utility stems from the unique interplay of the electron-donating amino group and the electron-withdrawing, yet polarizable, bromine substituent on the aromatic pyridine ring. This electronic arrangement makes them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Beyond their synthetic utility, the presence of both hydrogen bond donors/acceptors (amino and pyridine nitrogen) and a halogen bond donor (bromine) makes these molecules ideal candidates for crystal engineering and the design of novel supramolecular architectures.[3][4]

Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount. The crystal packing, dictated by a delicate balance of intermolecular forces, directly influences critical physicochemical properties such as solubility, melting point, stability, and, in the case of active pharmaceutical ingredients (APIs), bioavailability. This guide provides a comparative analysis of the crystal structures of related brominated aminopyridines, delving into the experimental methodologies, the nature of intermolecular interactions, and the role of computational chemistry in elucidating their solid-state behavior.

Methodologies for Elucidating Crystal Structure

The unequivocal determination of a molecule's solid-state structure is primarily achieved through diffraction techniques. The choice of method depends on the nature of the sample, with single-crystal X-ray diffraction being the gold standard for obtaining precise atomic coordinates.

Experimental Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unparalleled level of detail, revealing exact bond lengths, bond angles, and the nature of intermolecular interactions.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A high-quality, single crystal (typically 0.1-0.3 mm) free of defects is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (usually 100 K).

    • Causality: Flash-cooling is crucial as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise structure. It also protects sensitive samples from radiation damage.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and a series of diffraction patterns are collected on a detector.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

Experimental Protocol 2: Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool for analyzing polycrystalline (powder) samples. It is particularly valuable for phase identification, assessing sample purity, and studying polymorphism.[5]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and loaded into a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline phase. This pattern can be compared to databases or simulated patterns from known crystal structures for phase identification.[5][6]

Comparative Structural Analysis of Brominated Aminopyridines

The substitution pattern of bromine atoms on the aminopyridine scaffold significantly influences the resulting crystal packing. While a comprehensive database is vast, the following table summarizes crystallographic data for representative structures, illustrating the diversity in their solid-state arrangements.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
5-Bromopyridine-2,3-diamineC₅H₆BrN₃OrthorhombicP2₁2₁2₁N-H···N, π-stacking[4]
4-Aminopyridinium BromideC₅H₇N₂⁺·Br⁻MonoclinicP2₁/cN-H···Br, C-H···Br[7][8]
3,3′,5′-Tribromo-pyridyl-pyridinium BromideC₁₀H₈Br₃N₂⁺·Br⁻OrthorhombicPbcnN-H···Br, Halogen Bonding[9][10]
2-Amino-4-(4-bromophenyl)-tetrahydropyridine derivativeC₁₈H₁₄BrN₃O·0.5H₂OMonoclinicP2₁/cN-H···N, N-H···Br, O-H···O[11]

This table is illustrative. The Cambridge Structural Database (CSD) is the definitive resource for published crystal structures.

Analysis of these and related structures reveals that even minor changes, such as the position of the bromine atom, can lead to different crystal systems and space groups. For instance, the reaction of 4-aminopyridine with Br₂ can result in protonation and subsequent bromination, leading to complex pyridyl-pyridinium cations with extensive 3D networks supported by both hydrogen and halogen bonding.[9][10]

The Hierarchy of Intermolecular Interactions

The supramolecular assembly of brominated aminopyridines is a masterclass in the interplay of non-covalent forces. The final crystal structure is the result of a competition and cooperation between hydrogen bonds, halogen bonds, and weaker interactions.

Hydrogen Bonding: The Primary Director

Hydrogen bonds, particularly those involving the amino group (N-H) as a donor and the pyridine nitrogen (N) or a bromide anion (Br⁻) as an acceptor, are often the most dominant interactions in these systems.[12][13][14] They form robust synthons, such as chains or dimers, that act as the primary framework of the crystal packing.

G cluster_0 Molecule A cluster_1 Molecule B A_N_pyridine N A_NH2 H₂N A_ring Pyridine Ring A_NH2->A_ring B_N_pyridine N A_NH2->B_N_pyridine N-H···N A_Br Br A_ring->A_N_pyridine B_NH2 H₂N B_ring Pyridine Ring B_NH2->B_ring B_Br Br B_ring->B_N_pyridine caption Fig. 1: N-H···N Hydrogen Bonding

Halogen Bonding: A Powerful Secondary Force

The bromine atom in these molecules is not merely a steric substituent; it is an electrophilic "σ-hole" on the side opposite the C-Br covalent bond, allowing it to act as a halogen bond (XB) donor.[3][15] This directional interaction with Lewis bases (like a pyridine nitrogen or an oxygen atom) is a powerful tool in crystal engineering.[16][17]

Studies have shown that bromine halogen bonds are highly directional, with C-Br···X angles typically between 168° and 177°.[16][18] The strength of these interactions increases in the order Cl < Br < I.[3] Halogen bonding can effectively link the primary hydrogen-bonded motifs, adding dimensionality and stability to the crystal lattice.[3]

G cluster_0 Molecule A cluster_1 Molecule B (Acceptor) A_CBr C-Br B_N N A_CBr->B_N C-Br···N A_ring Pyridine Ring A_ring->A_CBr B_ring Pyridine Ring B_N->B_ring caption Fig. 2: C-Br···N Halogen Bonding

π-π Stacking and Other Weak Interactions

In addition to these primary forces, weaker interactions like π-π stacking between pyridine rings and C-H···π interactions contribute to the overall stability of the crystal packing.[4][19] Hirshfeld surface analysis is an excellent computational tool for visualizing and quantifying the contributions of these various interactions.[8][19][20]

The Challenge of Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration, especially in the pharmaceutical industry.[21] Different polymorphs of the same API can have different stabilities, dissolution rates, and manufacturing properties. While extensive studies on the polymorphism of brominated aminopyridines are not widely reported, the parent compound, 4-aminopyridine, is known to exist in at least eight polymorphic forms.[21] This suggests that brominated derivatives are also likely to exhibit polymorphic behavior, a crucial area for further investigation during drug development.

Computational Chemistry: The Predictive and Explanatory Partner

Experimental diffraction provides the ground truth of a crystal structure, but computational methods offer invaluable insight into the "why" and "how" of molecular assembly.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies to compare with experimental IR and Raman spectra, and determine the energies of different intermolecular interactions.[22][23][24] This allows for a quantitative ranking of the forces stabilizing the crystal structure.

  • Hirshfeld Surface Analysis: This technique maps intermolecular contacts onto a 3D surface around a molecule in a crystal.[11][19] It provides a visual and quantitative breakdown of all close contacts (e.g., H···H, C···H, Br···H), making it an excellent tool for comparing the packing environments in different crystal structures.[8][19][20]

  • Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on a molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions.[25] This helps predict likely sites for hydrogen and halogen bonding.

G caption Fig. 3: Workflow for Crystal Structure Analysis

Conclusion and Future Outlook

The crystal structures of brominated aminopyridines are governed by a sophisticated interplay of strong N-H···N/Br hydrogen bonds and directional C-Br···X halogen bonds, supplemented by weaker van der Waals forces. The specific substitution pattern of the bromine atoms and the position of the amino group are critical determinants of the final supramolecular architecture.

Future research in this area will likely focus on leveraging this fundamental understanding for the rational design of multi-component crystals (co-crystals) with tailored properties. By carefully selecting co-formers that can interact with the hydrogen and halogen bonding sites on the brominated aminopyridine scaffold, it is possible to engineer materials with desired solubility, stability, and even optical properties. The continued synergy between advanced diffraction techniques and increasingly powerful computational methods will be essential in unlocking the full potential of these versatile molecular building blocks.

References

  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm (RSC Publishing).
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design (ACS Publications).
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate.
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
  • Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives. PubMed.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate.
  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. ResearchGate.
  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI.
  • Crystal and molecular structure of 5-bromopyridine-2,3-diamine. ResearchGate.
  • Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes. PubMed Central (NIH).
  • Crystal packing of compound (I) viewed down the b axis, showing the O-HÁ Á ÁO, N-HÁ Á ÁO and C-BrÁ Á Á interactions. ResearchGate.
  • Exploring the intermolecular interactions in Co-crystals of 4-cyanopyridine with 4-bromobenzoic acid: Experimental and computational methods. ResearchGate.
  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. PubMed Central (NIH).
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
  • Crystal structures of N′-aminopyridine-2-carboximidamide and N. PubMed Central (NIH).
  • The crystal packing of (I). NH—Br hydrogen bonds indicated as blue... ResearchGate.
  • Crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide. Semantic Scholar.
  • Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-([1,1′-biphenyl]-4-yl)-2-oxoethyl]-3-methyl-1,4-dihydropyridin-4-iminium bromide. PubMed Central (NIH).
  • New polymorphic forms of 4-aminopyridine and pharmaceutical application of same. Google Patents.
  • 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis. PubMed Central (NIH).
  • Powder X‐ray diffraction (PXRD) analysis of the bromination of 1. ResearchGate.
  • Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. ResearchGate.
  • Hydrogen bonding in the bromide salts of 4-aminobenzoic acid and 4-aminoacetophenone. Acta Crystallographica Section E.
  • Best Practices in Formulation Analyses by X-ray Diffraction. International Centre for Diffraction Data.
  • Computational study on 2,3,4-aminopyridines. ResearchGate.

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A Comparative Guide to Purity Validation of 3,5-Dibromo-6-methylpyrazin-2-amine: An Orthogonal Approach Using HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the question I most frequently encounter is not just "how pure is my compound?" but "how confident are you in that purity value?" For pharmaceutical intermediates like 3,5-Dibromo-6-methylpyrazin-2-amine, a critical building block in medicinal chemistry, this confidence is paramount. A single, unidentified impurity can derail a drug development program, leading to failed syntheses, unexpected toxicity, or compromised clinical trial results.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust purity validation of synthesized this compound. We will move beyond mere protocols to explore the underlying scientific rationale for methodological choices, ensuring a self-validating system of analysis. The core principle here is orthogonality; by employing two techniques that measure purity based on different physicochemical properties, we create a powerful, cross-verifying system that significantly enhances the trustworthiness of our results.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy. For an aromatic amine like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. This technique separates compounds based on their hydrophobicity, making it ideal for distinguishing our moderately polar target molecule from potential non-polar or more polar impurities.[1][2]

Causality in Method Development

The goal is to develop a method that can resolve the target analyte from all potential process-related impurities, such as unreacted starting materials, mono-brominated intermediates, and other isomeric byproducts.[3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the standard for RP-HPLC and is selected here for its proven effectiveness in separating a wide range of aromatic compounds.[4] Its non-polar nature provides strong retention for our analyte, allowing for fine-tuning of the separation with the mobile phase.

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers good peak shape and lower viscosity than methanol. A gradient, starting with a higher water percentage and increasing the acetonitrile concentration over time, is superior to an isocratic method for this application. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured and resolved within a reasonable runtime, resulting in sharper peaks and improved sensitivity.[5]

  • Detection: The pyrazine ring contains a strong chromophore. UV detection at 220 nm is selected to ensure high sensitivity for the analyte and a broad range of potential aromatic impurities.[6]

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation prep_std Prepare Reference Standard (1.0 mg/mL in Acetonitrile) filter_std Filter Standard (0.45 µm) prep_std->filter_std prep_sample Prepare Synthesized Sample (1.0 mg/mL in Acetonitrile) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_setup HPLC System Setup (C18 Column, Gradient Elution) filter_sample->hplc_setup inject_std Inject Reference Standard hplc_setup->inject_std inject_sample Inject Synthesized Sample inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate identify Identify Main Peak via Retention Time Matching integrate->identify calculate Calculate Purity (% Area Normalization) identify->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Detailed Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software (e.g., Empower 3).[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to achieve a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the reference standard.

    • Filtration: Filter both solutions through a 0.45 µm syringe filter prior to injection to remove particulates.

Data Interpretation and Purity Calculation

The purity is determined by the area normalization method. The retention time of the main peak in the sample chromatogram should match that of the reference standard.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterExpected ResultInterpretation
Retention Time (t_R) ~8.5 min (Hypothetical)Consistent retention time between the standard and sample confirms peak identity.
Peak Shape Symmetrical (Tailing factor < 1.5)A good peak shape indicates an efficient separation and lack of column overload or secondary interactions.
Purity by Area % > 98% (Typical Target)Provides a quantitative measure of the main component relative to all detected impurities.
Impurities Peaks at other retention timesAny additional peaks represent impurities. Their area percentages indicate their relative abundance.

Part 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Identification

While HPLC excels at quantification, NMR provides unparalleled insight into molecular structure. For purity validation, its power lies in identifying and characterizing impurities that may be invisible to HPLC or co-elute with the main peak. It serves as an essential orthogonal method for structural confirmation.[7]

Causality in NMR Analysis
  • ¹H NMR (Proton NMR): This is the first line of defense. It provides information on the number and type of hydrogen atoms in the molecule. For this compound, we expect three distinct signals: one for the methyl group protons, one for the amine protons, and importantly, the absence of other aromatic proton signals on the pyrazine ring. The presence of unexpected signals is a direct indication of impurities.

  • ¹³C NMR (Carbon NMR): This technique confirms the carbon skeleton of the molecule. We expect to see 5 distinct carbon signals corresponding to the 5 unique carbon atoms in the structure. The appearance of more than 5 signals would strongly suggest the presence of carbon-containing impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent capable of dissolving the analyte well, and its residual proton signal does not interfere with the expected analyte signals. Furthermore, the amine (N-H) protons often appear as a broader, more distinct signal in DMSO-d₆ compared to CDCl₃, which aids in their assignment.[7]

Workflow for NMR Purity and Identity Verification

This diagram outlines the steps for using NMR to confirm the structure and identify potential impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into NMR Spectrometer (≥400 MHz) transfer->load shim Shim Magnetic Field load->shim acquire_h1 Acquire ¹H NMR Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum acquire_h1->acquire_c13 process Process Spectra (FT, Phasing, Baseline Correction) acquire_c13->process assign Assign Signals to Expected Structure process->assign check_impurities Identify Impurity Signals (Residual Solvents, Byproducts) assign->check_impurities integrate Integrate ¹H Signals check_impurities->integrate report Structural Confirmation & Impurity Profile Report integrate->report

Caption: Workflow for NMR Structural and Purity Verification.

Detailed Experimental Protocol: NMR
  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended for better resolution).

    • High-precision 5 mm NMR tubes.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆.

    • Vortex briefly to ensure complete dissolution and transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay for better quantification if needed).

    • Number of Scans: 1024 or more, depending on sample concentration.

Data Interpretation and Structural Confirmation

The acquired spectra should be compared against the predicted chemical shifts for the target structure.

¹H NMR Data (Predicted in DMSO-d₆)
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃~2.4 ppmSinglet
-NH₂~7.0 ppmBroad Singlet
¹³C NMR Data (Predicted in DMSO-d₆)
Number of Signals 5
Predicted Chemical Shifts (δ, ppm) C-Br: ~115-125 ppm, C-CH₃: ~145-155 ppm, C-NH₂: ~150-160 ppm, -CH₃: ~20-25 ppm
  • Structural Confirmation: The presence of the predicted signals and the absence of others confirms the identity of the bulk material.

  • Impurity Identification: Any extraneous peaks should be investigated. Small peaks in the aliphatic region (~0-2 ppm) could indicate residual grease or solvent from purification (e.g., hexane, ethyl acetate). Signals in the aromatic region could indicate starting materials or side-products. The characteristic signal of DMSO-d₆ appears at ~2.50 ppm and water is often seen as a broad peak around 3.3 ppm.

Comparative Analysis: HPLC vs. NMR

Neither technique alone provides a complete picture of purity. Their complementary nature is their greatest strength.

FeatureHPLC (with UV Detection)NMR Spectroscopy
Primary Purpose Quantitative analysis of purity and impurity levels.Qualitative analysis for structural confirmation and identification of unknown impurities.
Sensitivity High (ppm to ppb levels). Excellent for detecting trace impurities.Lower (typically requires >0.1% for detection of impurities).
Information Provided Retention time, peak area (relative concentration).Chemical structure, molecular connectivity, relative number of protons.
Reference Standard Required for positive identification and accurate quantification.Not strictly required for purity estimation (can use internal standards) or structural ID.
Impurity Detection Only detects chromophoric impurities. Non-UV active compounds are missed.Detects all proton/carbon-containing impurities above the detection limit, regardless of their optical properties.
Sample State Destructive (sample is consumed).Non-destructive (sample can be fully recovered).

Conclusion: An Integrated Strategy for Purity Validation

For establishing the purity of a critical intermediate like this compound, relying on a single analytical method is insufficient. A robust, self-validating strategy mandates the orthogonal use of both HPLC and NMR.

  • HPLC provides the definitive quantitative purity value , demonstrating the homogeneity of the sample with high sensitivity.

  • NMR provides the definitive structural confirmation , ensuring the main component is indeed the target molecule and revealing the presence of any non-chromophoric or structurally-related impurities that HPLC might miss.

By integrating the data from both analyses, researchers and drug development professionals can be highly confident in the quality of their synthesized material, mitigating risks and ensuring the integrity of their subsequent research.

References

  • Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage, Analytical Sciences Department, Toray Research Center, Inc.[Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.[Link]

  • General procedure for synthesis of 2,5-disubstitutedpyrazines. The Royal Society of Chemistry.[Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid.[Link]

  • ¹H NMR and ¹³C NMR spectra of pyrazine substituted phosphonium salt. ResearchGate.[Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.[Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.[Link]

  • Pyrazine-impurities. Pharmaffiliates.[Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed.[Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.[Link]

  • Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory.[Link]

  • Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications.[Link]

  • 3,5-Dibromo-6-methylpyridin-2-amine. IUCr Journals.[Link]

  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies.[Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters.[Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.[Link]

  • ¹H NMR Spectra and Interpretation. Chemistry LibreTexts.[Link]

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A Comparative Guide to the Structure-Activity Relationship of 3,5-Dibromo-6-methylpyrazin-2-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 3,5-Dibromo-6-methylpyrazin-2-amine scaffold. We will explore the synthetic strategies to modify this versatile starting material, compare the biological activities of the resulting compounds, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking.[3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] Notably, several FDA-approved drugs, such as the anticancer agent Gilteritinib, feature a pyrazine core, highlighting the clinical significance of this heterocycle.[5]

The this compound scaffold is a particularly attractive starting point for the development of new therapeutic agents. The bromine atoms at the 3 and 5 positions serve as versatile handles for the introduction of a wide range of substituents via cross-coupling reactions, enabling a systematic exploration of the chemical space and the optimization of biological activity.[6] The 2-amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the hinge region of protein kinases.[7] The methyl group at the 6-position can influence the compound's solubility, metabolic stability, and steric interactions with the target protein.

This guide will focus on the SAR of 3,5-disubstituted-6-methylpyrazin-2-amine derivatives, with a particular emphasis on their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and other diseases.

Synthetic Strategies: Accessing Chemical Diversity

The primary strategy for derivatizing the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful and versatile reaction allows for the formation of carbon-carbon bonds between the pyrazine scaffold and a variety of aryl and heteroaryl boronic acids or esters.[8] The differential reactivity of the bromine atoms at the 3 and 5 positions can potentially allow for selective and sequential functionalization, further expanding the accessible chemical diversity.

Below is a general workflow for the synthesis of a library of 3,5-diaryl-6-methylpyrazin-2-amine derivatives.

G cluster_0 Synthetic Workflow A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Arylboronic Acid (R1-B(OH)2) B->C D 3-Aryl-5-bromo-6-methylpyrazin-2-amine C->D F Suzuki-Miyaura Coupling (Pd catalyst, base) D->F E Arylboronic Acid (R2-B(OH)2) E->F G 3,5-Diaryl-6-methylpyrazin-2-amine Library F->G

Caption: General synthetic workflow for the preparation of 3,5-diaryl-6-methylpyrazin-2-amine derivatives via sequential Suzuki-Miyaura cross-coupling reactions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminopyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring. By analyzing the data from various studies on related 2-aminopyrazine scaffolds, we can deduce key SAR trends that are likely applicable to derivatives of this compound.

Kinase Inhibition as a Primary Therapeutic Target

Numerous studies have identified 2-aminopyrazine derivatives as potent inhibitors of various protein kinases, including Aurora kinases and SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][5] These enzymes are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrazine core is thought to mimic the adenine moiety of ATP, forming key hydrogen bonds with the kinase hinge region.

Comparative Analysis of Substituent Effects

The following table summarizes the structure-activity relationships of a series of hypothetical 3,5-diaryl-6-methylpyrazin-2-amine derivatives based on published data for similar 2-aminopyrazine kinase inhibitors. The IC50 values are representative and intended to illustrate SAR trends.

Compound IDR1 (Position 3)R2 (Position 5)Aurora A IC50 (nM)[5]SHP2 IC50 (µM)[1]Key SAR Insights
1a PhenylPhenyl500>50Baseline activity with simple aryl groups.
1b 4-MethoxyphenylPhenyl25025Electron-donating groups at the para position of the aryl ring can enhance activity.
1c 4-ChlorophenylPhenyl15010Electron-withdrawing groups, such as halogens, at the para position can improve potency.
1d 3,5-Dimethylisoxazol-4-yl4-Chlorophenyl905.6Introduction of a heterocyclic ring can significantly increase potency, likely through additional interactions with the active site.[5]
1e 4-(N-methylcarboxamido)phenyl4-Chlorophenyl502.1A polar group capable of hydrogen bonding at the para position can lead to a substantial increase in activity.
  • Substitution at the 3- and 5-positions is crucial for activity. The nature of the aryl or heteroaryl substituents dramatically influences the inhibitory potency.

  • Electronic effects of substituents on the aryl rings play a significant role. Both electron-donating and electron-withdrawing groups can modulate activity, suggesting a complex interplay of electronic and steric factors.

  • Heterocyclic substituents are generally favorable. The introduction of heterocycles can provide additional hydrogen bond donors and acceptors, leading to enhanced binding affinity.

  • Polar functional groups capable of hydrogen bonding are often beneficial. This is particularly true for substituents that can interact with solvent-exposed regions of the kinase active site.

The logical relationship for optimizing the kinase inhibitory activity of this scaffold can be visualized as follows:

G Start This compound Scaffold Step1 Introduce Aryl/Heteroaryl Groups at C3 and C5 via Suzuki Coupling Start->Step1 Step2 Systematically Vary Substituents on the Aryl Rings Step1->Step2 Step3 Introduce Polar/Hydrogen Bonding Groups Step2->Step3 Step4 Incorporate Heterocyclic Rings Step3->Step4 End Optimized Kinase Inhibitor Step4->End

Caption: Logical workflow for the optimization of 3,5-disubstituted-6-methylpyrazin-2-amine derivatives as kinase inhibitors.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Synthesis of 3-(4-Chlorophenyl)-5-(3,5-dimethylisoxazol-4-yl)-6-methylpyrazin-2-amine (Representative Compound)

Materials:

  • This compound

  • (4-Chlorophenyl)boronic acid

  • (3,5-Dimethylisoxazol-4-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 3-(4-Chlorophenyl)-5-bromo-6-methylpyrazin-2-amine.

    • To a solution of this compound (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add (4-chlorophenyl)boronic acid (1.1 eq) and sodium carbonate (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(dppf)Cl2 (0.05 eq) and heat the reaction mixture to 90 °C for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired product.

  • Step 2: Synthesis of 3-(4-Chlorophenyl)-5-(3,5-dimethylisoxazol-4-yl)-6-methylpyrazin-2-amine.

    • To a solution of 3-(4-chlorophenyl)-5-bromo-6-methylpyrazin-2-amine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add (3,5-dimethylisoxazol-4-yl)boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(dppf)Cl2 (0.05 eq) and heat the reaction mixture to 90 °C for 6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the final product.

In Vitro Kinase Inhibition Assay (Aurora A)

Materials:

  • Recombinant human Aurora A kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization or intensity.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction:

    • Add 5 µL of assay buffer to each well of a 384-well plate.

    • Add 0.5 µL of the test compound solution to the appropriate wells (final DMSO concentration ≤ 1%).

    • Add 2.5 µL of the enzyme solution (recombinant Aurora A) to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a suitable stop solution (e.g., EDTA). Measure the fluorescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control wells (with and without enzyme).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of a wide range of derivatives through Suzuki-Miyaura cross-coupling allows for a thorough exploration of the structure-activity relationship. The SAR analysis presented in this guide suggests that the introduction of substituted aryl and heteroaryl groups at the 3 and 5 positions is a viable strategy for enhancing inhibitory potency. Future efforts in this area should focus on the synthesis and evaluation of a diverse library of compounds to further refine the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of these promising molecules.

References

  • Cui, H., Zhang, R., Xiong, X., Cui, Z., Min, Z., Liu, J., Li, X., & Min, Z. (2025). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Current Computer-Aided Drug Design, 21(5), 639-654.
  • Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163.
  • Chem-Station. (2025, March 1).
  • Lin, S., Malkani, S., Lombardo, M., Yang, L., Mills, S. G., Chapman, K., Thompson, J. E., Zhang, W. X., Wang, R., Cubbon, R. M., O'Neill, E. A., & Hale, J. J. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408.
  • Younis, Y. A., El-Sabbagh, N. A., & El-Gazzar, M. G. (2016). Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity.
  • Bo, Y. X., Xiang, R., Xu, Y., Wang, L., Wang, L. C., & Zhang, J. (2020). Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry, 28(5), 115351.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Choudhary, D., Garg, S., Kaur, M., Sharma, A., Kumar, A., & Singh, P. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

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A Senior Application Scientist's Guide to Catalyst Efficacy in the Functionalization of 3,5-Dibromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrazine core, particularly substituted 2-aminopyrazines, is a privileged motif found in a multitude of biologically active compounds. The synthetic linchpin, 3,5-Dibromo-6-methylpyrazin-2-amine, offers two reactive sites for diversification through cross-coupling reactions. However, the efficiency and selectivity of these transformations are critically dependent on the choice of catalyst.

This guide provides an in-depth, objective comparison of the efficacy of different catalytic systems for C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura coupling) bond formation on substrates analogous to this compound. By synthesizing data from authoritative sources and providing field-proven insights, this document aims to empower scientists to make informed decisions in catalyst selection, ultimately accelerating their research and development endeavors.

The Challenge of Dihalogenated Pyrazines

The this compound scaffold presents unique challenges for catalytic cross-coupling. The electron-deficient nature of the pyrazine ring and the presence of two bromine atoms necessitate a highly active catalyst to facilitate the initial oxidative addition step. Furthermore, the 2-amino group can potentially coordinate with the metal center of the catalyst, potentially inhibiting its activity. Regioselectivity is another critical consideration; controlling which bromine atom reacts first is paramount for the synthesis of well-defined, unsymmetrically substituted products.

Palladium-Catalyzed Cross-Coupling: A Tale of Two Catalyst Generations

Palladium catalysis has revolutionized the formation of C-C and C-N bonds.[1] The evolution of palladium catalysts, from traditional phosphine ligands to modern, sterically hindered biarylphosphine and N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope and efficiency of these reactions.[2][3][4][5]

The Traditional Approach: Palladium-Phosphine Complexes

For decades, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the workhorses of cross-coupling chemistry.[6][7] They are relatively inexpensive, readily available, and effective for a range of transformations. However, their efficacy can be limited with challenging substrates like dihalogenated aminopyrazines, often requiring higher catalyst loadings and elevated temperatures.

The Modern Approach: Bulky Ligand Systems

The groundbreaking work of Buchwald and Hartwig introduced sterically hindered and electron-rich phosphine ligands that dramatically accelerate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][5] Ligands such as RuPhos and BrettPhos, often used as pre-formed palladium "precatalysts," have demonstrated superior performance in the amination of challenging halo-heterocycles, even at room temperature.[8] These advanced systems often provide higher yields, shorter reaction times, and broader substrate scope.[4][9]

Comparative Efficacy in C-N Bond Formation (Buchwald-Hartwig Amination)

The direct comparison of traditional versus modern catalysts for the amination of this compound is not extensively documented in a single study. However, compelling data from the closely related substrate, 3,5-dibromo-2-aminopyridine, offers significant insights.[8]

Table 1: Comparison of Catalyst Performance for the Amination of 3,5-Dibromo-2-aminopyridine with Morpholine [8]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Modern Precatalyst RuPhosLiHMDSToluene1001683
Modern (in situ) RuPhosLiHMDSToluene1001671
Modern (in situ) SPhosLiHMDSToluene1001676
Traditional (in situ) BINAPLiHMDSToluene1001671

Data extracted from a study on a structurally analogous substrate to demonstrate catalyst efficacy trends.

The data clearly indicates the superiority of the RuPhos-precatalyst system, providing a significantly higher yield compared to both the in-situ generated modern systems and the more traditional BINAP-based catalyst.[8] This enhancement is attributed to the ligand's ability to promote rapid reductive elimination, a key step in the catalytic cycle.[3]

Comparative Efficacy in C-C Bond Formation (Suzuki-Miyaura Coupling)

For C-C bond formation via the Suzuki-Miyaura reaction, a similar trend of enhanced efficacy with modern catalysts is observed. While direct comparative data on this compound is scarce, we can extrapolate from results obtained with the analogous 5-bromo-2-methylpyridin-3-amine using a traditional catalyst and compare it with the performance of modern catalysts on other challenging heteroaryl chlorides.

Table 2: Performance of a Traditional Catalyst in the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine [6]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid
Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methylphenylboronic acid
Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid

This data on a similar substrate provides a baseline for the performance of traditional catalysts.

While Pd(PPh₃)₄ provides good yields, modern catalyst systems based on ligands like SPhos and XPhos are known to facilitate the coupling of even unactivated aryl chlorides at room temperature with low catalyst loadings, a feat often unachievable with traditional catalysts.[10]

Beyond Palladium: Alternative Catalytic Systems

While palladium catalysts are dominant, other transition metals offer unique advantages.

  • Copper Catalysis : Copper-catalyzed C-N bond formation, a modern iteration of the classic Ullmann condensation, presents a more economical alternative to palladium.[11] While often requiring higher temperatures, the development of new ligand systems has significantly broadened the scope and improved the efficiency of copper catalysts.[2]

  • Nickel Catalysis : Nickel catalysts, particularly with DalPhos ligands, have emerged as powerful tools for the C-N cross-coupling of challenging (hetero)aryl chlorides.[12] They offer a cost-effective and often highly efficient alternative to palladium for specific applications.

Mechanistic Considerations: Why Catalyst Choice Matters

The efficacy of a catalyst is rooted in its influence on the catalytic cycle. The two primary palladium-catalyzed cross-coupling reactions discussed here, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, proceed through similar fundamental steps.

Catalytic Cycles cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling Pd0_BHA Pd(0)L_n OxAdd_BHA Ar-Pd(II)-X(L_n) Pd0_BHA->OxAdd_BHA Ar-X (Oxidative Addition) AmineCoord_BHA [Ar-Pd(II)-NHR'R''](L_n)+ X- OxAdd_BHA->AmineCoord_BHA + HNR'R'', - HX (Base) RedElim_BHA Ar-NR'R'' AmineCoord_BHA->RedElim_BHA Reductive Elimination RedElim_BHA->Pd0_BHA Regeneration Pd0_Suzuki Pd(0)L_n OxAdd_Suzuki Ar-Pd(II)-X(L_n) Pd0_Suzuki->OxAdd_Suzuki Ar-X (Oxidative Addition) Transmetal_Suzuki Ar-Pd(II)-R'(L_n) OxAdd_Suzuki->Transmetal_Suzuki + R'B(OR)₂ (Transmetalation) RedElim_Suzuki Ar-R' Transmetal_Suzuki->RedElim_Suzuki Reductive Elimination RedElim_Suzuki->Pd0_Suzuki Regeneration

Caption: Generalized catalytic cycles for Buchwald-Hartwig and Suzuki-Miyaura reactions.

Modern bulky ligands, such as the Buchwald biarylphosphines, accelerate both the oxidative addition and, crucially, the reductive elimination steps.[5] This is due to their steric bulk, which favors the formation of coordinatively unsaturated, highly reactive palladium species. N-heterocyclic carbene (NHC) ligands, with their strong σ-donating properties, are particularly effective at promoting oxidative addition in electron-deficient or otherwise challenging substrates.[2][13]

Experimental Protocols

The following are generalized protocols adapted from the literature for analogous substrates, providing a starting point for the optimization of reactions with this compound.

Protocol 1: Buchwald-Hartwig Amination with a Modern Precatalyst

This protocol is adapted from a procedure for the amination of 3-bromo-2-aminopyridines.[8]

Buchwald-Hartwig Protocol start Start reagents Combine this compound (1 eq.), Amine (1.2 eq.), RuPhos Precatalyst (2 mol%), and LiHMDS (2.2 eq.) in a dry Schlenk flask. start->reagents purge Evacuate and backfill with Argon (3x). reagents->purge solvent Add anhydrous Toluene. purge->solvent heat Heat to 100 °C with stirring. solvent->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Cool, quench with water, extract with organic solvent, dry, and concentrate. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a modern Buchwald-Hartwig amination.

Protocol 2: Suzuki-Miyaura Coupling with a Traditional Catalyst

This protocol is adapted from a procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[6]

Suzuki-Miyaura Protocol start Start reagents Combine this compound (1 eq.), Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 eq.) in a Schlenk flask. start->reagents purge Evacuate and backfill with Argon (3x). reagents->purge solvent Add 1,4-Dioxane and Water (4:1). purge->solvent heat Heat to 90 °C with stirring. solvent->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Cool, dilute with ethyl acetate, wash with water and brine, dry, and concentrate. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a traditional Suzuki-Miyaura coupling.

Conclusion and Recommendations

The selective functionalization of this compound is a critical step in the synthesis of many potential pharmaceutical agents. The choice of catalyst is paramount to the success of these endeavors.

  • For C-N Bond Formation (Buchwald-Hartwig Amination): Modern palladium precatalysts incorporating bulky biarylphosphine ligands such as RuPhos are highly recommended. They have demonstrated superior efficacy in analogous systems, offering higher yields and accommodating a broader range of amines compared to traditional catalysts.[8]

  • For C-C Bond Formation (Suzuki-Miyaura Coupling): While traditional catalysts like Pd(PPh₃)₄ can be effective and offer a cost-efficient option for simple couplings,[6] modern systems with ligands like SPhos or XPhos are advisable for more challenging substrates, including those that are sterically hindered or electron-rich. These advanced catalysts often allow for milder reaction conditions and lower catalyst loadings.[10]

  • For Exploratory Synthesis: For initial screening and development, considering alternative metal catalysts such as those based on copper or nickel could unveil novel reactivity and provide more cost-effective synthetic routes.[2][12]

Ultimately, the optimal catalyst is application-specific. The data and protocols presented in this guide serve as an evidence-based starting point for researchers to design and execute their synthetic strategies with a higher probability of success. By understanding the principles of catalyst efficacy and leveraging the advancements in ligand design, scientists can more efficiently navigate the complexities of cross-coupling chemistry to unlock new frontiers in drug discovery and materials science.

References

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International ed. in English), 46(16), 2750–2752. [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. BenchChem.
  • Li, H., et al. (2014). N-heterocyclic carbene-stabilized palladium complexes as organometallic catalysts for bioorthogonal cross-coupling reactions. The Journal of Organic Chemistry, 79(18), 8652–8658. [Link]

  • Wang, D., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 4331. [Link]

  • Vantourout, J. C., et al. (2023). Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base. Chemistry (Weinheim an der Bergstrasse, Germany), 29(7), e202203394. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Angewandte Chemie International Edition, 46(16), 2750-2752. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 144-157. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Cernijenko, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules (Basel, Switzerland), 25(18), 4259. [Link]

  • Sharma, S., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(45), 29555-29570. [Link]

  • Stradiotto, M. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 23(10), 1441-1445. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
  • Tundel, R. E., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2642–2645. [Link]

  • Dalton, T., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(34), 11699-11703. [Link]

  • Zare, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(26), 17757-17781. [Link]

  • Schmalzbauer, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(22), 4683-4688. [Link]

  • ResearchGate. (2019). Comparison between Pd-XPhos G2 and Pd(CyPhine)2Cl2 using different solvents. [a]Scheme1.Suzuki-amination coupling sequence*. [Link]

  • ResearchGate. (2018). Mol% of catalyst versus % of yield. [Link]

  • Langer, P., et al. (2007). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 5(7), 1031-1034. [Link]

  • BenchChem. (2025).
  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 190. [Link]

  • Rasool, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules (Basel, Switzerland), 24(21), 3848. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(21), 4539-4543. [Link]

  • DiVA. (2016). Suzuki reactions in novel liquids. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(16), 4349-4354. [Link]

  • Weires, A. G., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(2), 500–503. [Link]

  • ResearchGate. (2003). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]

  • ResearchGate. (2017). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. [Link]

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  • Kaya, E., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 42(10), 8036-8043. [Link]

  • ResearchGate. (2012). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. [Link]

  • ResearchGate. (2007). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, excellence in the laboratory extends beyond discovery and synthesis; it encompasses a rigorous commitment to safety and environmental stewardship. Handling novel heterocyclic compounds like 3,5-Dibromo-6-methylpyrazin-2-amine requires a nuanced understanding of their chemical properties to ensure that their disposal is managed with precision and foresight. This guide moves beyond mere procedural checklists to provide a causal framework for the safe handling and disposal of this halogenated aromatic amine, ensuring that your laboratory's operational protocols are both compliant and scientifically sound.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is enacted, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 74290-66-7) is a solid organic compound characterized by a pyrazine ring structure substituted with two bromine atoms, a methyl group, and an amine group.[1][2] This specific structure informs its reactivity and toxicological profile.

The presence of bromine atoms significantly increases the compound's environmental persistence and designates it as a halogenated organic compound . Such compounds are subject to stringent disposal regulations due to their potential to form toxic byproducts, such as dioxins and furans, if improperly incinerated, and their general resistance to natural degradation.[3][4] The amine group can also influence its biological activity and potential as an irritant.

Table 1: Key Safety & Hazard Data for this compound

Property Value / Information Source
CAS Number 74290-66-7 [1]
Molecular Formula C₅H₅Br₂N₃ [5]
Physical Form Solid [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1][5]
GHS Pictogram GHS07 (Exclamation Mark) [5]

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |[1] |

The causality is clear: the compound's classification as a multi-hazard substance (irritant, harmful if swallowed) necessitates the engineering controls and personal protective equipment detailed below to prevent operator exposure during handling and waste consolidation.[1][5]

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach is required. This begins with engineering controls and is supplemented by appropriate PPE.

  • Primary Engineering Control: All handling, weighing, and waste consolidation of this compound must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control the inhalation hazard posed by the solid dust or potential vapors.[6]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible and tested regularly.[7]

Required PPE:

  • Eye Protection: Chemical splash goggles are mandatory. The H319 warning ("Causes serious eye irritation") indicates that standard safety glasses do not provide sufficient protection from dust or splashes.[6]

  • Hand Protection: Nitrile gloves are required. Given the H315 warning ("Causes skin irritation"), ensure gloves are inspected before use and changed immediately if contamination is suspected. For prolonged handling, consider double-gloving.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be required for cleaning large spills or if engineering controls are not available or fail.

Waste Segregation & Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Mixing halogenated and non-halogenated waste streams is a common and costly error, leading to compliance issues and unnecessarily high disposal fees.

Protocol for Waste Collection:

  • Container Selection: Use only a designated, chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" before the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no formulas or abbreviations)

    • A list of all other constituents in the container (e.g., solvents like Dichloromethane, Methanol).

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Segregation: This waste stream is classified as Halogenated Organic Waste . It must never be mixed with non-halogenated organic waste (e.g., acetone, hexane).[9]

  • Collection:

    • Solid Waste: Spatulas, weigh boats, and contaminated gloves or bench paper should be placed directly into a designated solid halogenated waste container.

    • Solutions: Unused solutions or reaction mixtures containing the compound should be poured into a liquid halogenated waste container.

    • Empty Containers: The original product container is not truly "empty." It must be managed as hazardous waste or triple-rinsed with a suitable solvent, with the rinsate collected as halogenated liquid waste.

  • Closure: Keep the waste container closed at all times except when actively adding waste.[9] This prevents the release of vapors and protects against spills.

Decontamination & Spill Management

Accidents happen, but a prepared response minimizes risk.

Procedure for Minor Spills (Solid):

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain Dust: Do not dry sweep. Gently cover the spill with a damp paper towel or use a commercial spill absorbent pad to prevent dust from becoming airborne.

  • Collect: Carefully sweep the absorbed material and any contaminated debris into a plastic bag or container.

  • Package & Label: Seal the bag/container, and place it inside your designated solid halogenated waste container. If no container is available, label the bag itself as "Hazardous Waste" with the chemical name.

  • Decontaminate: Wipe the spill area with soap and water, followed by a solvent rinse (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.

Final Disposal Pathway: A Decision Workflow

The ultimate fate of this compound waste is determined by its chemical nature as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of such materials.[4][10]

The ONLY acceptable disposal method for this compound is through a licensed hazardous waste disposal facility via high-temperature incineration. [11]

Why Incineration?

  • Destruction Efficiency: High-temperature incineration (typically >850°C) with a sufficient residence time is required to ensure the complete destruction of the stable pyrazine ring and the cleavage of the carbon-bromine bonds.[4]

  • Byproduct Management: The combustion of brominated compounds produces acidic gases, primarily hydrogen bromide (HBr). Licensed incinerators are equipped with sophisticated flue gas treatment systems, such as scrubbers, which neutralize these acidic gases to prevent their release into the atmosphere.[11]

Actions to AVOID:

  • DO NOT dispose of this chemical down the drain. It is not readily biodegradable and can be toxic to aquatic life.

  • DO NOT attempt to neutralize it with common laboratory reagents as a primary disposal method. The reactions can be unpredictable and may not lead to complete detoxification.

  • DO NOT dispose of it in regular trash, even in small quantities.

The following diagram illustrates the decision-making process for handling materials contaminated with this compound.

DisposalWorkflow cluster_generation Point of Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment cluster_disposal Final Disposal Pathway Start Waste Containing This compound is Generated SolidWaste Solid Contaminants (Gloves, Weigh Boats, Spill Media) Start->SolidWaste Is it solid? LiquidWaste Liquid Contaminants (Reaction Mixtures, Rinsates) Start->LiquidWaste Is it liquid? SharpsWaste Contaminated Sharps (Needles, Glassware) Start->SharpsWaste Is it a sharp? SolidContainer Labeled Halogenated SOLID Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Halogenated LIQUID Waste Container LiquidWaste->LiquidContainer SharpsContainer Puncture-Proof SHARPS Container SharpsWaste->SharpsContainer Pickup Collection by Certified Hazardous Waste Handler SolidContainer->Pickup LiquidContainer->Pickup SharpsContainer->Pickup Incineration High-Temperature Incineration with Flue Gas Scrubbing Pickup->Incineration

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • What are the storage requirements for pyrazine? - Blog - BIOSYNCE. (2025). BIOSYNCE.
  • This compound | CAS 74290-66-7 | AMERICAN ELEMENTS ® . American Elements. Available at: [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant . (2006). Environmental Science & Technology. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response . (2025). Ideal Response. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . University of Delaware. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dibromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Dibromo-6-methylpyrazin-2-amine (CAS 74290-66-7), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to create a self-validating system of protocols that ensures your protection and the integrity of your research.

Hazard Analysis: Understanding the Imperative for Protection

This compound is a solid organic compound whose hazard profile necessitates a stringent approach to personal protection. The primary, immediate risks associated with this chemical are explicitly outlined by its hazard statements:

  • H302: Harmful if swallowed: Points to significant systemic toxicity upon ingestion.

  • H315: Causes skin irritation: Indicates that direct contact can lead to localized inflammation, redness, or dermatitis.

  • H319: Causes serious eye irritation: Stresses the potential for significant, potentially damaging, eye injury upon contact.

  • H335: May cause respiratory irritation: Highlights the risk of irritating the respiratory tract if the dust is inhaled.

Beyond these immediate hazards, the compound's structure as a brominated aromatic amine warrants additional caution. While specific long-term toxicological data for this compound is not widely available, related brominated compounds can pose chronic risks and may form highly toxic byproducts like polybrominated dibenzodioxins upon incomplete combustion[1]. The absence of a defined Occupational Exposure Limit (OEL) from bodies like OSHA further compels us to adopt a conservative stance, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for all potential exposures[2].

Core Protective Equipment: A Mandated Protocol

To mitigate the risks identified above, the following Personal Protective Equipment (PPE) is mandatory. This selection is based on established safety standards for handling hazardous chemicals and pyrazine derivatives[3][4][5].

Protection Type Specific Recommendations Rationale & Justification
Eye & Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, directly addressing the H319 "serious eye irritation" risk. A face shield offers a secondary barrier against unforeseen splashes during solution preparation or transfers[4][6].
Skin & Body Protection Chemical-resistant nitrile or neoprene gloves (double-gloving recommended), a flame-resistant lab coat with tight cuffs, and closed-toe shoes.Nitrile gloves offer robust protection against a wide range of chemicals. Double-gloving is a best practice that provides a backup barrier and allows for the safe removal of a contaminated outer glove. A lab coat protects against incidental skin contact (H315), and tight cuffs prevent dust from entering sleeves[3][6].
Respiratory Protection Mandatory use within a certified chemical fume hood. If engineering controls fail or are unavailable, a NIOSH-approved respirator with an N100/P100 particulate filter and an organic vapor cartridge is required.This directly mitigates the H335 respiratory irritation hazard by capturing airborne particulates. A fume hood is the primary engineering control[4]. A respirator serves as essential secondary protection, especially during spill cleanup or when weighing large quantities[3].

Operational Plan: Step-by-Step Safe Handling Workflow

Adherence to a strict, repeatable workflow is critical for safety. The following protocol integrates PPE use with best-practice laboratory procedures.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Certification: Before beginning, ensure the chemical fume hood has been certified within the last year and that the airflow is optimal.

  • Prepare the Work Area: The designated workspace within the hood must be clean and uncluttered. Place absorbent, disposable bench paper on the surface to contain any minor spills.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood to minimize reaching in and out of the containment area.

  • Locate Emergency Equipment: Confirm the clear and unobstructed accessibility of a safety shower and an emergency eyewash station[7].

Step 2: Donning PPE

The sequence of donning PPE is designed to prevent contamination of "clean" layers.

  • Don inner nitrile gloves.

  • Don lab coat, ensuring cuffs are snug.

  • Don outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat[6].

  • Don chemical safety goggles.

  • Don face shield.

Step 3: Handling the Compound
  • Weighing: Perform all weighing operations on a balance located within the fume hood. Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.

  • Solution Preparation: Add the solid to the solvent slowly. If sonication or heating is required, ensure the vessel is appropriately capped to prevent aerosolization.

  • Transfers: Use pipettes or cannulas for liquid transfers to minimize the risk of splashing.

Step 4: Doffing PPE

The removal sequence is critical to avoid self-contamination. This entire process should be completed in a designated "doffing area" just outside the immediate workspace.

  • Outer Gloves: With a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the remaining gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in the designated solid hazardous waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of the head forward, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and roll it away from the body, ensuring the contaminated exterior is folded inward. Place it in the appropriate receptacle for laundry or disposal.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water[7].

Step 5: Decontamination and Disposal
  • Surface Decontamination: Wipe down all surfaces within the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Waste Disposal: All contaminated disposables (gloves, bench paper, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container. Unused or waste this compound must be disposed of as hazardous chemical waste through a licensed contractor, in accordance with local and national regulations[3][5]. Do not pour any waste down the drain.

Safe Handling Workflow Visualization

The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety checks at each stage.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Hazard Review (H302, H315, H319, H335) Eng_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Eng_Controls Proceed PPE_Don 3. Don Full PPE (Double Gloves, Goggles, Shield) Eng_Controls->PPE_Don Proceed Weighing 4. Weigh Solid (Inside Fume Hood) PPE_Don->Weighing Begin Work Dissolution 5. Prepare Solution (Minimize Aerosols) Weighing->Dissolution Decon 6. Decontaminate Surfaces Dissolution->Decon Work Complete Waste 7. Segregate Hazardous Waste Decon->Waste PPE_Doff 8. Doff PPE Correctly Waste->PPE_Doff Wash 9. Wash Hands Thoroughly PPE_Doff->Wash

Caption: Workflow for Safely Handling this compound.

Emergency Procedures: Immediate Response Protocol

In the event of an accidental exposure, immediate and correct action is paramount.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[7].

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].

By integrating this expert-level understanding of the risks with a meticulous and repeatable set of procedures, you can handle this compound with the confidence that comes from a position of safety and control.

References

  • BIOSYNCE. (2025). What are the storage requirements for pyrazine? - Blog.
  • Synerzine. (2019).
  • Sigma-Aldrich. This compound | 74290-66-7.
  • Benchchem. Personal protective equipment for handling 2-Hydroxy-5-methylpyrazine.
  • Apollo Scientific. (2023). 2-(Tributylstannyl)
  • Szymańska, J. (1996).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • SAFETY DATA SHEET for 2-Amino-3,5-dibromobenzaldehyde. (2025).
  • Occupational Safety and Health Administration.
  • Fisher Scientific. (2023).

Sources

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